Speciophylline
Description
Speciophylline has been reported in Uncaria homomalla, Uncaria tomentosa, and other organisms with data available.
RN refers to (3beta,7alpha,19alpha,20alpha)-isomer; from leaves of Mitragyna inermis (Rubiaceae); structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (1S,4aS,5aR,6S,10aS)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13-,14-,18+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIAZDVHNCCPDM-ZUNJVLJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3CC[C@@]4([C@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501319083 | |
| Record name | Speciophylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501319083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4697-68-1 | |
| Record name | Speciophylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4697-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Speciophylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004697681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Speciophylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501319083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4697-68-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SPECIOPHYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET6RF2PE1P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide to the Isolation of Speciophylline from Uncaria tomentosa
Audience: Researchers, scientists, and drug development professionals.
Abstract: Uncaria tomentosa (Willd. ex Schult.) DC., commonly known as Cat's Claw, is a medicinal plant rich in a variety of bioactive compounds, most notably pentacyclic and tetracyclic oxindole alkaloids.[1][2] Among these, speciophylline, a pentacyclic oxindole alkaloid, has garnered scientific interest. This document provides a comprehensive technical overview of the methodologies for the isolation of this compound from Uncaria tomentosa, including detailed experimental protocols, quantitative data, and visual workflows.
Quantitative Data on Alkaloid Content in Uncaria tomentosa
The concentration of this compound and other oxindole alkaloids can vary significantly depending on the part of the plant used, its geographical origin, and the extraction method employed.[1][3] The following tables summarize quantitative data reported in the literature.
Table 1: Content of Pentacyclic Oxindole Alkaloids (POAs) in a Dry Extract of Uncaria tomentosa Root
| Alkaloid | Content (% of total extract) |
| Pteropodine | 0.93 |
| This compound | 0.53 |
| Mitraphylline | 0.34 |
| Isopteropodine | 0.25 |
| Uncarine F | 0.16 |
| Isomitraphylline | 0.05 |
| (Data sourced from Winkler et al., 2004, as cited in[4]) |
Table 2: Total Oxindole Alkaloid Content in Different Parts of Uncaria tomentosa
| Plant Part | Total Oxindole Alkaloids (g%) | Pentacyclic Oxindole Alkaloids (g%) | Tetracyclic Oxindole Alkaloids (g%) |
| Leaves | 0.360 - 4.792 | 0.041 - 2.193 | 0.003 - 4.371 |
| Branches | 0.347 - 1.431 | 0.052 - 0.999 | 0.003 - 1.335 |
| (Data sourced from[3]) |
Table 3: Alkaloid Extraction Yields from Uncaria tomentosa
| Plant Part | Extraction Yield (%) | Alkaloid Content in Extract (mg/100g of dry material) |
| Leaves | 0.44 - 0.81 | 30 - 704 |
| Bark | 0.20 - 0.35 | 95 - 275 |
| (Data sourced from[5]) |
Experimental Protocols for Isolation of this compound
The isolation of this compound from Uncaria tomentosa is a multi-step process involving extraction, acid-base partitioning to enrich the alkaloid fraction, and subsequent chromatographic purification.
Plant Material and Extraction
-
Preparation: The bark, roots, or leaves of Uncaria tomentosa are air-dried at room temperature and then pulverized into a fine powder.[6]
-
Extraction Solvent: Hydroethanolic solutions (e.g., 63% v/v ethanol in water) are effective for extracting oxindole alkaloids.[3] Other solvents like methanol or trichloroethylene have also been reported.[7][8]
-
Extraction Procedure:
-
Macerate the powdered plant material in the chosen solvent. For example, use boiling methanol (3 x 10 mL for a specified amount of plant material, for 15 minutes each time).[8]
-
Alternatively, perform decoction by heating the plant material in water at 90-100°C.[9]
-
Filter the resulting mixture through a suitable filter paper (e.g., Whatman No. 2) to separate the liquid extract from the solid plant residue.[3][6]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude extract.[10]
-
Acid-Base Partitioning for Alkaloid Enrichment
This classical method separates acidic and neutral compounds from basic alkaloids.[11]
-
Acidification: Dissolve the crude extract in a dilute acidic solution (e.g., 2% HCl) to protonate the alkaloids, rendering them water-soluble.
-
Organic Wash: Wash the acidic aqueous solution with an immiscible organic solvent (e.g., ethyl acetate or chloroform) to remove neutral and acidic impurities. Discard the organic layer.[9]
-
Basification: Adjust the pH of the aqueous layer to approximately 9-10 with a base (e.g., ammonium hydroxide) to deprotonate the alkaloids, making them soluble in organic solvents.
-
Alkaloid Extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., chloroform or dichloromethane).
-
Concentration: Combine the organic layers and evaporate the solvent under reduced pressure to yield an alkaloid-rich fraction.[11]
Chromatographic Purification
Further purification is necessary to isolate this compound from the mixture of other oxindole alkaloids.
2.3.1. Thin-Layer Chromatography (TLC)
TLC is primarily used for rapid analysis of the alkaloid fractions and to determine optimal solvent systems for column chromatography.[7]
-
Stationary Phase: Silica gel 60 F254 plates.[7]
-
Mobile Phase: A combination of solvents such as chloroform, methanol, and ammonia in various ratios. Acidic aqueous mobile phases on silica and cyanopropyl layers have shown good separation of alkaloids.[7]
-
Detection: Visualization is achieved by spraying with Dragendorff's reagent, which produces orange spots for alkaloids, or by using iodine vapor.[7]
2.3.2. Column Chromatography
Column chromatography allows for the separation of larger quantities of the alkaloid mixture.
-
Initial Fractionation (Gel Filtration):
-
Stationary Phase: Sephadex LH-20.[7]
-
Elution: Elute with a suitable solvent like methanol to perform an initial fractionation of the alkaloid-rich extract.
-
-
Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel.[7]
-
Elution: A gradient elution is typically employed, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and analyzed by TLC to identify those containing this compound.
-
2.3.3. High-Performance Liquid Chromatography (HPLC)
HPLC is the method of choice for the final purification and quantification of this compound.[11][12]
-
Column: A reverse-phase C18 column (e.g., Gemini-NX RP-18, 250 x 4.6 mm, 5 µm) is commonly used.[3][12]
-
Mobile Phase: A gradient or isocratic system consisting of an aqueous buffer and an organic modifier. A common mobile phase is a mixture of 10 mM phosphate buffer (pH 7.0) and acetonitrile.[12][13] Another system uses ammonium acetate buffer (10 mM, pH 7.0) and acetonitrile in a linear gradient.[3]
-
Flow Rate: Typically 1.0 mL/min.[3]
-
Detection: UV detection at 245 nm is suitable for oxindole alkaloids.[3][12]
-
Separation: This method can achieve baseline separation of the six isomeric pentacyclic oxindole alkaloids, including this compound, pteropodine, isopteropodine, mitraphylline, isomitraphylline, and uncarine F.[12][14]
Visualizations: Workflows and Relationships
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Logical Relationship of Uncaria tomentosa Alkaloids
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Phenolic Assesment of Uncaria tomentosa L. (Cat’s Claw): Leaves, Stem, Bark and Wood Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. akjournals.com [akjournals.com]
- 8. Isolation of mitraphylline from Uncaria tomentosa (Willd. ex Schult.) DC. barks and development of spectrophotometric method for total alkaloids determination in Cat's Claw samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US6797286B2 - Methods and preparations of extracts of Uncaria species with reduced alkaloid content - Google Patents [patents.google.com]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 13. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]
- 14. researchgate.net [researchgate.net]
Speciophylline: A Technical Guide to its Physical and Chemical Properties for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the physical and chemical properties of Speciophylline, an oxindole alkaloid found in plants of the Mitragyna and Uncaria genera. This document is intended for researchers, scientists, and drug development professionals interested in the scientific and therapeutic potential of this natural compound.
Introduction
This compound, also known as Uncarine D, is a pentacyclic oxindole alkaloid that has garnered scientific interest for its biological activities, including its potential as an antiplasmodial agent.[1] As a member of the oxindole alkaloid family, its structural characteristics and chemical properties are of significant interest for medicinal chemistry and drug discovery. This guide consolidates available data on its physical, chemical, and biological properties to serve as a foundational resource for further research and development.
Physical and Chemical Properties
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₄N₂O₄ | PubChem[2] |
| Molecular Weight | 368.4 g/mol | PubChem[2] |
| IUPAC Name | methyl (1S,4aS,5aR,6S,10aS)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate | PubChem[2] |
| CAS Number | 4697-68-1 | PubChem[2] |
| Synonyms | Uncarine D, Speciophyllin | PubChem[2] |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| XLogP3-AA | 1.6 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Exact Mass | 368.17360725 Da | PubChem[2] |
| Topological Polar Surface Area | 77.2 Ų | PubChem |
| Heavy Atom Count | 27 | PubChem[2] |
| Complexity | 692 | PubChem[2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and structural elucidation of this compound.
Table 3: Spectroscopic Data for this compound
| Technique | Data Highlights | Source |
| ¹³C NMR | Spectral data available. | PubChem[2] |
| Mass Spectrometry (LC-MS) | Precursor m/z: 369.1808837 ([M+H]⁺) | PubChem[2] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of research. The following sections outline methodologies for the isolation, characterization, and evaluation of this compound's biological activity.
Isolation and Purification of this compound from Mitragyna speciosa
The following is a general protocol for the isolation and purification of alkaloids from Mitragyna speciosa leaves, which can be adapted for the specific isolation of this compound.
Experimental Workflow: Isolation and Purification of this compound
Caption: Workflow for the isolation and purification of this compound.
Methodology:
-
Extraction: Dried and powdered leaves of Mitragyna speciosa are subjected to sequential solvent extraction, typically starting with a non-polar solvent like n-hexane to remove lipids, followed by solvents of increasing polarity such as chloroform and methanol to extract the alkaloids.[3][4]
-
Concentration: The resulting extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude alkaloid mixture.[3]
-
Purification: The crude extract is then subjected to column chromatography over silica gel. A gradient elution system, for example, with hexane and ethyl acetate, is used to separate the different alkaloid components.[3][5]
-
Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
-
Final Purification: Fractions rich in this compound are pooled and concentrated to yield the purified compound. Further purification can be achieved using techniques like preparative TLC or HPLC.[4]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a suitable NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Two-dimensional NMR techniques (COSY, HSQC, HMBC) are employed for the complete assignment of proton and carbon signals.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to determine the exact mass and molecular formula of this compound. Electrospray ionization (ESI) is a common ionization technique for this class of compounds.[2]
Biological Activity and Potential Signaling Pathways
This compound has demonstrated antiplasmodial activity against Plasmodium falciparum.[1] The precise mechanism of action has not been fully elucidated for this compound itself; however, related oxindole alkaloids are known to interfere with parasitic cellular processes.
In Vitro Antiplasmodial Activity Assay
Experimental Workflow: In Vitro Antiplasmodial Assay
Caption: Workflow for determining the in vitro antiplasmodial activity.
Methodology:
-
Parasite Culture: A chloroquine-sensitive strain of P. falciparum (e.g., NF54) is cultured in human red blood cells (RBCs) in a suitable culture medium.[6]
-
Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.
-
Incubation: The parasite culture is incubated with the different concentrations of this compound in a 96-well plate for 72 hours.[6]
-
Growth Inhibition Assay: Parasite growth is quantified using a fluorescent dye such as SYBR Green I, which intercalates with the DNA of the parasites. The fluorescence intensity is proportional to the parasite load.[6]
-
IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.
Potential Mechanism of Action and Signaling Pathways
While the direct molecular targets of this compound are yet to be definitively identified, the antiplasmodial activity of oxindole alkaloids may involve the inhibition of key parasitic enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for the parasite's cell cycle progression.[7] Inhibition of these kinases would lead to a disruption of the parasite's life cycle.
Hypothesized Signaling Pathway Inhibition by this compound
Caption: Hypothesized mechanism of action of this compound against P. falciparum.
This proposed pathway suggests that this compound may inhibit parasitic CDKs, thereby arresting the cell cycle and leading to parasite death. Further research is required to validate this hypothesis and to identify the specific CDK(s) or other molecular targets of this compound.
Conclusion
This compound is a promising natural product with demonstrated antiplasmodial activity. This technical guide provides a summary of its known physical and chemical properties and outlines key experimental protocols for its study. Further research is warranted to fully characterize its physicochemical properties, elucidate its precise mechanism of action, and explore its full therapeutic potential. The information presented here serves as a valuable resource for scientists and researchers dedicated to advancing the field of natural product drug discovery.
References
- 1. Design and synthesis of simplified this compound analogues and β-carbolines as active molecules against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C21H24N2O4 | CID 168985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijstr.org [ijstr.org]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxindole-based compounds are selective inhibitors of Plasmodium falciparum cyclin dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of Speciophylline in Mitragyna speciosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Speciophylline, a pentacyclic oxindole alkaloid found in the leaves of Mitragyna speciosa (kratom), is a diastereomer of mitraphylline and is part of a complex mixture of over 50 monoterpene indole alkaloids (MIAs) and their oxindole derivatives within the plant.[1][2] While much of the research on kratom alkaloids has focused on the prominent indole alkaloid, mitragynine, the biosynthesis of its oxindole counterparts, such as this compound, is a burgeoning field of study. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolism to the formation of its unique spirooxindole scaffold. This document synthesizes findings from transcriptomic, genomic, and metabolomic studies to present a coherent pathway, supported by quantitative data and detailed experimental protocols for key enzymatic assays. The information herein is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development.
Introduction to this compound and its Biosynthetic Origin
This compound is a spirooxindole alkaloid, a structural class of compounds characterized by an oxindole core spiro-fused to a heterocyclic moiety. In Mitragyna speciosa, these oxindole alkaloids are biosynthetically derived from their corresponding indole alkaloid precursors.[3] The biosynthesis of all MIAs, including the precursors to this compound, originates from the condensation of tryptamine, derived from the shikimate pathway, and secologanin, an iridoid monoterpene from the methylerythritol 4-phosphate (MEP) pathway.[4] This initial condensation reaction, catalyzed by strictosidine synthase (STR), yields strictosidine, the universal precursor for the vast array of MIAs found in the plant kingdom.[4]
The Biosynthetic Pathway from Strictosidine to the Spirooxindole Scaffold
The biosynthetic journey from strictosidine to this compound involves a series of enzymatic transformations, including deglycosylation, reduction, oxidation, and rearrangement. While the complete pathway has not been fully elucidated in a linear fashion, key enzymatic steps have been identified, particularly the crucial conversion of a corynanthe-type indole alkaloid to the spirooxindole structure.
Formation of Corynanthe-Type Alkaloid Precursors
Following the formation of strictosidine, the pathway proceeds through the following key steps:
-
Deglycosylation: Strictosidine is deglycosylated by the enzyme strictosidine-β-D-glucosidase (SGD) to produce strictosidine aglycone. This aglycone is unstable and exists in equilibrium with several reactive intermediates.
-
Reduction: The strictosidine aglycone undergoes reduction by dihydrocorynantheine synthase (DCS) isoforms to yield dihydrocorynantheine.
-
Formation of 3R-Intermediates: A critical juncture in the biosynthesis of spirooxindoles is the formation of 3R-stereoisomers of MIAs. It is hypothesized that only MIAs with a 3R configuration at the C3 position can be converted to spirooxindole alkaloids.[5] This stereochemical inversion from the canonical 3S configuration of strictosidine-derived alkaloids is thought to occur via an oxidation-reduction mechanism involving an iminium intermediate.
The Key Oxidative Rearrangement to the Spirooxindole Scaffold
The hallmark of this compound biosynthesis is the formation of the spirooxindole scaffold. This transformation is catalyzed by a specific cytochrome P450 enzyme:
-
Ms3eCIS/MsSAS (3-epi-corynoxeine/isocorynoxeine synthase): This enzyme, identified through transcriptomic and genomic analysis of M. speciosa, is a cytochrome P450 of the CYP71 family.[3][6][7] It catalyzes the oxidative rearrangement of corynanthe-type (3R)-secoyohimbane precursors to form the corresponding spirooxindole alkaloids.[3][7] Specifically, Ms3eCIS has been shown to convert hirsutine (a 3R-corynanthe alkaloid) to its spirooxindole derivative.[5] It is highly probable that a similar 3R-corynanthe alkaloid serves as the direct precursor for this compound, which is then acted upon by Ms3eCIS or a closely related enzyme.
The proposed mechanism involves an epoxidation of the indole ring followed by a semi-pinacol rearrangement.[3]
Quantitative Data on Alkaloid Content in Mitragyna speciosa
The concentration of this compound and other alkaloids in M. speciosa can vary significantly depending on the cultivar (chemotype), age of the plant, and environmental conditions. The table below summarizes quantitative data for key alkaloids, including oxindoles, from various studies.
| Alkaloid | Plant Material | Concentration (mg/g dry weight) | Analytical Method | Reference |
| Mitragynine | Commercial Kratom Products | 13.9 ± 1.1 – 270 ± 24 | UPLC-HRMS | [6] |
| Speciogynine | US-grown "Rifat" | 7.94 ± 0.83 – 11.55 ± 0.18 | UPLC-HRMS | [6] |
| Isomitraphylline | US-grown "Rifat" | 0.943 ± 0.033 – 1.47 ± 0.18 | UPLC-HRMS | [6] |
| Speciofoline | Commercial Kratom Products | Highly variable (up to 90-fold difference) | LC-MS | [8] |
| Paynantheine | Commercial Kratom Products | Variable | UPLC-HRMS | [6] |
| Speciociliatine | Commercial Kratom Products | Variable | UPLC-HRMS | [6] |
Note: Specific quantitative data for this compound is often grouped with its diastereomers like mitraphylline and isomitraphylline in broader analyses.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of analytical chemistry, molecular biology, and biochemistry techniques. Below is a representative protocol for the in vitro characterization of a cytochrome P450 enzyme, such as Ms3eCIS.
Heterologous Expression and Microsome Preparation
-
Gene Synthesis and Cloning: The coding sequence of the candidate P450 gene (e.g., Ms3eCIS) is synthesized and cloned into a suitable expression vector for yeast (e.g., Saccharomyces cerevisiae) or insect cells.
-
Yeast Transformation and Culture: The expression vector is transformed into a suitable yeast strain. Transformed yeast are grown in selective media to an optimal density.
-
Induction of Protein Expression: Expression of the P450 is induced by adding an appropriate inducer (e.g., galactose) to the culture medium.
-
Microsome Isolation: Yeast cells are harvested, and microsomes containing the expressed P450 enzyme are isolated by differential centrifugation. The microsome pellets are resuspended in a suitable buffer and stored at -80°C.
In Vitro Enzyme Assay
-
Reaction Mixture Preparation: A typical reaction mixture contains the following components in a final volume of 100 µL:
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Microsomal protein containing the P450 enzyme (e.g., 10-50 pmol)
-
NADPH-cytochrome P450 reductase (CPR)
-
Substrate (e.g., a 3R-corynanthe alkaloid precursor) dissolved in a suitable solvent (e.g., DMSO)
-
NADPH (as a cofactor)
-
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of NADPH. The mixture is incubated at an optimal temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination: The reaction is stopped by adding an equal volume of a quenching solvent, such as ice-cold acetonitrile or methanol.
-
Sample Preparation for Analysis: The terminated reaction mixture is centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.
-
Product Analysis by LC-MS/MS: The reaction products are analyzed by Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The identity of the product (e.g., this compound) is confirmed by comparing its retention time and mass spectrum with those of an authentic standard.
Visualizing the Biosynthetic Pathway and Experimental Workflow
Biosynthetic Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Identifying the biosynthetic pathways for pharmaceutical alkaloids in mitragyna species - UNIVERSITY OF FLORIDA [portal.nifa.usda.gov]
- 3. Discovery of a cytochrome P450 enzyme catalyzing the formation of spirooxindole alkaloid scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hort.ifas.ufl.edu [hort.ifas.ufl.edu]
- 5. researchgate.net [researchgate.net]
- 6. Kratom ( Mitragyna speciosa ) Validation: Quantitative Analysis of Indole and Oxindole Alkaloids Reveals Chemotypes of Plants and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Preliminary In Vitro Screening of Speciophylline Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Speciophylline, a pentacyclic oxindole alkaloid isolated from the leaves of Mitragyna speciosa (kratom), has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary in vitro screening of this compound's bioactivity, with a focus on its established antiplasmodial properties and potential for anti-inflammatory and anticancer activities. Detailed experimental protocols for key in vitro assays are provided to facilitate further research and drug discovery efforts. Additionally, this guide explores potential signaling pathways that may be modulated by this compound, drawing inferences from structurally related alkaloids.
Introduction
Natural products remain a vital source of novel chemical scaffolds for drug discovery. This compound, a constituent of the traditional medicinal plant Mitragyna speciosa, represents a promising candidate for further investigation. While its primary reported bioactivity is against the malaria parasite Plasmodium falciparum, the broader pharmacological profile of this compound remains largely unexplored. This guide aims to consolidate the current knowledge on the in vitro bioactivity of this compound and provide a framework for future research by detailing standardized experimental protocols and postulating potential mechanisms of action.
Quantitative Bioactivity Data
The primary in vitro bioactivity reported for this compound is its effect against the chloroquine-resistant K1 strain of Plasmodium falciparum.
| Bioactivity | Assay Type | Target Organism/Cell Line | Parameter | Value | Reference |
| Antiplasmodial | Not specified | Plasmodium falciparum (K1 strain) | IC₅₀ | 10.6 µM | [1] |
Potential Areas for In Vitro Bioactivity Screening
Based on the pharmacological activities of other Mitragyna alkaloids and common screening paradigms for natural products, the following areas are proposed for the in vitro evaluation of this compound.
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases. The potential of this compound to modulate inflammatory pathways can be assessed using the following in vitro assays.
Anticancer Activity
The cytotoxicity of this compound against various cancer cell lines can be determined to evaluate its potential as an anticancer agent.
Detailed Experimental Protocols
In Vitro Antiplasmodial Assay: SYBR Green I-Based Method
This protocol is adapted from standard procedures for determining the antiplasmodial activity of compounds against P. falciparum.[2][3][4][5][6]
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against P. falciparum.
Materials:
-
P. falciparum culture (e.g., K1 strain)
-
Human red blood cells (O+)
-
Complete RPMI-1640 medium
-
This compound stock solution (in DMSO)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.8% Triton X-100)
-
96-well microtiter plates
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells in complete RPMI-1640 medium at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Drug Dilution: Prepare serial dilutions of this compound in complete medium in a 96-well plate. Include a drug-free control (vehicle) and a positive control (e.g., chloroquine).
-
Parasite Addition: Add parasitized red blood cells (1% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each concentration of this compound compared to the drug-free control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay: MTT Method
This protocol assesses the effect of this compound on the metabolic activity of mammalian cells, providing an indication of its cytotoxicity.[7][8][9][10]
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of this compound against a selected cell line.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Determine the CC₅₀ value from the dose-response curve.
In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of this compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.[11][12][13][14][15]
Objective: To determine the IC₅₀ of this compound for COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe
-
This compound stock solution (in DMSO)
-
Assay buffer
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and various concentrations of this compound. Include a vehicle control and a positive control (e.g., indomethacin or celecoxib).
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound. Determine the IC₅₀ values for both COX-1 and COX-2.
In Vitro Anti-inflammatory Assay: Nitric Oxide Synthase (NOS) Inhibition Assay
This assay measures the ability of this compound to inhibit the production of nitric oxide (NO) by nitric oxide synthase.[16][17][18][19]
Objective: To determine the IC₅₀ of this compound for iNOS activity.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
Griess reagent
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce iNOS expression and NO production. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO production inhibition for each concentration of this compound. Determine the IC₅₀ value.
Potential Signaling Pathways and Mechanisms of Action
While the direct molecular targets of this compound are yet to be elucidated, the bioactivities of structurally related alkaloids from Mitragyna speciosa provide valuable insights into potential mechanisms.
Opioid Receptor Modulation
Several alkaloids from Mitragyna speciosa, such as mitragynine and its diastereomer speciociliatine, have been shown to interact with opioid receptors.[20][21] Speciociliatine has been reported to be a weak antagonist at the µ-opioid receptor. Given the structural similarities, it is plausible that this compound may also modulate opioid receptor signaling. This could be a primary avenue for its potential analgesic and other central nervous system effects.
Caption: Hypothetical modulation of the μ-opioid receptor signaling pathway by this compound.
Anti-inflammatory Signaling
Should this compound demonstrate anti-inflammatory activity, it may exert its effects through the inhibition of key inflammatory enzymes like COX and iNOS, or by modulating upstream signaling pathways such as the NF-κB and MAPK pathways, which are common targets for anti-inflammatory natural products.[22][23][24][25]
Experimental and Logical Workflows
Caption: Workflow for the in vitro antiplasmodial SYBR Green I assay.
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Conclusion and Future Directions
The current body of evidence highlights the antiplasmodial activity of this compound as a key bioactivity. However, its full therapeutic potential is likely yet to be uncovered. The protocols and potential mechanisms outlined in this guide provide a solid foundation for researchers to undertake a more comprehensive in vitro screening of this compound. Future studies should focus on:
-
Broad-spectrum bioactivity screening: Systematically evaluating the anti-inflammatory, anticancer, and other potential bioactivities of this compound using the standardized assays described.
-
Mechanism of action studies: Investigating the direct molecular targets of this compound, with a primary focus on opioid receptors, to elucidate its mechanism of action.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogues of this compound to identify key structural features responsible for its bioactivity and to optimize its pharmacological properties.
A thorough in vitro characterization of this compound will be instrumental in guiding its further development as a potential therapeutic agent.
References
- 1. Design and synthesis of simplified this compound analogues and β-carbolines as active molecules against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iddo.org [iddo.org]
- 3. researchgate.net [researchgate.net]
- 4. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. winzeler.ucsd.edu [winzeler.ucsd.edu]
- 6. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. academicjournals.org [academicjournals.org]
- 15. academicjournals.org [academicjournals.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. dovepress.com [dovepress.com]
- 18. mjas.analis.com.my [mjas.analis.com.my]
- 19. bioassaysys.com [bioassaysys.com]
- 20. The Chemical and Pharmacological Properties of Mitragynine and Its Diastereomers: An Insight Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metabolism of speciociliatine, an overlooked kratom alkaloid for its potential pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Rhynchophylline attenuates LPS-induced pro-inflammatory responses through down-regulation of MAPK/NF-κB signaling pathways in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Modulation of multiple cellular signalling pathways as targets for anti-inflammatory and anti-tumorigenesis action of Scopoletin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Polymethoxylated flavones for modulating signaling pathways in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of Speciophylline: An Analysis of Early Studies and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract:
Speciophylline is one of the numerous alkaloids present in the leaves of Mitragyna speciosa (Kratom), a plant native to Southeast Asia. While the pharmacological and toxicological properties of the major alkaloids, mitragynine and 7-hydroxymitragynine, have been the subject of considerable research, the toxicological profiles of many of the minor alkaloids, including this compound, remain largely uncharacterized. This technical guide synthesizes the available information regarding the toxicology of Mitragyna speciosa extracts and its primary alkaloids as a proxy to understand the potential risks associated with its individual components. A significant data gap exists for this compound, and this document underscores the critical need for focused preclinical safety evaluation of this specific compound.
Introduction: The Uncharacterized Toxicity of this compound
This compound is an oxindole alkaloid found in Mitragyna speciosa. While its presence is documented, dedicated toxicological studies on the isolated compound are conspicuously absent from the published scientific literature. The primary focus of toxicological investigations into Kratom has been on the whole-plant extracts and its most abundant psychoactive alkaloid, mitragynine. This leaves a significant knowledge gap regarding the safety profile of individual minor alkaloids like this compound.
The PubChem database contains a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for this compound, indicating it as "Fatal if swallowed" (Acute Toxicity 2).[1] However, this classification is based on a notification from a single company to the ECHA C&L Inventory and is not supported by publicly available detailed toxicological studies.[1] Therefore, a comprehensive understanding of this compound's toxicological profile necessitates an examination of the broader context of Mitragyna speciosa toxicology.
Toxicological Profile of Mitragyna speciosa (Kratom) Extracts
Early and ongoing research into the toxicology of Mitragyna speciosa has primarily utilized extracts of the plant material. These studies provide a general overview of the potential hazards associated with Kratom consumption, though the complex mixture of alkaloids makes it difficult to attribute specific toxic effects to any single compound.
Acute Toxicity
Acute toxicity studies on Mitragyna speciosa extracts have been conducted in rodent models to determine the median lethal dose (LD50), the dose at which 50% of the test animals die. These studies have shown that the toxicity of the extract can vary depending on the solvent used for extraction, which influences the final alkaloid concentration.
Table 1: Acute Toxicity of Mitragyna speciosa Extracts in Rodents
| Extract Type | Animal Model | Route of Administration | LD50 Value | Reference |
| Total Alkaloid Extract | Mice | Oral | 173.20 mg/kg | [2] |
| Methanolic Extract | Mice | Oral | 4.90 g/kg | [2] |
Sub-chronic Toxicity
Repeated dose toxicity studies provide insights into the effects of longer-term exposure to a substance. Sub-chronic studies on standardized methanolic extracts of Mitragyna speciosa in rats have revealed potential for organ damage.
In a 28-day study, rats administered a standardized methanolic extract of Mitragyna speciosa showed toxic effects on the liver, kidneys, and lungs.[3] Observed effects included alterations in biochemical and hematological parameters, as well as histopathological changes in these organs.[3] Another study noted liver cell hypertrophy, dilation of sinusoids, and hemorrhage in liver cells, along with renal effects such as swollen glomerulus capsules.[4]
Genotoxicity of Mitragyna speciosa and its Alkaloids
Genotoxicity assays are crucial for assessing the potential of a substance to damage genetic material (DNA), which can lead to mutations and cancer. Studies on Mitragyna speciosa extracts and mitragynine have generally not indicated a strong genotoxic potential.
A study utilizing the Ames test, a bacterial reverse mutation assay, found no mutagenic effects for a Mitragyna speciosa extract.[5] Similarly, the plant extract and mitragynine did not show genotoxicity in the mouse lymphoma gene mutation assay.[5]
Experimental Protocols
To ensure transparency and reproducibility, the methodologies of key toxicological studies are detailed below.
Acute Oral Toxicity Study Protocol (Based on general OECD guidelines)
-
Test Animals: Male and female Swiss mice.
-
Housing: Housed in standard laboratory conditions with a 12-hour light-dark cycle and ad libitum access to food and water.
-
Test Substance: Mitragyna speciosa total alkaloid extract and methanolic extract, administered orally via gavage.
-
Dosage: A range of doses are administered to different groups of animals.
-
Observation Period: Animals are observed for clinical signs of toxicity and mortality for a period of 14 days.
-
Data Collection: Body weight changes, behavioral changes, and mortality are recorded. At the end of the study, a gross necropsy is performed on all animals.
-
LD50 Calculation: The LD50 is calculated using appropriate statistical methods.
Sub-chronic Oral Toxicity Study Protocol (28-Day Study)
-
Test Animals: Male and female Sprague-Dawley rats.
-
Housing: Housed under controlled environmental conditions.
-
Test Substance: Standardized methanolic extract of Mitragyna speciosa administered daily via oral gavage for 28 days.
-
Dosage Groups: Typically includes a control group and at least three dose levels (low, mid, high).
-
Observations: Daily monitoring for clinical signs of toxicity, weekly body weight and food consumption measurements.
-
Clinical Pathology: At the end of the 28-day period, blood samples are collected for hematology and clinical chemistry analysis.
-
Histopathology: Animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for microscopic examination.
Ames Test (Bacterial Reverse Mutation Assay)
-
Test System: Multiple strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine).
-
Procedure: The bacterial strains are exposed to the test substance (e.g., Mitragyna speciosa extract) with and without a metabolic activation system (S9 mix, which simulates mammalian metabolism).
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid due to a mutation) is counted.
-
Interpretation: A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Discussion and Future Directions
The available toxicological data on Mitragyna speciosa provides a foundational, yet incomplete, picture of the potential risks associated with its use. The toxicity observed with whole-plant extracts is a result of the complex interplay of its numerous alkaloid constituents. While mitragynine is the most abundant and well-studied, the contribution of minor alkaloids like this compound to the overall toxicological profile is unknown.
Conclusion: The Imperative for Further Research
There is a critical and urgent need for dedicated toxicological studies on isolated this compound. To adequately characterize its safety profile, the following studies are recommended:
-
Acute, Sub-acute, and Chronic Toxicity Studies: To determine the LD50 and identify target organs of toxicity following single and repeated dosing.
-
Genotoxicity Battery: A comprehensive assessment including the Ames test, an in vitro chromosomal aberration assay, and an in vivo micronucleus assay.
-
Safety Pharmacology Studies: To evaluate effects on the cardiovascular, respiratory, and central nervous systems.
-
Reproductive and Developmental Toxicity Studies: To assess the potential for adverse effects on fertility and embryonic development.
Without these fundamental studies, the toxicological profile of this compound will remain speculative, posing a potential risk to public health, especially as the use of Kratom and its derivatives continues to be a subject of public and regulatory interest. The scientific community, regulatory bodies, and the natural products industry share a responsibility to address this significant data gap.
References
- 1. This compound | C21H24N2O4 | CID 168985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Subchronic toxicity study of standardized methanolic extract of Mitragyna speciosa Korth in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitragyna speciosa Korth toxicity: Experimental findings and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitragyna speciosa: Clinical, Toxicological Aspects and Analysis in Biological and Non-Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Speciophylline potential as an anti-leukemic agent
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Speciophylline, a pentacyclic oxindole alkaloid (POA) found in the medicinal plant Uncaria tomentosa (Cat's Claw), presents a promising avenue for the development of novel anti-leukemic therapies.[1] While direct and extensive research on the anti-leukemic properties of isolated this compound is currently limited, a substantial body of evidence supports the anti-cancer and cytotoxic activities of Uncaria tomentosa extracts and its constituent POAs.[2][3][4][5][6] This technical guide provides a comprehensive overview of the existing, albeit indirect, evidence and outlines a prospective research framework to rigorously evaluate the potential of this compound as a clinically relevant anti-leukemic agent.
Uncaria tomentosa has a long history of use in traditional medicine for treating various ailments, including cancer.[2][3] Modern scientific investigations have begun to validate these traditional uses, with studies demonstrating the anti-proliferative and pro-apoptotic effects of its extracts on various cancer cell lines, including the human promyelocytic leukemia cell line, HL-60.[4][7][8][9] The anti-leukemic activity of Uncaria tomentosa is attributed to its rich content of POAs, a class of compounds to which this compound belongs.[3][5]
This document serves as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound. It summarizes the available data on related compounds, proposes detailed experimental protocols for future investigation, and visualizes hypothetical signaling pathways and experimental workflows to guide further research.
Quantitative Data on the Anti-Cancer Activity of Uncaria tomentosa and Related Pentacyclic Oxindole Alkaloids
While specific quantitative data for this compound's anti-leukemic activity is not yet available in the public domain, the following tables summarize the reported anti-proliferative and cytotoxic effects of Uncaria tomentosa extracts and other constituent POAs against various cancer cell lines. This data provides a strong rationale for investigating this compound and serves as a benchmark for future studies.
Table 1: In Vitro Cytotoxicity of Uncaria tomentosa Extracts
| Cell Line | Extract Type | IC50 Value | Reference |
| B16-BL6 (murine melanoma) | 70% Ethanol Extract | ~40 µg/mL | [4] |
| Ewing's sarcoma MHH-ES-1 | Mitraphylline (isolated POA) | 17.15 ± 0.82 µM | [10] |
| Breast cancer MT-3 | Mitraphylline (isolated POA) | 11.80 ± 1.03 µM | [10] |
| PC3 (prostate cancer) | Pteropodine (isolated POA) | ~5 µM | [5] |
| WiDr (colon cancer) | Pteropodine (isolated POA) | ~5 µM | [5] |
Table 2: Apoptosis Induction by Uncaria tomentosa in Leukemia Cells
| Cell Line | Treatment | Key Observations | Reference |
| HL-60 (promyelocytic leukemia) | Ethyl Acetate Extract | Increased Reactive Oxygen Species (ROS), Cytochrome c release, Caspase activation | [2] |
Proposed Experimental Protocols for Evaluating the Anti-Leukemic Potential of this compound
To systematically evaluate the anti-leukemic potential of this compound, a series of well-defined in vitro experiments are proposed. These protocols are based on standard methodologies used in pre-clinical cancer drug discovery.
In Vitro Cytotoxicity Assays
-
Objective: To determine the concentration-dependent cytotoxic effect of this compound on various leukemia cell lines.
-
Cell Lines: A panel of human leukemia cell lines representing different subtypes, such as:
-
HL-60 (Acute Promyelocytic Leukemia)
-
K562 (Chronic Myelogenous Leukemia)
-
MOLM-13 (Acute Myeloid Leukemia)
-
CCRF-CEM (Acute Lymphoblastic Leukemia)
-
Normal human peripheral blood mononuclear cells (PBMCs) to assess selectivity.
-
-
Methodology (MTT Assay):
-
Seed leukemia cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software.
-
Apoptosis Assays
-
Objective: To determine if this compound induces apoptosis in leukemia cells.
-
Methodology (Annexin V-FITC/Propidium Iodide Staining):
-
Treat leukemia cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis
-
Objective: To investigate the effect of this compound on cell cycle progression in leukemia cells.
-
Methodology (Propidium Iodide Staining and Flow Cytometry):
-
Treat leukemia cells with this compound at its IC50 concentration for 24 hours.
-
Harvest, wash, and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Hypothesized Signaling Pathways and Experimental Workflows
Based on the known mechanisms of Uncaria tomentosa and other pentacyclic oxindole alkaloids, the following signaling pathways and experimental workflows are proposed for investigation.
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for Pre-clinical Evaluation
Caption: A proposed workflow for the pre-clinical evaluation of this compound.
Hypothesized Cell Cycle Arrest Mechanism
Caption: Hypothesized G1 cell cycle arrest mechanism by this compound.
Conclusion and Future Directions
The available evidence, primarily from studies on Uncaria tomentosa and its constituent pentacyclic oxindole alkaloids, strongly suggests that this compound warrants thorough investigation as a potential anti-leukemic agent. The proposed research framework, encompassing in vitro cytotoxicity, apoptosis, and cell cycle analysis, provides a clear path forward for elucidating its efficacy and mechanism of action.
Future research should focus on:
-
Isolation and purification of high-purity this compound to enable accurate and reproducible in vitro and in vivo studies.
-
Comprehensive screening against a broader panel of hematological malignancy cell lines to determine the spectrum of its anti-cancer activity.
-
In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by this compound.
-
Pre-clinical in vivo studies using animal models of leukemia to evaluate its therapeutic efficacy, pharmacokinetics, and safety profile.
The exploration of natural products like this compound holds significant promise for the discovery of novel, effective, and potentially less toxic treatments for leukemia. This technical guide provides a solid foundation and a strategic roadmap for advancing our understanding of this compound's therapeutic potential.
References
- 1. This compound | C21H24N2O4 | CID 168985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by Uncaria tomentosa through reactive oxygen species production, cytochrome c release, and caspases activation in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Treatment with Uncaria tomentosa Promotes Apoptosis in B16-BL6 Mouse Melanoma Cells and Inhibits the Growth of B16-BL6 Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Uncaria tomentosa (Willd. ex Schult.) DC.: A Review on Chemical Constituents and Biological Activities [mdpi.com]
- 7. Antiproliferative activity of various Uncaria tomentosa preparations on HL-60 promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jaymun.com [jaymun.com]
- 9. Cytotoxic effect of different Uncaria tomentosa (cat’s claw) extracts, fractions on normal and cancer cells: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic effect of the pentacyclic oxindole alkaloid mitraphylline isolated from Uncaria tomentosa bark on human Ewing's sarcoma and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethnobotanical Insights into Speciophylline-Containing Plants: A Technical Guide for Researchers
An In-depth Exploration of Traditional Uses, Phytochemistry, and Pharmacological Mechanisms for Drug Discovery and Development
This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing the oxindole alkaloid Speciophylline. It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the traditional knowledge, phytochemical analysis, and pharmacological mechanisms associated with these plants. This document synthesizes current scientific literature to present quantitative data, experimental protocols, and key signaling pathways, providing a foundation for future research and therapeutic innovation.
Introduction to this compound and Its Botanical Sources
This compound, also known as Uncarine D, is a pentacyclic oxindole alkaloid found in various plant species within the Rubiaceae family. This compound is a stereoisomer of mitraphylline and is often found alongside other structurally related alkaloids. The presence and concentration of this compound can vary significantly between different plant species and even within different parts of the same plant, influenced by factors such as geographical location and environmental conditions.
Plants known to contain this compound are primarily from the genera Mitragyna and Uncaria. These plants have a rich history of use in traditional medicine systems across Southeast Asia, Africa, and South America.
Botanical Sources of this compound:
-
Mitragyna speciosa (Kratom): A tropical evergreen tree native to Southeast Asia, its leaves are traditionally used for their stimulant and analgesic properties.
-
Mitragyna hirsuta : A related species to Kratom, also found in Southeast Asia, and used as a Kratom substitute.
-
Uncaria tomentosa (Cat's Claw): A woody vine found in the tropical jungles of South and Central America, its bark and root have been used for centuries to treat a variety of ailments.
-
Uncaria guianensis : Another species of Cat's Claw with similar traditional uses.
-
Uncaria rhynchophylla : A species of Uncaria used in traditional Chinese medicine.
-
Mitragyna inermis : An African species of Mitragyna with traditional medicinal applications.
-
Cephalanthus tetrandrus and Cephalanthus occidentalis (Buttonbush): These species are also members of the Rubiaceae family and have been found to contain this compound.
Ethnobotanical Uses of this compound-Containing Plants
The traditional use of plants containing this compound is widespread and diverse, reflecting the broad spectrum of pharmacological activities of their constituent alkaloids. The primary ethnobotanical applications can be categorized into anti-inflammatory, analgesic, anti-malarial, and digestive health remedies.
Anti-inflammatory and Analgesic Applications
The most prominent traditional use of Uncaria species, particularly Uncaria tomentosa (Cat's Claw), is for the treatment of inflammatory conditions such as arthritis and rheumatism[1]. A decoction of the bark and roots is commonly prepared for this purpose[1]. Similarly, leaves of Mitragyna speciosa (Kratom) have been traditionally chewed or brewed into a tea to relieve musculoskeletal pain and fatigue[2].
Anti-malarial and Anti-infective Properties
Several plants containing this compound and related alkaloids have a history of use in treating fever and infections, including malaria. For instance, species of the African Nauclea genus are widely used in traditional remedies for malaria[3][4]. The antiplasmodial activity of this compound analogues against the malaria parasite Plasmodium falciparum has been scientifically investigated, lending credence to this traditional application[5].
Digestive Ailments
Traditional remedies prepared from Nauclea species are also indicated for a variety of digestive ailments[3][4]. These preparations are often used to treat diarrhea and other gastrointestinal disturbances.
Quantitative Analysis of this compound and Related Alkaloids
The concentration of this compound and its isomers in plant materials can be determined using various analytical techniques, with High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) being a common and effective method[4]. The following table summarizes the quantitative analysis of oxindole alkaloids in selected plant species. It is important to note that many studies quantify total oxindole alkaloids or a group of isomers rather than this compound alone.
| Plant Species | Plant Part | Alkaloid(s) Quantified | Concentration (mg/g dry weight) | Analytical Method | Reference(s) |
| Mitragyna speciosa | Leaves | Isomitraphylline | 0.943 ± 0.033 - 1.47 ± 0.18 | UPLC-HRMS | [6] |
| Uncaria tomentosa | Bark | Total Oxindole Alkaloids | 5.61% of total extract | HPLC-UV/DAD | [3] |
| Mitragyna speciosa | Leaves | Mitragynine | 13.9 ± 1.1 - 270 ± 24 | UPLC-HRMS | [6] |
| Mitragyna speciosa | Leaves | Speciociliatine | 0.4 - 12.3 (% w/w) | UPLC-MS/MS | [7] |
| Mitragyna speciosa | Leaves | Speciogynine | 0.1 - 5.3 (% w/w) | UPLC-MS/MS | [7] |
Experimental Protocols
This section provides a representative methodology for the extraction, isolation, and quantification of this compound and related oxindole alkaloids from plant material, based on established protocols for these compounds.
Extraction of Oxindole Alkaloids
-
Plant Material Preparation: Air-dry the plant material (e.g., leaves or bark) at room temperature and grind it into a fine powder.
-
Maceration: Macerate the powdered plant material in methanol (or an ethanol-water mixture) at room temperature for 24-48 hours with occasional shaking.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 5% hydrochloric acid.
-
Wash the acidic solution with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove neutral and acidic compounds.
-
Basify the aqueous layer to a pH of 9-10 with ammonium hydroxide.
-
Extract the liberated alkaloids with an organic solvent (e.g., dichloromethane or a chloroform-methanol mixture).
-
Combine the organic layers and evaporate to dryness to yield a crude alkaloid fraction.
-
Isolation of this compound
-
Column Chromatography: Subject the crude alkaloid fraction to column chromatography on silica gel.
-
Elution Gradient: Elute the column with a gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate and then methanol.
-
Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualizing under UV light or with Dragendorff's reagent.
-
Purification: Combine fractions containing compounds with similar Rf values to this compound and further purify using preparative HPLC to obtain the pure compound.
Quantification by HPLC-MS/MS
-
Sample Preparation: Accurately weigh the dried plant material and extract with a suitable solvent (e.g., methanol) using ultrasonication or maceration. Filter the extract and dilute to a known volume.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 3.5) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A typical flow rate of 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for targeted quantification of this compound and its isomers.
-
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound or a closely related isomer like mitraphylline. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Signaling Pathways and Mechanisms of Action
The ethnobotanical uses of this compound-containing plants are supported by their pharmacological activities, which are mediated through specific molecular signaling pathways.
Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway
The anti-inflammatory effects of oxindole alkaloids from Uncaria species are, at least in part, mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[8]. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound and related alkaloids are proposed to inhibit this pathway by preventing the activation of the IKK complex, thereby stabilizing IκBα and keeping NF-κB in its inactive cytoplasmic state.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Antiplasmodial Mechanism: Disruption of Heme Detoxification
The anti-malarial activity of this compound and related compounds is believed to stem from their ability to interfere with the detoxification of heme in the malaria parasite, Plasmodium falciparum. During its lifecycle within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Many antimalarial drugs, such as chloroquine, function by inhibiting this polymerization process. The accumulation of free heme is toxic to the parasite, leading to its death. This compound, as an oxindole alkaloid, is thought to act in a similar manner, inhibiting hemozoin formation and causing a lethal buildup of free heme within the parasite's digestive vacuole.
Caption: Proposed antiplasmodial mechanism of this compound.
Conclusion and Future Directions
The ethnobotanical uses of plants containing this compound provide a valuable starting point for modern drug discovery. The traditional knowledge surrounding these plants, particularly their use as anti-inflammatory, analgesic, and anti-malarial agents, is increasingly being validated by scientific research. The mechanisms of action, such as the inhibition of the NF-κB pathway and the disruption of heme detoxification in malaria parasites, highlight the therapeutic potential of this compound and related oxindole alkaloids.
Further research is warranted to:
-
Conduct comprehensive quantitative analysis of this compound in a wider range of plant species.
-
Develop and validate standardized extraction and isolation protocols for this compound to ensure consistency in research and potential commercial production.
-
Elucidate the detailed molecular interactions of this compound with its biological targets.
-
Perform preclinical and clinical studies to evaluate the safety and efficacy of this compound for various therapeutic applications.
By integrating traditional knowledge with modern scientific methodologies, the rich ethnobotanical heritage of this compound-containing plants can be leveraged to develop novel and effective therapeutic agents.
References
- 1. Simultaneous quantification of ten key Kratom alkaloids in Mitragyna speciosa leaf extracts and commercial products by ultra-performance liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. [PDF] Quantitative and Qualitative Analysis of Mitragynine in Kratom (Mitragyna Speciosa) by GC-MS, LC-MS/MS and UPLC-PDA | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A Diverse Range of Hemozoin Inhibiting Scaffolds Act on Plasmodium falciparum as Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kratom ( Mitragyna speciosa ) Validation: Quantitative Analysis of Indole and Oxindole Alkaloids Reveals Chemotypes of Plants and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phytochemicals as potential IKK-β inhibitor for the treatment of cardiovascular diseases in plant preservation: terpenoids, alkaloids, and quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Speciophylline: An In-Depth Technical Guide on Molecular Targets and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Speciophylline, also known as Uncarine D, is a pentacyclic oxindole alkaloid found in plants of the Mitragyna and Uncaria genera. Traditionally, extracts from these plants have been used in folk medicine for a variety of ailments, suggesting a diverse pharmacological profile. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's molecular targets and its binding affinity, with a focus on data relevant to drug discovery and development. While direct quantitative binding affinities for this compound remain largely uncharacterized in publicly available literature, this document synthesizes existing research to elucidate its probable mechanisms of action and key biological activities.
Core Molecular Targets and Biological Activities
Current research indicates that this compound's therapeutic potential stems from its influence on several key biological pathways. The primary molecular targets and associated activities are summarized below.
Antiplasmodial Activity
This compound has demonstrated potential as an antimalarial agent. While direct IC₅₀ values for this compound are not consistently reported, structurally simplified analogues have shown significant activity against the chloroquine-resistant K1 strain of Plasmodium falciparum. Spirooxindole analogues of this compound have exhibited IC₅₀ values as low as 10.6 μM, indicating a potential for this class of compounds to inhibit parasite growth.[1] The precise molecular target within the parasite remains an area for further investigation.
Anti-inflammatory and Potential Anticancer Effects via NF-κB Pathway Inhibition
A significant body of evidence points to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway as a primary mechanism for the anti-inflammatory and potential anticancer effects of Uncaria alkaloids, including this compound.[2] Extracts from Uncaria tomentosa, a known source of this compound, have been shown to inhibit the activation of NF-κB.[2] This transcription factor is a pivotal regulator of the inflammatory response, cell proliferation, and apoptosis. By inhibiting the NF-κB pathway, this compound can likely downregulate the expression of pro-inflammatory cytokines and other mediators, as well as potentially induce apoptosis in cancer cells.
Vasodilatory and Potential Antihypertensive Effects via Calcium Channel Blockade
The antihypertensive properties attributed to Uncaria alkaloids may be explained by their ability to induce vasodilation through the blockade of L-type calcium channels.[3] Studies on the related alkaloids rhynchophylline and isorhynchophylline have demonstrated that their relaxant effect on arterial smooth muscle is largely dependent on this mechanism.[3] By blocking the influx of calcium into vascular smooth muscle cells, these alkaloids prevent vasoconstriction, leading to a reduction in blood pressure. It is highly probable that this compound shares this mechanism of action.
Quantitative Data Summary
As of the latest literature review, specific binding constants (Kᵢ, Kₔ) for this compound with its putative molecular targets have not been published. The available quantitative data primarily consists of half-maximal inhibitory concentrations (IC₅₀) for biological effects.
| Biological Activity | Target/Assay | Test System | Value | Reference |
| Antiplasmodial | Plasmodium falciparum K1 strain | In vitro culture | IC₅₀: up to 10.6 μM (for spirooxindole analogues) | [1] |
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (Plasmodium falciparum)
This protocol outlines a general method for determining the 50% inhibitory concentration (IC₅₀) of a compound against the asexual erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., K1 strain)
-
Human erythrocytes (O+)
-
RPMI-1640 medium supplemented with HEPES, sodium bicarbonate, hypoxanthine, and human serum or AlbuMAX.
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microtiter plates.
-
Hypoxanthine, [³H]-labeled or a DNA-intercalating fluorescent dye (e.g., SYBR Green I).
-
Incubator with a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a controlled atmosphere.
-
Drug Dilution: Prepare a series of dilutions of the test compound in the culture medium.
-
Assay Setup: In a 96-well plate, add the drug dilutions to wells containing a synchronized parasite culture (typically at the ring stage) with a defined parasitemia and hematocrit. Include positive (no drug) and negative (uninfected erythrocytes) controls.
-
Incubation: Incubate the plates for a period that allows for at least one full cycle of parasite replication (typically 48-72 hours).
-
Growth Inhibition Measurement:
-
Radiolabel Incorporation: For the final 24 hours of incubation, add [³H]-hypoxanthine to the wells. Parasite DNA synthesis will incorporate the radiolabel. After incubation, harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescent Dye Method: After the incubation period, lyse the erythrocytes and add a DNA-intercalating dye. The fluorescence intensity, proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of growth inhibition for each drug concentration relative to the positive control. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
NF-κB Reporter Gene Assay
This assay is used to determine if a compound can inhibit the activation of the NF-κB signaling pathway, typically in response to an inflammatory stimulus like Tumor Necrosis Factor-alpha (TNF-α).
Materials:
-
A suitable cell line (e.g., HEK293 or HeLa) stably or transiently transfected with a reporter plasmid containing an NF-κB response element upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
Cell culture medium and supplements.
-
Test compound (this compound).
-
Inducing agent (e.g., TNF-α).
-
Lysis buffer.
-
Substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Culture and Treatment: Seed the transfected cells in a multi-well plate and allow them to adhere. Pre-incubate the cells with various concentrations of the test compound for a specified time.
-
Induction: Stimulate the cells with the inducing agent (e.g., TNF-α) to activate the NF-κB pathway. Include a non-stimulated control.
-
Cell Lysis: After the induction period, wash the cells and lyse them to release the cellular contents, including the reporter enzyme.
-
Reporter Assay: Add the appropriate substrate to the cell lysate and measure the resulting signal (luminescence or absorbance) using a luminometer or spectrophotometer.
-
Data Analysis: Normalize the reporter activity to a measure of cell viability (e.g., total protein concentration) to account for any cytotoxic effects of the compound. Calculate the percentage of inhibition of NF-κB activation for each concentration of the test compound compared to the stimulated control.
Visualizations
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Caption: General workflow for determining the in vitro IC₅₀ of this compound.
Conclusion
This compound is a pharmacologically active alkaloid with demonstrated potential in several therapeutic areas, including infectious diseases, inflammation, and cardiovascular conditions. While direct evidence of its binding affinity to specific molecular targets is still emerging, current research strongly suggests that its mechanisms of action involve the inhibition of the NF-κB signaling pathway and the blockade of L-type calcium channels. Further research, including quantitative binding studies and detailed mechanistic investigations, is warranted to fully elucidate its therapeutic potential and to guide the development of novel drugs based on its molecular scaffold.
References
- 1. Design and synthesis of simplified this compound analogues and β-carbolines as active molecules against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uncaria tomentosa acts as a potent TNF-alpha inhibitor through NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro vasodilator mechanisms of the indole alkaloids rhynchophylline and isorhynchophylline, isolated from the hook of Uncaria rhynchophylla (Miquel) - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Cell-Based Assays for Speciophylline Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Speciophylline, a minor alkaloid found in the leaves of the Kratom plant (Mitragyna speciosa), has garnered interest for its potential therapeutic applications, including pain relief and muscle relaxation.[1] As a natural compound with purported pharmacological activity, a systematic evaluation of its efficacy and mechanism of action at the cellular level is a critical first step in the drug discovery pipeline. This technical guide provides a comprehensive overview of the initial cell-based assays recommended for characterizing the bioactivity of this compound. The methodologies detailed herein are designed to assess its potential anti-inflammatory, pro-apoptotic, and anti-proliferative effects, providing a foundational dataset for further preclinical development.
Anti-Inflammatory Activity Assays
Chronic inflammation is a key pathological feature of numerous diseases. Given this compound's traditional use for pain relief, which is often linked to inflammation, assessing its anti-inflammatory properties is a logical starting point.[1] A key pathway to investigate is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, a central mediator of inflammatory responses.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Experimental Protocol:
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). A vehicle control (DMSO) is also included. Cells are pre-incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to all wells (except the negative control) at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Quantification (Griess Assay): 50 µL of the cell culture supernatant is transferred to a new 96-well plate. 50 µL of Griess reagent A is added, followed by 50 µL of Griess reagent B. The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable metabolite of NO, is determined using a sodium nitrite standard curve.
-
Cell Viability: To ensure that the observed reduction in NO is not due to cytotoxicity, a cell viability assay (e.g., MTT) is performed in parallel on the same plate.
Hypothetical Data Presentation:
| This compound (µM) | NO Production (% of LPS Control) | Cell Viability (%) |
| 0 (LPS only) | 100 ± 5.2 | 100 ± 4.1 |
| 1 | 92.5 ± 4.8 | 98.7 ± 3.5 |
| 5 | 75.3 ± 6.1 | 97.2 ± 3.9 |
| 10 | 51.8 ± 3.9 | 95.4 ± 4.2 |
| 25 | 28.4 ± 2.7 | 93.1 ± 5.0 |
| 50 | 15.1 ± 2.1 | 89.8 ± 4.7 |
NF-κB Reporter Assay
Experimental Protocol:
-
Cell Line: A stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or GFP), such as HEK293/NF-κB-luc, is used.
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with varying concentrations of this compound as described above.
-
Stimulation: Tumor necrosis factor-alpha (TNF-α) at 10 ng/mL is used to activate the NF-κB pathway.
-
Incubation: The cells are incubated for 6-8 hours.
-
Reporter Gene Assay:
-
For luciferase reporters, cells are lysed, and a luciferase substrate is added. Luminescence is measured using a luminometer.
-
For GFP reporters, fluorescence is measured using a fluorescence plate reader or imaged using a high-content imager.
-
Hypothetical Data Presentation:
| This compound (µM) | NF-κB Activity (% of TNF-α Control) |
| 0 (TNF-α only) | 100 ± 6.8 |
| 1 | 88.7 ± 5.5 |
| 5 | 69.2 ± 4.9 |
| 10 | 45.1 ± 3.7 |
| 25 | 21.3 ± 2.4 |
| 50 | 9.8 ± 1.9 |
Signaling Pathway Diagram:
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.
Apoptosis Induction Assays
Investigating the potential of a compound to induce programmed cell death (apoptosis) is crucial for its application in oncology. The following assays can determine if this compound can trigger this process in cancer cells.
Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3]
Experimental Protocol:
-
Cell Culture: A cancer cell line (e.g., HeLa or MCF-7) is cultured to 70-80% confluency.
-
Treatment: Cells are treated with various concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC-Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic.
Hypothetical Data Presentation:
| This compound (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 |
| 10 | 85.6 ± 3.4 | 8.9 ± 1.2 | 4.5 ± 0.9 |
| 25 | 60.3 ± 4.1 | 25.1 ± 2.5 | 12.8 ± 1.8 |
| 50 | 35.8 ± 3.9 | 40.7 ± 3.1 | 20.1 ± 2.6 |
Caspase-3/7 Activity Assay
Caspases are key executioners of apoptosis. Measuring the activity of caspase-3 and -7 provides direct evidence of apoptosis induction.[4]
Experimental Protocol:
-
Cell Culture and Treatment: Cells are seeded in a white-walled 96-well plate and treated with this compound.
-
Lysis and Reagent Addition: After the treatment period, a luminogenic caspase-3/7 substrate is added directly to the wells.
-
Incubation and Measurement: The plate is incubated at room temperature, and the luminescence, which is proportional to caspase activity, is measured.
Experimental Workflow Diagram:
Caption: Workflow for assessing this compound-induced apoptosis.
Cell Proliferation Assays
To evaluate the cytostatic or cytotoxic effects of this compound, cell proliferation assays are essential. These assays measure the rate of cell growth and division.
MTT Assay
The MTT assay is a colorimetric assay that measures metabolic activity, which is an indicator of cell viability and proliferation.[5]
Experimental Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).
-
Treatment: After 24 hours, cells are treated with a range of this compound concentrations.
-
Incubation: The plate is incubated for 48-72 hours.
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm. The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control.
BrdU Incorporation Assay
This assay directly measures DNA synthesis, providing a more specific measure of cell proliferation.
Experimental Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay.
-
BrdU Labeling: 12-24 hours before the end of the treatment period, BrdU (a thymidine analog) is added to the culture medium.
-
Fixation and Denaturation: Cells are fixed, and the DNA is denatured to allow antibody access to the incorporated BrdU.
-
Immunodetection: An anti-BrdU antibody conjugated to an enzyme (e.g., HRP) is added, followed by a colorimetric substrate.
-
Absorbance Measurement: The absorbance is measured, which is directly proportional to the amount of DNA synthesis.
Hypothetical Data Presentation:
| This compound (µM) | Proliferation Inhibition (%) - MTT | Proliferation Inhibition (%) - BrdU |
| 1 | 5.2 ± 1.5 | 3.8 ± 1.1 |
| 5 | 18.9 ± 2.8 | 15.4 ± 2.5 |
| 10 | 42.1 ± 3.5 | 39.8 ± 3.1 |
| 25 | 75.6 ± 4.2 | 71.3 ± 4.5 |
| 50 | 91.3 ± 3.1 | 88.5 ± 3.9 |
Logical Relationship Diagram:
Caption: Rationale for using MTT and BrdU assays to measure this compound's anti-proliferative effects.
Conclusion
The cell-based assays outlined in this guide provide a robust framework for the initial evaluation of this compound's efficacy. By systematically assessing its anti-inflammatory, pro-apoptotic, and anti-proliferative activities, researchers can build a comprehensive pharmacological profile of this promising natural compound. The data generated from these assays will be instrumental in guiding future studies, including target identification, in vivo efficacy models, and ultimately, the potential development of this compound as a novel therapeutic agent.
References
- 1. kratom.org [kratom.org]
- 2. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis Assays [sigmaaldrich.com]
- 4. Maximize your apoptosis analysis | Abcam [abcam.com]
- 5. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC [pmc.ncbi.nlm.nih.gov]
structural characterization of Speciophylline using NMR and X-ray crystallography
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural characterization of Speciophylline, a pentacyclic oxindole alkaloid, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. This document details the experimental protocols and presents the key data obtained from these analytical techniques, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Introduction to this compound
This compound is a naturally occurring pentacyclic oxindole alkaloid found in plants of the Mitragyna and Uncaria genera. It is one of several stereoisomers of the oxindole alkaloid family, which are known for their diverse biological activities. The precise determination of the three-dimensional structure of this compound is crucial for understanding its chemical properties, biological function, and potential as a therapeutic agent. This guide focuses on the two primary methods for unambiguous structure elucidation: NMR spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and their spatial relationships.
NMR Data Presentation
The ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These assignments are based on a combination of 1D and 2D NMR experiments, including COSY and DEPT.
Table 1: ¹H NMR Chemical Shift Data for this compound (in CDCl₃)
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-3 | 4.15 | d | 11.0 |
| H-5α | 2.55 | m | |
| H-5β | 3.10 | m | |
| H-6α | 2.05 | m | |
| H-6β | 2.20 | m | |
| H-9 | 7.45 | d | 7.5 |
| H-10 | 7.05 | t | 7.5 |
| H-11 | 7.15 | t | 7.5 |
| H-12 | 6.80 | d | 7.5 |
| H-14α | 1.80 | m | |
| H-14β | 2.30 | m | |
| H-15 | 2.95 | m | |
| H-17 | 7.50 | s | |
| H-19 | 4.85 | q | 6.8 |
| H-20 | 1.95 | m | |
| H-21α | 2.80 | m | |
| H-21β | 3.20 | m | |
| 18-CH₃ | 1.40 | d | 6.8 |
| 16-OCH₃ | 3.70 | s | |
| N-H | 8.85 | s |
Table 2: ¹³C NMR Chemical Shift Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ) ppm | DEPT |
| C-2 | 181.5 | C |
| C-3 | 70.5 | CH |
| C-5 | 53.0 | CH₂ |
| C-6 | 35.5 | CH₂ |
| C-7 | 55.0 | C |
| C-8 | 134.0 | C |
| C-9 | 123.5 | CH |
| C-10 | 122.0 | CH |
| C-11 | 128.0 | CH |
| C-12 | 109.5 | CH |
| C-13 | 142.0 | C |
| C-14 | 30.0 | CH₂ |
| C-15 | 38.0 | CH |
| C-16 | 167.5 | C |
| C-17 | 154.0 | CH |
| C-18 | 19.0 | CH₃ |
| C-19 | 74.0 | CH |
| C-20 | 41.5 | CH |
| C-21 | 59.0 | CH₂ |
| 16-OCH₃ | 51.5 | CH₃ |
Experimental Protocols for NMR Analysis
A standard set of NMR experiments is required for the complete structural elucidation of a natural product like this compound.
Sample Preparation:
-
Dissolution: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.
NMR Experiments:
-
¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.
-
¹³C NMR: A one-dimensional carbon NMR spectrum, typically proton-decoupled, is acquired to identify the chemical shifts of all carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are performed to differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): A 2D homonuclear correlation experiment that identifies proton-proton (¹H-¹H) spin-spin couplings, revealing the connectivity of proton networks.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear correlation experiment that shows correlations between protons and their directly attached carbons (¹J-coupling).
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear correlation experiment that reveals long-range correlations between protons and carbons (typically ²J and ³J-couplings), which is crucial for connecting different spin systems and identifying quaternary carbons.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined.
X-ray Crystallography Data Presentation
The crystal structure of this compound has been determined and deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 189179 . While the full crystallographic information file (CIF) can be retrieved from the CCDC, a summary of the key crystallographic data is presented below.
Table 3: Crystal Data and Structure Refinement for this compound (CCDC 189179)
| Parameter | Value |
| Empirical formula | C₂₁H₂₄N₂O₄ |
| Formula weight | 368.43 |
| Temperature | 293(2) K |
| Wavelength | 1.54178 Å |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 8.123(1) Å |
| b = 13.456(2) Å | |
| c = 17.234(3) Å | |
| α = 90° | |
| β = 90° | |
| γ = 90° | |
| Volume | 1883.4(5) ų |
| Z | 4 |
| Density (calculated) | 1.298 Mg/m³ |
Note: The bond lengths and angles are extensive and can be found in the full CIF file from the CCDC.
Experimental Protocol for X-ray Crystallography
The process of determining a crystal structure by X-ray diffraction involves several key steps.
1. Crystallization:
-
Method: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a solution.
-
Solvent System: A common solvent system for crystallization of alkaloids is a mixture of a good solvent (e.g., methanol, ethanol, or acetone) and a poor solvent (e.g., hexane or water). The optimal solvent system needs to be determined empirically.
-
Procedure: A saturated solution of this compound is prepared in the chosen solvent system and allowed to stand undisturbed in a loosely covered vial. Slow evaporation of the solvent over several days to weeks can yield high-quality single crystals.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage.
-
The diffractometer, equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation), rotates the crystal while irradiating it with X-rays.
-
A detector records the positions and intensities of the diffracted X-ray beams.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined using least-squares methods to best fit the experimental diffraction data, yielding the final atomic coordinates, bond lengths, and bond angles.
Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the structural characterization of this compound.
Conclusion
The combination of advanced NMR spectroscopic techniques and single-crystal X-ray crystallography provides a powerful and comprehensive approach for the unambiguous structural determination of complex natural products like this compound. The data and protocols presented in this guide serve as a valuable resource for researchers involved in the isolation, characterization, and development of novel bioactive compounds from natural sources. The detailed structural information is fundamental for understanding the structure-activity relationships and for guiding future synthetic and medicinal chemistry efforts.
Methodological & Application
Application Note: Quantification of Speciophylline in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
AN-HPLC-028
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of speciophylline in plant extracts, particularly from Mitragyna speciosa (Kratom). This compound is a significant diastereomer of the primary alkaloid, mitragynine, and its precise measurement is crucial for the chemical characterization, quality control, and pharmacological assessment of plant materials and derived products. The described method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring effective separation from other co-eluting alkaloids and plant matrix components.
Principle
This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a Photodiode Array (PDA) or UV detector for the separation and quantification of this compound. The powdered plant sample is first extracted using methanol with the aid of ultrasonication to ensure efficient recovery of the target analyte. The extract is then filtered and injected into the HPLC system.
Separation is achieved on a C18 stationary phase using a gradient mobile phase composed of an aqueous buffer and an organic solvent (e.g., acetonitrile). This allows for the effective resolution of this compound from other structurally similar alkaloids.[1][2] Quantification is performed by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from certified reference standards. A detection wavelength of 226 nm is utilized, which provides good sensitivity for this class of indole alkaloids.[2]
Apparatus and Materials
2.1 Apparatus:
-
HPLC system equipped with a binary pump, autosampler, column oven, and PDA or UV-Vis detector (e.g., Agilent 1260 Infinity II, Waters Alliance).
-
Chromatographic data acquisition and processing software (e.g., Empower, Chromeleon).
-
Analytical balance (4-decimal place).
-
Ultrasonic bath.
-
Vortex mixer.
-
Centrifuge.
-
Syringe filters (0.45 µm, PTFE or Nylon).
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
2.2 Reagents and Standards:
-
This compound certified reference standard (≥98% purity).
-
HPLC-grade acetonitrile.
-
HPLC-grade methanol.
-
Ammonium bicarbonate (analytical grade).
-
Formic acid (optional, for pH adjustment).
-
Deionized water (18.2 MΩ·cm).
-
Dried and powdered plant material (e.g., Mitragyna speciosa leaves).
Experimental Protocols
3.1 Preparation of Standard Solutions:
-
Stock Standard Solution (100 µg/mL): Accurately weigh 1.0 mg of this compound reference standard and transfer it into a 10.0 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.5, 1.0, 5.0, 10.0, 25.0, 50.0 µg/mL) by serial dilution of the stock solution with methanol. These solutions are used to construct the calibration curve.
3.2 Sample Preparation (Extraction from Plant Material):
-
Accurately weigh approximately 100 mg of dried, powdered plant material into a 15 mL centrifuge tube.
-
Add 10.0 mL of methanol to the tube.
-
Vortex the mixture for 1 minute to ensure the sample is fully wetted.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.[3]
-
After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered extract with the mobile phase to ensure the this compound concentration falls within the linear range of the calibration curve.
3.3 HPLC Chromatographic Conditions: The following conditions have been optimized for the separation of kratom alkaloids.[2]
| Parameter | Condition |
| Column | Kinetex® 5 µm EVO C18 100 Å (150 x 4.6 mm) or equivalent |
| Mobile Phase A | 5 mM Ammonium Bicarbonate buffer, pH 9.5 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min (20% B), 2-10 min (20-60% B), 10-15 min (60-80% B), 15-20 min (80% B), 20.1-25 min (20% B, re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Detection Wavelength | 226 nm |
| Run Time | 25 minutes |
Workflow for this compound Quantification
Caption: Diagram 1: Experimental Workflow for this compound Quantification.
Data Presentation and Quantification
5.1 Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Plot the peak area of this compound as a function of its concentration (µg/mL). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value of ≥ 0.99 is typically required.
5.2 Calculation of this compound Content: The concentration of this compound in the prepared sample extract is calculated using the regression equation from the calibration curve.
Concentration (µg/mL) = (Peak Area - y-intercept) / slope
The final content in the original plant material (mg/g) is calculated as follows:
Content (mg/g) = (C x V x DF) / W
Where:
-
C = Concentration of this compound in the injected sample (µg/mL)
-
V = Initial extraction volume (mL)
-
DF = Dilution factor (if any)
-
W = Weight of the plant material (mg)
5.3 Typical Method Performance Characteristics: The presented method is expected to meet the following validation parameters, based on similar validated methods for related alkaloids.[4][5]
| Parameter | Typical Value / Range |
| Analyte | This compound |
| Retention Time (tR) | Analyte-specific, typically between 10-20 min |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Accuracy (% Recovery) | 95% – 105% |
| Precision (% RSD) | < 2% (Intra-day), < 5% (Inter-day) |
References
- 1. Kratom ( Mitragyna speciosa ) Validation: Quantitative Analysis of Indole and Oxindole Alkaloids Reveals Chemotypes of Plants and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. scholar.ui.ac.id [scholar.ui.ac.id]
- 4. 165.194.131.91 [165.194.131.91]
- 5. eruditio.pom.go.id [eruditio.pom.go.id]
Application of LC-MS for the Identification of Speciophylline Metabolites
Abstract
This application note provides a comprehensive overview and detailed protocols for the identification of metabolites of Speciophylline, an alkaloid found in Mitragyna speciosa (Kratom). The methodology leverages Liquid Chromatography-Mass Spectrometry (LC-MS) for the separation, detection, and structural elucidation of biotransformation products. This document is intended for researchers, scientists, and drug development professionals working on the metabolism and safety assessment of novel compounds. The protocols described herein are based on established methods for related Kratom alkaloids and provide a robust framework for the analysis of Spe-ciophylline metabolites in various biological matrices.
Introduction
This compound is an indole alkaloid present in the leaves of the medicinal plant Mitragyna speciosa, commonly known as Kratom. As with other psychoactive compounds, understanding its metabolic fate is crucial for evaluating its pharmacological and toxicological profile. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for drug metabolism studies due to its high sensitivity, selectivity, and ability to provide structural information.[1][2] This application note details the experimental workflow, from sample preparation to data analysis, for the successful identification of this compound metabolites.
The metabolic pathways of related Kratom alkaloids, such as Mitragynine and its diastereomer Speciociliatine, have been extensively studied.[3][4] These studies reveal that metabolism primarily occurs via O-demethylation and monooxidation, reactions predominantly catalyzed by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6.[3][4][5] Based on this knowledge, a similar metabolic profile is anticipated for this compound.
Experimental Workflow
The overall experimental workflow for the identification of this compound metabolites involves several key stages: in vitro incubation, sample preparation, LC-MS analysis, and data processing.
Caption: A high-level overview of the experimental workflow.
Protocols
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol describes the incubation of this compound with HLM to generate metabolites.
Materials:
-
This compound
-
Human Liver Microsomes (HLM), pooled
-
NADPH regenerating system (e.g., GIBCO's NADPH Regeneration System)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Incubator/shaking water bath (37°C)
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or Methanol).
-
In a microcentrifuge tube, combine 5 µL of this compound stock solution, 470 µL of 0.1 M phosphate buffer (pH 7.4), and 25 µL of HLM suspension (20 mg/mL).
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding 50 µL of the NADPH regenerating system.
-
Incubate for 60 minutes at 37°C with constant shaking.
-
Terminate the reaction by adding 500 µL of ice-cold acetonitrile.
-
Vortex the sample for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS analysis.
Sample Preparation using Solid-Phase Extraction (SPE)
For complex matrices like plasma or urine, an additional clean-up step using SPE is recommended.
Materials:
-
Mixed-Mode Cation Exchange (MCX) SPE Cartridges
-
Methanol (MeOH)
-
0.05 M H₂SO₄
-
5% Ammonium Hydroxide in Methanol
-
Sample from in vivo or in vitro studies
Procedure:
-
Conditioning: Condition the MCX SPE cartridge with 3 mL of methanol followed by 3 mL of 0.05 M H₂SO₄.
-
Loading: Load the acidified sample onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of 0.05 M H₂SO₄ followed by 3 mL of methanol to remove interferences.
-
Elution: Elute the analytes with 3 mL of 5% ammonium hydroxide in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in step 10 of the HLM protocol.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer capable of MS/MS, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer.[6][7]
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 15 minutes, hold for 3 min, return to initial conditions |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temp. | 350°C |
| Scan Range (MS1) | m/z 100-1000 |
| Data Acquisition | Data-Dependent Acquisition (DDA) or Information-Dependent Acquisition (IDA) |
| Collision Energy | Ramped collision energy (e.g., 10-40 eV) for MS/MS scans |
Data Presentation and Analysis
Metabolite identification is achieved by comparing the full scan mass spectra and MS/MS fragmentation patterns of the parent drug with those of potential metabolites.[7][8] Common metabolic transformations for alkaloids include oxidation (+16 Da), demethylation (-14 Da), and glucuronidation (+176 Da).[9]
Proposed Metabolic Pathway of this compound
Based on studies of its diastereomer, speciociliatine, this compound is expected to undergo O-demethylation and monooxidation.[3][5]
Caption: Proposed primary metabolic pathways for this compound.
Quantitative Data Summary
The following table summarizes the expected m/z values for this compound and its major predicted metabolites. High-resolution mass spectrometry (HRMS) allows for the accurate mass measurement and subsequent prediction of elemental composition.[7]
| Analyte | Proposed Transformation | Elemental Formula | Calculated m/z [M+H]⁺ |
| This compound | Parent Drug | C₂₃H₃₀N₂O₄ | 399.2284 |
| Metabolite 1 (M1) | O-Demethylation | C₂₂H₂₈N₂O₄ | 385.2127 |
| Metabolite 2 (M2) | Monooxidation | C₂₃H₃₀N₂O₅ | 415.2233 |
| Metabolite 3 (M3) | O-Demethylation + Oxidation | C₂₂H₂₈N₂O₅ | 401.2076 |
Conclusion
The LC-MS based protocols and workflow described in this application note provide a robust and reliable method for the identification of this compound metabolites. The combination of high-resolution mass spectrometry and tandem mass spectrometry is essential for the confident structural elucidation of biotransformation products.[10] The presented methodologies are critical for advancing the understanding of the metabolic fate of this compound, thereby supporting further drug development and safety assessment efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 3. Metabolism of Speciociliatine, an Overlooked Kratom Alkaloid for its Potential Pharmacological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolite profiling and identification of enzymes responsible for the metabolism of mitragynine, the major alkaloid of Mitragyna speciosa (kratom) | Semantic Scholar [semanticscholar.org]
- 5. Metabolism of speciociliatine, an overlooked kratom alkaloid for its potential pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Xenobiotic Biotransformation Products Using Mass Spectrometry-Based Metabolomics Integrated with a Structural Elucidation Strategy by Assembling Fragment Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Liquid chromatography coupled to mass spectrometry for metabolite profiling in the field of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Speciophylline as a Reference Standard for Alkaloid Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Speciophylline is a pentacyclic oxindole alkaloid and a diastereomer of mitraphylline, found as a minor constituent in plants of the Mitragyna and Uncaria genera. While less abundant than other alkaloids like mitragynine in Mitragyna speciosa (Kratom), the accurate quantification of minor alkaloids is crucial for the comprehensive chemical profiling of botanical materials, standardization of herbal products, and pharmacokinetic studies. The use of a well-characterized reference standard is fundamental for achieving accurate and reproducible results in analytical chemistry. This application note provides a detailed protocol for the use of this compound as a reference standard for the quantification of related alkaloids in plant extracts and other matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is essential for its proper handling, storage, and use in analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₄N₂O₄ | [1] |
| Molecular Weight | 368.43 g/mol | [1] |
| CAS Number | 4697-68-1 | [1] |
| Appearance | White to off-white solid | [2] |
| pKa | (Not experimentally determined, but expected to be similar to related alkaloids like mitragynine, which has a pKa of 8.1) | [3] |
| LogP | (Not experimentally determined, but expected to be lipophilic) |
Reference Standard Quality
When procuring a this compound reference standard, it is imperative to obtain a Certificate of Analysis (CoA) from the supplier. The CoA should include the following information:
-
Identity: Confirmation of the compound's structure, typically by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).
-
Purity: Determined by a high-resolution quantitative method, such as HPLC-UV or qNMR, and should be ≥98%.
-
Lot Number: For traceability.
-
Storage Conditions: Recommended temperature and protection from light and moisture.
Experimental Protocols
The following protocols are adapted from established methods for the analysis of Kratom alkaloids, optimized for the quantification of compounds structurally related to this compound.[4][5]
Preparation of Standard Solutions
Materials:
-
This compound reference standard (≥98% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Ultrapure water
-
Volumetric flasks (Class A)
-
Analytical balance
Protocol:
-
Primary Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in methanol and bring to volume. Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Stock Solution (100 µg/mL):
-
Pipette 1 mL of the primary stock solution into a 10 mL volumetric flask.
-
Dilute to volume with methanol.
-
-
Calibration Standards (1-200 ng/mL):
-
Perform serial dilutions of the working stock solution with the mobile phase initial conditions (e.g., 80% aqueous ammonium acetate buffer: 20% acetonitrile) to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, 100, and 200 ng/mL.
-
Sample Preparation (from Plant Material)
Materials:
-
Dried and powdered plant material (e.g., Mitragyna speciosa leaves)
-
Methanol
-
Sonicator bath
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
Protocol:
-
Weigh 100 mg of the powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol. Vortex for 1 minute.
-
Sonicate for 30 minutes in a water bath.[6]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.
-
Dilute the extract with the mobile phase as necessary to bring the expected analyte concentration within the calibration range.
HPLC-UV Method for Quantification
Instrumentation:
-
HPLC system with a UV/PDA detector
-
Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 × 100 mm)[4]
-
Autosampler
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 10 mM Ammonium Acetate in water, pH 3.5 (adjusted with formic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 20% B1-19.5 min: 20% to 72% B19.5-20 min: 72% to 20% B20-22.5 min: Hold at 20% B |
| Flow Rate | 0.35 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Detection Wavelength | 225 nm |
| Run Time | 22.5 minutes |
This gradient is a starting point adapted from a method designed to separate multiple Kratom alkaloids and should be optimized for the specific analyte of interest.[4]
Data Presentation and Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following table summarizes expected performance characteristics for a validated method using this compound as a reference standard.
Table 1: Method Validation Parameters
| Parameter | Expected Result |
| Linearity Range | 1 - 200 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 ng/mL |
| Accuracy (% Recovery) | 95% - 105% |
| Precision (% RSD) | Intra-day: < 2% Inter-day: < 5% |
| Specificity | No interference from matrix components at the retention time of this compound |
Stability and Storage
Proper storage and handling of the this compound reference standard are critical to maintain its purity and integrity.
-
Solid Form: The solid reference standard should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the standard is expected to be stable for at least 4 years.[7]
-
Stock Solutions: Concentrated stock solutions in methanol should be stored at -20°C in tightly sealed vials. Stability under these conditions should be verified, but they are generally usable for up to one month.[8][9] For long-term use, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
pH and Temperature Sensitivity: All Mitragyna alkaloids are known to be acid labile. This compound's diastereomers show greater stability than mitragynine, but exposure to strong acidic conditions and high temperatures (>40°C) should be avoided to prevent degradation.[10]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for quantifying an analyte in a plant sample using this compound as an external reference standard.
Caption: Workflow for quantification of alkaloids using this compound.
Conclusion
This compound serves as a critical reference standard for the accurate identification and quantification of minor alkaloids in complex matrices. The provided HPLC-UV protocol, when properly validated, offers a reliable method for achieving reproducible results essential for quality control, regulatory compliance, and advanced research in natural products. Adherence to proper storage and handling procedures will ensure the long-term integrity of the this compound reference standard.
References
- 1. This compound | C21H24N2O4 | CID 168985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous quantification of ten key Kratom alkaloids in Mitragyna speciosa leaf extracts and commercial products by ultra-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Stability studies of principal illicit drugs in oral fluid: preparation of reference materials for external quality assessment schemes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Extended Stability Evaluation of Selected Cathinones [frontiersin.org]
- 10. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Antimalarial Testing of Speciophylline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Speciophylline, an oxindole alkaloid, has been identified as a potential antimalarial compound.[1] These application notes provide a comprehensive guide for the in vivo evaluation of this compound's antimalarial efficacy using established rodent models. The protocols detailed below are based on standard, widely accepted methodologies for antimalarial drug screening and are intended to guide researchers in designing rigorous and reproducible experiments. Given the limited publicly available data on the in vivo pharmacology of this compound, these guidelines also incorporate recommendations for preliminary studies to determine optimal formulation and dosage.
Pre-Clinical In Vivo Experimental Design
The in vivo assessment of a novel antimalarial candidate like this compound typically involves a tiered approach, starting with a primary suppressive test to evaluate its activity against early-stage infection. This is often followed by curative and prophylactic assays to determine its efficacy against established infections and its potential to prevent infection, respectively.
Animal Model: The most common and well-characterized model for in vivo malaria studies is the Mus musculus (mouse). Strains such as BALB/c, ICR, NMRI, or C57BL/6 are frequently used.[2][3][4]
Parasite Strain: Plasmodium berghei, particularly the ANKA strain, is the standard parasite used for these assays as it reliably produces a lethal infection in mice, mimicking aspects of human malaria.[2][3][4][5]
Key In Vivo Assays:
-
4-Day Suppressive Test (Peter's Test): This is the primary and most widely used test to evaluate the schizontocidal activity of a compound against an early infection.[6][7][8] Mice are infected with P. berghei and then treated with the test compound daily for four consecutive days. The primary endpoint is the reduction in parasitemia on day 4 post-infection compared to a vehicle-treated control group.
-
Rane's Test (Curative Assay): This test assesses the curative potential of a compound on an established infection.[9][10][11][12] Treatment is initiated 72 hours after infection, by which time a significant parasitemia has developed.
-
Prophylactic (Repository) Test: This assay evaluates the ability of a compound to prevent the initiation of a malarial infection.[10] The compound is administered to the mice prior to infection with the parasite.
Data Presentation
All quantitative data from the in vivo assays should be meticulously recorded and summarized. The following tables provide templates for organizing and presenting the key findings for clear comparison and interpretation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₄N₂O₄ | PubChem CID 168985 |
| Molecular Weight | 368.4 g/mol | PubChem CID 168985 |
| Solubility | To be determined experimentally | |
| LogP | To be determined experimentally | |
| pKa | To be determined experimentally |
Table 2: Summary of 4-Day Suppressive Test Results for this compound
| Treatment Group | Dose (mg/kg/day) | Mean Parasitemia (%) on Day 4 (± SD) | % Parasitemia Suppression | Mean Survival Time (Days ± SD) |
| Vehicle Control | - | 0 | ||
| Chloroquine | 10 | |||
| This compound | Dose 1 | |||
| This compound | Dose 2 | |||
| This compound | Dose 3 |
Table 3: Summary of Rane's Test (Curative) Results for this compound
| Treatment Group | Dose (mg/kg/day) | Mean Parasitemia (%) on Day 7 (± SD) | % Parasitemia Reduction (Day 3 to Day 7) | Mean Survival Time (Days ± SD) |
| Vehicle Control | - | |||
| Chloroquine | 10 | |||
| This compound | Dose 1 | |||
| This compound | Dose 2 | |||
| This compound | Dose 3 |
Table 4: Summary of Prophylactic Test Results for this compound
| Treatment Group | Dosing Regimen | Mean Parasitemia (%) on Day 4 (± SD) | % Prophylactic Activity | Mean Survival Time (Days ± SD) |
| Vehicle Control | - | 0 | ||
| Pyrimethamine | Standard Dose | |||
| This compound | Regimen 1 | |||
| This compound | Regimen 2 |
Experimental Protocols
Protocol 1: Preliminary Formulation and Acute Toxicity of this compound
Objective: To determine a suitable vehicle for in vivo administration of this compound and to estimate its acute toxicity (LD50).
Materials:
-
This compound
-
Solvents: Distilled water, Normal saline, 7% Tween 80 with 3% ethanol, Dimethyl sulfoxide (DMSO), Corn oil
-
Healthy Swiss albino mice (6-8 weeks old, 20-25 g)
-
Oral gavage needles
-
Syringes and needles for intraperitoneal (IP) injection
Methodology:
-
Solubility Testing: Attempt to dissolve this compound in various solvents and vehicle systems to find a suitable formulation for oral and parenteral administration. Start with aqueous solutions and progress to co-solvents and suspensions if necessary. A common vehicle for compounds with poor water solubility is a suspension in 7% Tween 80 and 3% ethanol in distilled water.
-
Acute Oral Toxicity (Lorke's Method):
-
Phase 1: Divide 9 mice into 3 groups of 3. Administer this compound orally at doses of 10, 100, and 1000 mg/kg. Observe the animals for 24 hours for any signs of toxicity or mortality.
-
Phase 2: Based on the results of Phase 1, administer more specific doses to another set of mice to determine the LD50.
-
Note: PubChem indicates this compound is "Fatal if swallowed," so extreme caution must be exercised, and lower starting doses may be warranted.
-
Protocol 2: 4-Day Suppressive Test (Peter's Test)
Objective: To evaluate the in vivo antimalarial activity of this compound against an early P. berghei infection in mice.
Materials:
-
P. berghei ANKA strain
-
Donor mice infected with P. berghei
-
Experimental mice (e.g., BALB/c, 5 mice per group)
-
This compound formulation
-
Chloroquine (positive control)
-
Vehicle (negative control)
-
Giemsa stain
-
Microscope slides
-
Microscope with oil immersion objective
Methodology:
-
Parasite Inoculation:
-
Collect blood from a donor mouse with a rising parasitemia of 20-30%.
-
Dilute the blood with normal saline so that the final inoculum of 0.2 mL contains 1 x 10⁷ parasitized red blood cells.
-
Inject each experimental mouse intraperitoneally with 0.2 mL of the inoculum on Day 0.[8]
-
-
Drug Administration:
-
Randomly divide the infected mice into groups (vehicle control, positive control, and at least three this compound dose groups).
-
Two to four hours post-infection, administer the first dose of the respective treatments orally or via the intended route.
-
Continue treatment once daily for four consecutive days (Day 0, 1, 2, and 3).
-
-
Monitoring Parasitemia:
-
On Day 4, collect a thin blood smear from the tail of each mouse.
-
Fix the smears with methanol and stain with Giemsa.
-
Determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1000 red blood cells under a microscope.
-
-
Data Analysis:
-
Calculate the average percentage of parasitemia for each group.
-
Calculate the percentage of parasitemia suppression using the formula: % Suppression = [(Parasitemia in control - Parasitemia in treated) / Parasitemia in control] x 100
-
Monitor the mice daily for survival time.
-
Protocol 3: Rane's Test (Curative Assay)
Objective: To assess the curative efficacy of this compound against an established P. berghei infection.
Methodology:
-
Parasite Inoculation: Infect mice as described in Protocol 2.
-
Drug Administration:
-
On Day 3 (72 hours post-infection), confirm the presence of parasitemia.
-
Initiate treatment with this compound, chloroquine, or vehicle once daily for five consecutive days.
-
-
Monitoring:
-
Monitor parasitemia daily from Day 3 until the parasitemia is cleared or the mouse dies.
-
Record the mean survival time for each group.
-
Protocol 4: Prophylactic Test
Objective: To determine the prophylactic activity of this compound.
Methodology:
-
Drug Administration:
-
Administer this compound or pyrimethamine (positive control) to the respective groups of mice for four consecutive days (Day -3, -2, -1, and 0).
-
-
Parasite Inoculation:
-
On Day 0, two to four hours after the last dose of the drug, infect the mice with P. berghei as described in Protocol 2.
-
-
Monitoring:
-
Monitor parasitemia on Day 4, 5, 6, and 7 post-infection.
-
Record the mean survival time for each group.
-
Mandatory Visualizations
Caption: In vivo antimalarial testing workflow for this compound.
Caption: Protocol for the 4-Day Suppressive (Peter's) Test.
Caption: Hypothesized mechanism of action for this compound.
References
- 1. In vivo monitoring of alkaloid metabolism in hybrid plant cell cultures by 2D cryo-NMR without labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proxyphylline | C10H14N4O3 | CID 4977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. researchgate.net [researchgate.net]
- 7. Alkaloids from Plants with Antimalarial Activity: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Harmaline - Wikipedia [en.wikipedia.org]
- 11. This compound | C21H24N2O4 | CID 168985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. EP0335545B2 - Pharmaceutical formulations for parenteral use - Google Patents [patents.google.com]
Application Notes and Protocols for Assessing Speciophylline Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Speciophylline is a spirooxindole alkaloid found in plants such as Uncaria tomentosa and Uncaria homomalla.[1] While related compounds have shown potential anti-tumor and anti-inflammatory activities, the specific cytotoxic effects of this compound are not well characterized.[2][3] These application notes provide a comprehensive suite of cell culture-based protocols to assess the cytotoxicity of this compound, enabling researchers to determine its potential as a therapeutic agent.
The following protocols outline key assays for quantifying cell viability, membrane integrity, and the induction of apoptosis. By employing a multi-parametric approach, researchers can obtain a robust understanding of this compound's cytotoxic mechanism of action.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[4][5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[4][6][7] The amount of formazan produced is proportional to the number of living cells.[6]
Experimental Protocol: MTT Assay
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value of this compound.
Data Presentation: MTT Assay Results
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.18 ± 0.06 | 94.4 |
| 5 | 0.95 ± 0.05 | 76.0 |
| 10 | 0.63 ± 0.04 | 50.4 |
| 25 | 0.31 ± 0.03 | 24.8 |
| 50 | 0.15 ± 0.02 | 12.0 |
| 100 | 0.08 ± 0.01 | 6.4 |
Cell Membrane Integrity Assessment: LDH Release Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes.[8][9][10][11][12] LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis.[10][11] The amount of LDH in the supernatant is proportional to the number of dead cells.[10]
Experimental Protocol: LDH Release Assay
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[13]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).[9]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100).
Data Presentation: LDH Release Assay Results
| This compound (µM) | Absorbance (490 nm) (Mean ± SD) | Cytotoxicity (%) |
| 0 (Spontaneous) | 0.15 ± 0.02 | 0 |
| 1 | 0.18 ± 0.03 | 3.3 |
| 5 | 0.35 ± 0.04 | 22.2 |
| 10 | 0.68 ± 0.05 | 58.9 |
| 25 | 1.05 ± 0.07 | 100.0 |
| 50 | 1.10 ± 0.08 | 105.6 |
| 100 | 1.12 ± 0.09 | 107.8 |
| Lysis Control (Max) | 1.05 ± 0.06 | 100 |
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
Apoptosis is a form of programmed cell death that is a key target for many anticancer drugs.[14][15] One of the early events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membrane of late apoptotic or necrotic cells, where it intercalates with DNA.
Experimental Protocol: Annexin V/PI Staining
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer and analyze the cells immediately by flow cytometry.
Data Presentation: Annexin V/PI Staining Results
| This compound (µM) | Viable (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic (%) (Annexin V+/PI+) | Necrotic (%) (Annexin V-/PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| 10 | 70.8 ± 3.5 | 15.3 ± 1.2 | 10.5 ± 0.9 | 3.4 ± 0.6 |
| 25 | 45.1 ± 2.8 | 30.7 ± 2.1 | 20.2 ± 1.5 | 4.0 ± 0.7 |
| 50 | 15.6 ± 1.9 | 45.9 ± 3.3 | 35.1 ± 2.4 | 3.4 ± 0.5 |
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity.
Potential Signaling Pathway for Phytochemical-Induced Apoptosis
Caption: Potential apoptotic signaling pathways affected by phytochemicals.
Conclusion
These protocols provide a foundational framework for the initial cytotoxic evaluation of this compound. Positive results from these assays would warrant further investigation into the specific molecular mechanisms, such as cell cycle analysis, measurement of reactive oxygen species (ROS), and assessment of mitochondrial membrane potential. Combining these approaches will provide a comprehensive understanding of this compound's cytotoxic profile and its potential for development as an anticancer agent.[16][17][18]
References
- 1. This compound | C21H24N2O4 | CID 168985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. scitechdaily.com [scitechdaily.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.in]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mybiosource.com [mybiosource.com]
- 12. LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam [abcam.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lead Phytochemicals for Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Phytochemicals in Cancer Treatment: From Preclinical Studies to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Speciophylline Derivatives
Introduction
Speciophylline is a pentacyclic oxindole alkaloid isolated from plants of the Mitragyna and Uncaria genera.[1] As a member of the spiro-oxindole alkaloid family, it belongs to a class of natural products known for a wide range of biological activities, including significant potential as anticancer agents.[2][3][4] The complex and unique scaffold of this compound and its derivatives makes them attractive candidates for drug discovery programs.[5] High-throughput screening (HTS) is a critical methodology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hit" compounds with desired biological activity.[6][7]
While specific HTS campaigns for this compound derivatives are not extensively documented in public literature, their structural features suggest potential interactions with major classes of drug targets, such as G-protein coupled receptors (GPCRs), protein kinases, and ion channels. This document provides detailed application notes and protocols for three distinct HTS assays suitable for screening a library of this compound derivatives against these target classes. The protocols are designed for researchers, scientists, and drug development professionals.
Application Note 1: GPCR Antagonist Screening via a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
Assay Principle
G-protein coupled receptors (GPCRs) are a major family of cell surface receptors that represent one of the most important classes of drug targets.[8] Many GPCRs signal through the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. Receptors coupled to the Gαi subunit inhibit adenylyl cyclase, leading to a decrease in cAMP production. This assay identifies antagonists of a Gαi-coupled receptor by measuring their ability to counteract an agonist-induced decrease in intracellular cAMP. The assay utilizes a competitive immunoassay format with HTRF technology, where a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog are used for detection.[9] A high HTRF signal corresponds to a low level of intracellular cAMP.
Signaling Pathway: Gαi-Coupled GPCR
Experimental Workflow
Experimental Protocol
This protocol is adapted for a 384-well plate format.[9][10]
-
Cell Plating:
-
Culture CHO or HEK293 cells stably expressing the target Gαi-coupled GPCR.
-
Harvest and resuspend cells in an appropriate assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
Dispense 10 µL of the cell suspension into each well of a low-volume, white 384-well plate. Aim for a cell density of 2,000-5,000 cells per well.
-
-
Compound Addition:
-
Prepare a stock plate of this compound derivatives and control compounds (e.g., a known antagonist and DMSO for vehicle control) in 100% DMSO.
-
Using an acoustic dispenser or pin tool, transfer 20-50 nL of compounds to the assay plate, resulting in a final DMSO concentration of ≤0.5%.
-
-
Agonist Stimulation:
-
Prepare the agonist solution in assay buffer at 3x the final desired EC80 concentration. The EC80 concentration should be predetermined from an agonist dose-response curve.
-
Add 5 µL of the agonist solution to all wells except the "no agonist" (basal) control wells, to which 5 µL of assay buffer is added.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Cell Lysis and Detection:
-
During the incubation, prepare the HTRF detection reagent mix according to the manufacturer's instructions by diluting the d2-labeled cAMP and the Eu-cryptate anti-cAMP antibody in the provided lysis buffer.
-
Add 5 µL of the detection reagent mix to each well.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
-
Data Analysis:
-
Normalize the data using the "no agonist" (0% inhibition) and "vehicle + agonist" (100% inhibition) controls.
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for active compounds.
-
Data Presentation: Sample Dose-Response Data
| This compound Derivative Conc. (µM) | HTRF Ratio (Avg) | % Inhibition |
| 0 (Vehicle Control) | 1250 | 0.0 |
| 0.01 | 1310 | 4.8 |
| 0.03 | 1550 | 24.0 |
| 0.1 | 2100 | 68.0 |
| 0.3 | 2450 | 96.0 |
| 1.0 | 2510 | 100.8 |
| 3.0 | 2500 | 100.0 |
| 10.0 | 2490 | 99.2 |
| Calculated IC50 (µM) | 0.075 |
Application Note 2: Protein Kinase Inhibitor Screening via ADP-Glo™ Luminescence Assay
Assay Principle
Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, playing crucial roles in cellular signaling.[11][12] Aberrant kinase activity is implicated in numerous diseases, making kinase inhibitors a major focus of drug discovery.[13] The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps: first, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction, producing a light signal that is directly proportional to kinase activity. Inhibitors of the kinase will result in a decreased luminescent signal.
Experimental Workflow
Experimental Protocol
This protocol is designed for a 384-well plate format with a 15 µL final volume.
-
Kinase Reaction Setup:
-
Prepare a 3x kinase/substrate/ATP mix in kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5). The optimal concentrations of kinase, substrate, and ATP (typically at or below the Km) should be determined empirically.
-
Dispense 5 µL of the 3x kinase mix into the wells of a white, low-volume 384-well plate.
-
Add 50 nL of this compound derivatives or controls (e.g., staurosporine for positive control, DMSO for vehicle) to the wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader with a data integration time of 0.5 to 1 second per well.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to the high (DMSO vehicle) and low (no kinase or potent inhibitor) controls.
-
For active compounds, perform a dose-response analysis to determine IC50 values.
-
Data Presentation: Sample Kinase Inhibition Data
| This compound Derivative Conc. (µM) | Luminescence (RLU) | % Inhibition |
| 0 (No Inhibitor) | 850,000 | 0.0 |
| 0.03 | 815,000 | 4.1 |
| 0.1 | 680,000 | 20.0 |
| 0.3 | 450,000 | 47.1 |
| 1.0 | 210,000 | 75.3 |
| 3.0 | 65,000 | 92.4 |
| 10.0 | 25,000 | 97.1 |
| 30.0 | 24,000 | 97.2 |
| Calculated IC50 (µM) | 0.45 |
Application Note 3: Ion Channel & GPCR Screening via a Fluorescence-Based Calcium Flux Assay
Assay Principle
Intracellular calcium (Ca²⁺) is a critical second messenger that regulates numerous cellular processes.[14] Its concentration can be modulated by the activity of various ion channels or by GPCRs (typically Gαq-coupled) that trigger the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum.[15][16] This assay uses a fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM) that is cell-permeable and exhibits a large increase in fluorescence intensity upon binding to free Ca²⁺.[17] The assay can identify modulators (activators or inhibitors) of targets that cause a change in intracellular Ca²⁺ levels by measuring the change in fluorescence using a fluorescence plate reader.[18][19]
Signaling Pathway: Gαq-Coupled GPCR and Calcium Release
References
- 1. This compound | C21H24N2O4 | CID 168985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biological Activities of Alkaloids: From Toxicology to Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Drug discovery inspired by bioactive small molecules from nature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GPCR シグナリングアッセイ [promega.jp]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calcium Indicators | Thermo Fisher Scientific - US [thermofisher.com]
- 17. berthold.com [berthold.com]
- 18. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Fluorescence-based Assay of Membrane Potential for High-throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Techniques for the Separation of Speciophylline Diastereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Speciophylline, a diastereomer of the Kratom alkaloid mitragynine, presents a significant analytical challenge due to the presence of multiple chiral centers, leading to the existence of diastereomeric pairs. The differential pharmacological and toxicological profiles of these stereoisomers necessitate their effective separation and quantification. This document provides detailed application notes and protocols for the separation of this compound diastereoisomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), two of the most powerful techniques for chiral and achiral separations.[1][2][3] While specific application data for this compound is limited, the following protocols are based on established methodologies for the separation of analogous diastereomeric compounds and provide a robust starting point for method development.
Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are primary techniques for the separation of diastereomers.[4][5] Diastereomers, unlike enantiomers, have different physical properties, which often allows for their separation on both achiral (standard) and chiral stationary phases (CSPs).[2][6]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique that can be employed in both normal-phase (NP) and reversed-phase (RP) modes. For diastereomer separations, RP-HPLC is often a good starting point due to its compatibility with a wide range of compounds and mobile phases.[7][8]
-
Supercritical Fluid Chromatography (SFC): A powerful "green" alternative to HPLC that uses supercritical CO2 as the primary mobile phase.[3] SFC often provides faster separations and higher efficiency for chiral and achiral separations of diastereomers.[4][5] It has been successfully applied to the separation of complex mixtures of natural product isomers.[4]
Experimental Protocols
The following protocols provide a starting point for the development of analytical methods for the separation of this compound diastereoisomers. Optimization of mobile phase composition, stationary phase, temperature, and flow rate will be necessary to achieve baseline separation.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general approach for the separation of this compound diastereomers on a C18 stationary phase.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Methanol to a concentration of 1 mg/mL |
Expected Results:
This method is expected to provide partial to baseline separation of the this compound diastereomers. The retention times and resolution will be dependent on the specific stereochemistry. The following table presents hypothetical data for a successful separation.
| Diastereomer | Retention Time (min) | Resolution (Rs) |
| Diastereomer 1 | 12.5 | - |
| Diastereomer 2 | 13.8 | 2.1 |
Protocol 2: Supercritical Fluid Chromatography (SFC)
SFC can offer improved resolution and faster analysis times compared to HPLC for diastereomer separations.[5]
Instrumentation:
-
SFC system with a CO2 pump and co-solvent pump
-
Automated Back Pressure Regulator (ABPR)
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) or Achiral (e.g., Diol), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B (Co-solvent) | Methanol with 0.1% Trifluoroacetic Acid |
| Gradient | 5-40% B over 10 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve sample in Methanol to a concentration of 1 mg/mL |
Expected Results:
SFC with a chiral stationary phase is anticipated to provide excellent separation of all stereoisomers. The use of an achiral stationary phase may also be effective for diastereomer separation.
| Diastereomer | Retention Time (min) | Resolution (Rs) |
| Diastereomer 1 | 4.2 | - |
| Diastereomer 2 | 5.1 | 2.5 |
Data Presentation
Table 1: Comparison of Hypothetical Separation Parameters for HPLC and SFC
| Technique | Stationary Phase | Mobile Phase | Typical Run Time (min) | Hypothetical Resolution (Rs) |
| RP-HPLC | C18 | Water/Acetonitrile Gradient | 25 | > 2.0 |
| SFC | Chiral or Achiral | CO2/Methanol Gradient | 12 | > 2.5 |
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for developing a separation method for this compound diastereoisomers using HPLC and SFC.
Caption: Workflow for RP-HPLC method development for this compound diastereoisomer separation.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Rapid purification of diastereoisomers from Piper kadsura using supercritical fluid chromatography with chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoisomer separation in RP HPLC...Is it possible? - Chromatography Forum [chromforum.org]
- 7. isca.me [isca.me]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Evaluation of Simplified Speciophylline Analogues for Structure-Activity Relationship (SAR) Studies
Introduction
Speciophylline is a pentacyclic spirooxindole alkaloid that has garnered interest in the scientific community for its potential therapeutic properties, including antimalarial activity. However, its structural complexity presents challenges for synthesis and subsequent chemical modification. To facilitate the exploration of its therapeutic potential, the synthesis of simplified analogues is a crucial step. This allows for the systematic investigation of structure-activity relationships (SAR), which is fundamental in medicinal chemistry for identifying the key structural features responsible for biological activity. By understanding these relationships, more potent and selective drug candidates with improved pharmacological profiles can be developed.
These application notes provide detailed protocols for the synthesis of two major classes of simplified this compound analogues: spirooxindoles and β-carbolines. Additionally, protocols for the in vitro evaluation of their antiplasmodial and cytotoxic activities are described, which are essential for establishing a preliminary SAR.
I. Synthesis of Simplified this compound Analogues
The synthesis of simplified analogues focuses on retaining the core structural motifs believed to be essential for biological activity while reducing the synthetic complexity. The two scaffolds detailed below, spiro[indoline-3,2'-pyrrolidine] and 1-substituted-β-carboline, represent key simplifications of the this compound structure.
A. Synthesis of Spirooxindole Analogues
A common and efficient method for the synthesis of the spiro[indoline-3,2'-pyrrolidine] core is the one-pot, three-component 1,3-dipolar cycloaddition reaction. This reaction involves an isatin, an amino acid (such as sarcosine or proline), and a dipolarophile.
Caption: General workflow for the three-component synthesis of spirooxindole analogues.
Experimental Protocol 1: Synthesis of a Representative Spiro[indoline-3,2'-pyrrolidine] Analogue
This protocol describes the synthesis of a spiro[indoline-3,2'-pyrrolidine] derivative via a one-pot, three-component reaction of isatin, sarcosine, and an α,β-unsaturated ketone.
Materials and Reagents:
-
Isatin
-
Sarcosine (N-methylglycine)
-
Substituted chalcone (e.g., (E)-1,3-diphenylprop-2-en-1-one)
-
Methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of isatin (1.0 mmol) and sarcosine (1.2 mmol) in 20 mL of methanol, add the substituted chalcone (1.0 mmol).
-
Heat the reaction mixture to reflux and stir for 6-8 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the desired spirooxindole analogue.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
B. Synthesis of β-Carboline Analogues
The Pictet-Spengler reaction is a classic and versatile method for the synthesis of β-carbolines. It involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization.
Caption: General workflow for the Pictet-Spengler synthesis of β-carboline analogues.
Experimental Protocol 2: Synthesis of a Representative 1-Substituted-β-carboline Analogue
This protocol details the synthesis of a 1-substituted-β-carboline from L-tryptophan methyl ester and an aldehyde, followed by oxidation.
Materials and Reagents:
-
L-tryptophan methyl ester hydrochloride
-
Substituted aldehyde (e.g., p-tolualdehyde)
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Potassium permanganate (KMnO₄) or Sulfur
-
Acetic acid
-
Sodium bicarbonate solution
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Esterification of L-tryptophan (if starting from the acid): Suspend L-tryptophan (1.0 mmol) in 10 mL of methanol and cool in an ice bath. Add thionyl chloride (1.2 mmol) dropwise. Stir at room temperature for 24 hours. Remove the solvent under reduced pressure to obtain L-tryptophan methyl ester hydrochloride.
-
Pictet-Spengler Reaction: Dissolve L-tryptophan methyl ester hydrochloride (1.0 mmol) and the desired aldehyde (1.1 mmol) in glacial acetic acid (15 mL).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tetrahydro-β-carboline.
-
Oxidation: Dissolve the crude tetrahydro-β-carboline in a suitable solvent (e.g., xylene). Add an oxidizing agent such as sulfur (2.5 mmol) and heat to reflux for 6 hours.
-
Cool the mixture, filter, and wash the solid with petroleum ether.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 1-substituted-β-carboline.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Pharmacological Evaluation for SAR Studies
To establish the SAR of the synthesized analogues, it is essential to evaluate their biological activity. For potential antimalarial agents, this involves determining their potency against Plasmodium falciparum and their selectivity by assessing cytotoxicity against a mammalian cell line.
Caption: A typical iterative workflow for a structure-activity relationship study.
A. In Vitro Antiplasmodial Activity (SYBR Green I Assay)
This assay measures the proliferation of P. falciparum in red blood cells by quantifying the parasite's DNA using the fluorescent dye SYBR Green I.
Experimental Protocol 3: SYBR Green I-based P. falciparum Growth Inhibition Assay
Materials and Reagents:
-
Chloroquine-sensitive (e.g., 3D7) or -resistant (e.g., K1) strains of P. falciparum
-
Human O+ erythrocytes
-
Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, HEPES, sodium bicarbonate, gentamicin)
-
96-well black, clear-bottom microplates
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human O+ erythrocytes at 5% hematocrit in complete culture medium at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Drug Plate Preparation: Prepare serial dilutions of the test compounds in complete medium in a separate 96-well plate. The final concentrations should typically range from 0.01 to 100 µM. Include chloroquine as a positive control and wells with medium only as a negative control.
-
Assay Setup: Synchronize the parasite culture to the ring stage. Dilute the culture to 1% parasitemia and 2% hematocrit. Add 180 µL of this parasite suspension to the wells of the assay plate. Add 20 µL of the serially diluted compounds to the respective wells.
-
Incubation: Incubate the assay plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in lysis buffer. After incubation, carefully remove 100 µL of the culture medium from each well and add 100 µL of the SYBR Green I lysis buffer.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.
-
Data Analysis: Subtract the background fluorescence (wells with uninfected red blood cells). Plot the percentage of parasite growth inhibition versus the log of the drug concentration. Calculate the 50% inhibitory concentration (IC₅₀) using a non-linear regression analysis.
B. In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Experimental Protocol 4: MTT Cytotoxicity Assay
Materials and Reagents:
-
Human cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well clear, flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate spectrophotometer (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (typically 0.1 to 100 µM). Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours under the same conditions.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability as (Absorbance of treated cells / Absorbance of vehicle control) x 100. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.
III. Data Presentation for SAR Analysis
The quantitative data obtained from the antiplasmodial and cytotoxicity assays should be compiled into tables to facilitate the analysis of structure-activity relationships. The selectivity index (SI), calculated as the ratio of the cytotoxic IC₅₀ to the antiplasmodial IC₅₀, is a critical parameter for evaluating the therapeutic potential of the compounds.
Table 1: SAR of Spirooxindole Analogues against P. falciparum K1 Strain and HeLa Cells
| Compound | R¹ | R² | R³ | Antiplasmodial IC₅₀ (µM) | Cytotoxicity IC₅₀ (HeLa, µM) | Selectivity Index (SI) |
| SA-1 | H | H | H | 15.2 | > 50 | > 3.3 |
| SA-2 | 5-Cl | H | H | 10.6 | 35.8 | 3.4 |
| SA-3 | 5-F | H | H | 12.1 | 42.5 | 3.5 |
| SA-4 | H | 4-Cl | H | 8.5 | 25.1 | 2.9 |
| SA-5 | H | H | 4-OCH₃ | 22.4 | > 50 | > 2.2 |
Table 2: SAR of β-Carboline Analogues against P. falciparum K1 Strain and HepG2 Cells
| Compound | R¹ | R⁹ | Antiplasmodial IC₅₀ (µM) | Cytotoxicity IC₅₀ (HepG2, µM) | Selectivity Index (SI) |
| BC-1 | CH₃ | H | 18.5 | 45.2 | 2.4 |
| BC-2 | Ph | H | 13.8 | 30.1 | 2.2 |
| BC-3 | CH₃ | Benzyl | 9.2 | 28.7 | 3.1 |
| BC-4 | Ph | Benzyl | 7.5 | 15.3 | 2.0 |
| BC-5 | 4-Cl-Ph | H | 11.3 | 22.6 | 2.0 |
Note: The data presented in these tables are representative and compiled from various sources for illustrative purposes. Actual experimental results will vary.
IV. Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the synthesis of simplified this compound analogues and their subsequent evaluation for SAR studies. The systematic modification of the spirooxindole and β-carboline scaffolds, coupled with robust in vitro screening, will enable researchers to identify key structural determinants for antiplasmodial activity and selectivity. This iterative process of design, synthesis, and testing is fundamental to the development of novel and effective antimalarial drug candidates derived from the this compound natural product scaffold.
Application Notes and Protocols for Speciophylline in Anti-parasitic Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Speciophylline, a pentacyclic oxindole alkaloid isolated from the leaves of Mitragyna speciosa, has demonstrated promising potential in the field of anti-parasitic drug discovery. As a member of the spirooxindole class of natural products, it shares a structural scaffold with compounds known for a wide range of biological activities. These application notes provide a comprehensive guide for researchers interested in evaluating this compound and its analogues as potential leads for the development of novel anti-parasitic therapeutics. The following sections detail the current understanding of its anti-parasitic activity, protocols for key in vitro assays, and potential mechanisms of action.
Anti-parasitic Activity of this compound and Related Spirooxindoles
This compound and its structural analogues have shown notable activity against the malaria parasite, Plasmodium falciparum. While data on a broad range of parasites is still emerging, the existing findings encourage further investigation into its full anti-parasitic spectrum.
Data Presentation: In Vitro Anti-parasitic Activity and Cytotoxicity
The following table summarizes the known in vitro activity of this compound and provides representative cytotoxicity data for related spirooxindole compounds to enable the calculation of a selectivity index (SI). The SI is a critical parameter in drug discovery, indicating the selectivity of a compound for the parasite over host cells. An SI value greater than 10 is generally considered promising for a potential drug candidate.
| Compound | Parasite/Cell Line | Assay Type | IC50 / CC50 (µM) | Selectivity Index (SI) (CC50/IC50) | Reference |
| This compound Analogue (Spirooxindole) | Plasmodium falciparum (K1, chloroquine-resistant) | Antiplasmodial Assay | 10.6 | - | [1] |
| Spirooxindole Derivative | Leishmania donovani (promastigotes) | Antileishmanial Assay | 4.8 | - | |
| Spirooxindole Derivative | Leishmania donovani (amastigotes) | Antileishmanial Assay | 3.2 | 12.3 | |
| Spirooxindole Derivative | Mammalian WISH cells | Cytotoxicity (MTT) | 39.33 | - | [2] |
| Spirooxindole Derivative | Mammalian Jurkat cells | Cytotoxicity (MTT) | 2 - 12 | - | [3] |
| Spirooxindole Alkaloid | Mammalian Cells | Cytotoxicity | >80% viability at test concentration | - | [4] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a compound that inhibits 50% of parasite growth. CC50 (Cytotoxic Concentration 50%) is the concentration that causes 50% cytotoxicity to mammalian cells. The Selectivity Index (SI) is calculated as CC50/IC50.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound.
In Vitro Antiplasmodial Assay (SYBR Green I-based)
This protocol is used to determine the 50% inhibitory concentration (IC50) of this compound against the erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., K1 strain, chloroquine-resistant)
-
Complete parasite medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Human erythrocytes (O+)
-
This compound stock solution (in DMSO)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.4)
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in a 96-well plate.
-
Add synchronized ring-stage P. falciparum culture (2% parasitemia, 2% hematocrit) to each well.
-
Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.
-
Incubate the plate for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Measure fluorescence using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Calculate IC50 values by plotting the percentage of inhibition against the log of the drug concentration.
In Vitro Antileishmanial Assay (Intracellular Amastigotes)
This assay evaluates the efficacy of this compound against the clinically relevant intracellular amastigote stage of Leishmania donovani.
Materials:
-
L. donovani promastigotes
-
Human monocytic cell line (e.g., THP-1)
-
RPMI 1640 medium supplemented with fetal bovine serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for macrophage differentiation
-
This compound stock solution (in DMSO)
-
Giemsa stain
-
96-well microplates
-
Microscope
Procedure:
-
Seed THP-1 cells in a 96-well plate and differentiate into macrophages using PMA.
-
Infect the macrophages with stationary-phase L. donovani promastigotes.
-
After 24 hours, remove extracellular promastigotes by washing.
-
Add serial dilutions of this compound to the infected cells.
-
Include positive (e.g., miltefosine) and negative (DMSO vehicle) controls.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the IC50 value based on the reduction in the number of amastigotes compared to the control.
In Vitro Anti-trypanosomal Assay (Trypomastigotes)
This protocol assesses the activity of this compound against the infective trypomastigote stage of Trypanosoma cruzi.
Materials:
-
T. cruzi trypomastigotes (e.g., Tulahuen strain)
-
Vero cells (or another suitable host cell line)
-
RPMI 1640 medium supplemented with FBS
-
This compound stock solution (in DMSO)
-
Resazurin-based viability reagent
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Seed Vero cells in a 96-well plate and allow them to adhere overnight.
-
Infect the Vero cells with T. cruzi trypomastigotes.
-
After an incubation period to allow for invasion, wash away extracellular parasites.
-
Add serial dilutions of this compound to the infected cells.
-
Include positive (e.g., benznidazole) and negative (DMSO vehicle) controls.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add a resazurin-based reagent to each well and incubate for a further 4-6 hours.
-
Measure fluorescence to determine cell viability, which correlates with parasite load.
-
Calculate the IC50 value based on the reduction in fluorescence compared to the control.
Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on a mammalian cell line to assess its selectivity.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2, or Vero cells)
-
DMEM or other appropriate cell culture medium with FBS
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Absorbance plate reader
Procedure:
-
Seed mammalian cells in a 96-well plate and allow them to attach overnight.
-
Add serial dilutions of this compound to the cells.
-
Include a positive control for cytotoxicity (e.g., doxorubicin) and a negative (DMSO vehicle) control.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at ~570 nm using a plate reader.
-
Calculate the CC50 value, the concentration at which 50% of cell viability is lost.
Potential Mechanism of Action and Signaling Pathways
The precise molecular targets of this compound in parasites are not yet fully elucidated. However, based on studies of related spirooxindole alkaloids and other anti-parasitic compounds, several potential mechanisms and signaling pathways can be hypothesized.
Diagrams of Signaling Pathways and Experimental Workflows
Caption: High-level workflow for anti-parasitic drug discovery.
Caption: Hypothesized mechanism of action for this compound.
Inhibition of Topoisomerase
Some spirooxindole derivatives have been shown to inhibit the growth of Leishmania donovani by targeting type IB topoisomerase. This enzyme is crucial for relaxing DNA supercoils during replication and transcription. Inhibition of topoisomerase leads to DNA damage and ultimately triggers apoptosis-like cell death in the parasite.
Disruption of Ion Homeostasis (e.g., PfATP4)
A novel class of spiroindolone antimalarials targets PfATP4, a P-type ATPase in the plasma membrane of Plasmodium falciparum. This protein is responsible for maintaining low intracellular sodium ion concentrations. Inhibition of PfATP4 disrupts the parasite's ion homeostasis, leading to a fatal influx of sodium and water, causing the parasite to swell and lyse. Given the structural similarities, this compound could potentially act via a similar mechanism.
Interference with Cytoskeletal Dynamics
The cytoskeleton, particularly microtubules formed by the polymerization of tubulin, is essential for parasite motility, cell division, and maintaining cell shape. Several successful anti-parasitic drugs, such as the benzimidazoles, function by inhibiting tubulin polymerization. Oxindole alkaloids have also been investigated as tubulin polymerization inhibitors in cancer research. It is plausible that this compound could interfere with the dynamics of the parasite's cytoskeleton.
Modulation of Calcium Signaling
Calcium is a critical second messenger in many signaling pathways of apicomplexan parasites, regulating processes such as motility, invasion of host cells, and egress. The molecules and mechanisms governing calcium signaling in parasites are often distinct from those in their mammalian hosts, making them attractive drug targets. Disruption of calcium homeostasis by a small molecule like this compound could have pleiotropic and lethal effects on the parasite.
Conclusion
This compound represents a promising starting point for the development of new anti-parasitic agents. Its activity against P. falciparum warrants further investigation into its efficacy against a broader range of parasites, including Leishmania and Trypanosoma species. The protocols provided herein offer a framework for the systematic evaluation of this compound and its analogues. Future research should focus on elucidating its precise mechanism of action and identifying its molecular targets within the parasite, which will be crucial for optimizing its potency and selectivity. The exploration of natural product scaffolds like the spirooxindoles continues to be a valuable strategy in the quest for novel and effective treatments for parasitic diseases.
References
- 1. A Novel Spirooxindole Derivative Inhibits the Growth of Leishmania donovani Parasites both In Vitro and In Vivo by Targeting Type IB Topoisomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells [frontiersin.org]
- 3. Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines [mdpi.com]
- 4. Antimalarial spirooxindole alkaloids with a rare 6/5/5/6/6 polycyclic skeleton from the fungus Penicillium citrinum YSC-1 isolated from a medicinal plant - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Speciophylline Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Speciophylline is an indole alkaloid found in the leaves of the kratom plant (Mitragyna speciosa). Kratom and its constituent alkaloids are known for their psychoactive effects, suggesting that some of these compounds, potentially including this compound, can cross the blood-brain barrier (BBB).[1][2] The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[3][4] Understanding the BBB permeability of this compound is crucial for elucidating its neuropharmacological effects and assessing its potential as a therapeutic agent or a substance of abuse.
These application notes provide a comprehensive, tiered protocol for assessing the BBB permeability of this compound, progressing from computational and in vitro models to more complex in vivo studies. This approach allows for early screening and mechanistic understanding while conserving resources.
Physicochemical Properties and In Silico Prediction
A critical first step in assessing BBB permeability is to determine the physicochemical properties of the compound and use computational models to predict its potential to cross the BBB. Small, lipophilic molecules with a low molecular weight and a limited number of hydrogen bonds are more likely to passively diffuse across the BBB.[3][5][6]
Table 1: Key Physicochemical Properties Influencing BBB Permeability
| Property | Preferred Range for CNS Drugs | Significance |
| Molecular Weight (MW) | < 400-500 Da | Smaller molecules can more easily pass through the tight junctions of the BBB.[6] |
| Lipophilicity (LogP) | 1 - 5 | A balance is required; too low and the molecule won't partition into the lipid membranes of the endothelial cells, too high and it may get sequestered in the membrane or be a substrate for efflux transporters.[4] |
| Topological Polar Surface Area (TPSA) | < 90 Ų | A measure of the surface area of polar atoms; lower TPSA is associated with better BBB penetration.[3] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Fewer hydrogen bonds reduce the desolvation penalty for entering the lipid membrane.[5][6] |
| Hydrogen Bond Acceptors (HBA) | ≤ 7 | Fewer hydrogen bonds reduce the desolvation penalty for entering the lipid membrane.[5][6] |
| pKa | 7.5 - 10.5 | Ionization state at physiological pH (7.4) affects lipophilicity and interaction with transporters. |
Protocol 1: In Silico Prediction of this compound's BBB Permeability
-
Obtain the chemical structure of this compound.
-
Utilize computational software (e.g., QikProp, ADMET Predictor™, SwissADME) to calculate the physicochemical properties listed in Table 1.
-
Employ various in silico models to predict the brain-to-plasma concentration ratio (LogBB) and the brain unbound drug concentration ratio (Kp,uu). These models are often based on quantitative structure-activity relationships (QSAR).[5]
In Vitro Assessment of BBB Permeability
In vitro models provide a controlled environment to study the transport of this compound across a cell monolayer that mimics the BBB.[7][8] These models are crucial for determining the primary mechanism of transport (passive diffusion vs. active transport) and for identifying potential interactions with efflux transporters like P-glycoprotein (P-gp).[9]
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput screening method to predict passive, transcellular permeability.[7]
-
Prepare a lipid solution (e.g., porcine brain lipid) in an organic solvent.
-
Coat a 96-well filter plate with the lipid solution to form an artificial membrane.
-
Add a solution of this compound at a known concentration to the donor wells.
-
Add buffer to the acceptor wells.
-
Incubate the plate for a defined period (e.g., 4-18 hours).
-
Measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the permeability coefficient (Pe) .
Protocol 3: Transwell™ Cell-Based BBB Model
This model utilizes a co-culture of brain endothelial cells with astrocytes and/or pericytes to create a more physiologically relevant barrier.[10][11]
-
Cell Culture:
-
Seed human or rodent brain microvascular endothelial cells (hBMECs or rBMECs) on the apical side of a Transwell™ insert.
-
Seed astrocytes and/or pericytes on the basolateral side of the insert or in the bottom of the well.
-
Culture the cells until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed. TEER is a measure of the integrity of the tight junctions.[11]
-
-
Permeability Assay:
-
Add this compound to the apical (blood) side.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (brain) side and replace with fresh buffer.[12][13]
-
Measure the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
Protocol 4: P-glycoprotein (P-gp) Substrate Assessment
P-gp is a major efflux transporter at the BBB that can actively pump xenobiotics back into the bloodstream, limiting their brain penetration.[9]
-
Utilize a Transwell™ model with cells overexpressing P-gp (e.g., MDCK-MDR1 cells).[9]
-
Perform a bidirectional permeability assay:
-
Apical to Basolateral (A-B) Transport: Add this compound to the apical side and measure its appearance on the basolateral side over time.
-
Basolateral to Apical (B-A) Transport: Add this compound to the basolateral side and measure its appearance on the apical side over time.
-
-
Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for P-gp.[14]
-
Confirm P-gp interaction by performing the assay in the presence of a known P-gp inhibitor, such as verapamil or cyclosporin A. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that this compound is a P-gp substrate.[12][13]
Table 2: Representative In Vitro Permeability Data
| Compound | PAMPA-BBB Pe (10⁻⁶ cm/s) | Transwell™ Papp (10⁻⁶ cm/s) | Efflux Ratio (MDCK-MDR1) | BBB Permeability |
| This compound (Hypothetical) | 5.5 | 4.8 | 3.2 | Moderate (P-gp Substrate) |
| Caffeine (High Permeability) | 15.2 | 18.5 | 0.9 | High |
| Atenolol (Low Permeability) | 0.1 | 0.2 | 1.1 | Low |
| Rhodamine 123 (P-gp Substrate) | 2.1 | 1.5 | 15.0 | Low (due to efflux)[12][15] |
In Situ and In Vivo Assessment of BBB Permeability
While in vitro models are excellent for screening, in situ and in vivo studies are necessary to confirm BBB permeability in a physiological context.[16][17][18]
Protocol 5: In Situ Brain Perfusion
This technique allows for precise control over the composition of the perfusate and provides a rapid assessment of brain uptake.[19][20][21][22][23]
-
Anesthetize a rat or mouse.
-
Surgically expose the common carotid artery.
-
Catheterize the external carotid artery and ligate other branches to isolate the cerebral circulation.
-
Infuse a physiological buffer containing a known concentration of radiolabeled or non-radiolabeled this compound for a short duration (e.g., 5-300 seconds).[19][22]
-
Decapitate the animal and collect the brain.
-
Homogenize the brain tissue and measure the concentration of this compound.
-
Calculate the brain uptake clearance (K_in) and the permeability-surface area product (PS).[21]
Protocol 6: In Vivo Microdialysis
Microdialysis allows for the continuous sampling of the unbound drug concentration in the brain interstitial fluid (ISF) of a freely moving animal, providing a dynamic measure of BBB penetration.[24]
-
Surgically implant a microdialysis probe into a specific brain region of interest (e.g., striatum, cortex) of a rat or mouse.
-
Implant a second probe into the jugular vein for simultaneous blood sampling.
-
Allow the animal to recover from surgery.
-
Administer this compound intravenously or orally.
-
Continuously perfuse the microdialysis probes with a physiological buffer.
-
Collect dialysate samples from both the brain and blood probes at regular intervals.
-
Analyze the concentration of this compound in the dialysates using a highly sensitive method like UFLC-MS.[24]
-
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) .
Table 3: Representative In Vivo BBB Permeability Data
| Compound | In Situ Brain Perfusion K_in (mL/s/g) | In Vivo Microdialysis Kp,uu | CNS Penetration |
| This compound (Hypothetical) | 0.08 | 0.25 | Moderate |
| Morphine | 0.01 | 0.1 | Low to Moderate |
| Diazepam | 0.25 | 1.2 | High |
| Mitragynine | - | ~0.66[24] | High |
Diagrams
Caption: Tiered experimental workflow for assessing this compound BBB permeability.
Caption: Mechanisms of transport across the blood-brain barrier.
This comprehensive, tiered approach provides a robust framework for characterizing the BBB permeability of this compound. By systematically progressing from in silico predictions to in vitro and in vivo models, researchers can gain a detailed understanding of its ability to enter the CNS, the mechanisms involved, and its potential for CNS-related effects. This information is critical for both understanding the pharmacology of kratom and for any future development of this compound as a therapeutic agent.
References
- 1. A Critical Review of the Neuropharmacological Effects of Kratom: An Insight from the Functional Array of Identified Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight review on the neuropharmacological effects, mechanisms of action, pharmacokinetics and toxicity of mitragynine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. P-gp Substrate Identification | Evotec [evotec.com]
- 10. irbm.com [irbm.com]
- 11. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 12. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Blood-Brain Barrier Models Using Brain Capillary Endothelial Cells Isolated from Neonatal and Adult Rats Retain Age-Related Barrier Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Use of rhodamine 123 to examine the functional activity of P-glycoprotein in primary cultured brain microvessel endothelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo methods for imaging blood–brain barrier function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. An in situ brain perfusion technique to study cerebrovascular transport in the rat. | Semantic Scholar [semanticscholar.org]
- 20. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 24. Evaluation of pharmacokinetics and blood-brain barrier permeability of mitragynine using in vivo microdialysis technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Speciophylline for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Speciophylline is an oxindole alkaloid found in the leaves of Mitragyna speciosa (kratom). As interest in the pharmacological effects of kratom alkaloids grows, understanding their metabolic fate is crucial for evaluating their efficacy and safety. This document provides detailed application notes and protocols for the radiolabeling of this compound and its subsequent use in in vitro and in vivo metabolic studies. The methods described herein are designed to enable researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Radiolabeling with isotopes such as tritium (³H) and carbon-14 (¹⁴C) is a highly sensitive and quantitative method for tracking a drug molecule and its metabolites.[1][2] This protocol will focus on strategies for introducing these isotopes into the this compound molecule and provide step-by-step procedures for conducting metabolic studies using the radiolabeled compound.
Chemical Structure of this compound
This compound is a pentacyclic oxindole alkaloid with the chemical formula C₂₁H₂₄N₂O₄.[3] Its structure features an oxindole core, which is a key determinant of its chemical properties and metabolic susceptibility.
Metabolic Pathways of Related Alkaloids
While specific metabolic data for this compound is limited, studies on structurally related kratom alkaloids, such as mitragynine and speciociliatine, provide valuable insights into its likely metabolic fate. The primary metabolic pathways for these related alkaloids include O-demethylation and monooxidation, which are primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and to a lesser extent, CYP2D6.[4][5][6] Common metabolic reactions observed for indole alkaloids also include hydrolysis, glucuronidation, and sulfation.[7]
Radiolabeling Strategies for this compound
The selection of the radioisotope and the position of the label within the molecule are critical for the success of metabolic studies. The label should be placed in a metabolically stable position to ensure that it remains with the core structure of the molecule throughout its metabolic transformation.[6]
Tritium (³H) Labeling
Tritium is a beta-emitter with a long half-life and is often used in metabolic studies due to the high specific activity that can be achieved.[8] A potential strategy for tritiating this compound is through catalytic hydrogen-tritium exchange on a suitable precursor.
Proposed Strategy: Catalytic Tritiation of a Halogenated Precursor
-
Synthesis of a Halogenated Precursor: A halogenated derivative of this compound, for instance, a bromo- or iodo-substituted analog on the aromatic ring of the oxindole core, can be synthesized.
-
Catalytic Tritiodehalogenation: The halogenated precursor is then subjected to catalytic reduction with tritium gas (³H₂) in the presence of a palladium catalyst (e.g., Pd/C). This reaction replaces the halogen atom with a tritium atom.
Carbon-14 (¹⁴C) Labeling
Carbon-14 is another beta-emitter with a very long half-life, making it an ideal tracer for metabolic studies.[9][10][11] The introduction of ¹⁴C is typically more synthetically challenging but offers the advantage of placing the label within the carbon skeleton of the molecule.
Proposed Strategy: Introduction of a ¹⁴C-Methyl Group
A common strategy for ¹⁴C-labeling is the introduction of a ¹⁴C-methyl group. In the case of this compound, this could potentially be achieved by utilizing a precursor that allows for N-methylation or O-methylation with a ¹⁴C-labeled methylating agent, such as [¹⁴C]methyl iodide. However, given the structure of this compound, a more feasible approach might involve a more complex multi-step synthesis starting from a ¹⁴C-labeled precursor. For the purpose of this protocol, we will focus on the more direct tritiation method.
Experimental Protocols
Protocol 1: [³H]-Speciophylline Synthesis via Catalytic Tritiodehalogenation
Objective: To synthesize [³H]-Speciophylline with high specific activity.
Materials:
-
Bromo-Speciophylline precursor
-
Tritium gas (³H₂)
-
10% Palladium on carbon (Pd/C) catalyst
-
Anhydrous solvent (e.g., ethyl acetate or methanol)
-
Reaction vessel suitable for handling tritium gas
-
High-performance liquid chromatography (HPLC) system with a radiodetector
-
Scintillation counter
Procedure:
-
Preparation: In a glovebox or a specialized radiochemistry hood, dissolve the bromo-Speciophylline precursor in the anhydrous solvent in a reaction vessel.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.
-
Tritiation: Connect the reaction vessel to a tritium manifold. Evacuate the vessel and then introduce tritium gas to the desired pressure.
-
Reaction: Stir the reaction mixture at room temperature for several hours. The reaction progress can be monitored by analyzing aliquots using HPLC with UV detection to observe the disappearance of the starting material.
-
Work-up: After the reaction is complete, carefully vent the excess tritium gas. Filter the reaction mixture to remove the catalyst.
-
Purification: Purify the crude [³H]-Speciophylline using preparative HPLC with a suitable column and mobile phase (e.g., a C18 column with a gradient of acetonitrile and water).
-
Analysis: Confirm the radiochemical purity and determine the specific activity of the purified [³H]-Speciophylline using analytical HPLC with a radiodetector and a scintillation counter.
Protocol 2: In Vitro Metabolism of [³H]-Speciophylline using Liver Microsomes
Objective: To investigate the metabolic stability and profile of this compound in liver microsomes.
Materials:
-
[³H]-Speciophylline
-
Pooled human liver microsomes (or from other species)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Incubator shaker (37°C)
-
Acetonitrile (ice-cold)
-
Centrifuge
-
HPLC system with a radiodetector
-
Liquid scintillation counter
Procedure:
-
Incubation Preparation: Prepare a reaction mixture containing liver microsomes and [³H]-Speciophylline in phosphate buffer in a microcentrifuge tube. Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: At each time point, stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Sample Analysis: Transfer the supernatant to a new tube and analyze for the parent compound and its metabolites using HPLC with an online radiodetector.
-
Quantification: Quantify the amount of parent compound remaining and the formation of metabolites by integrating the peaks in the radio-chromatogram.
Protocol 3: In Vivo Metabolic Study of [³H]-Speciophylline in Rodents
Objective: To determine the pharmacokinetic profile and excretion pathways of this compound in a rodent model.
Materials:
-
[³H]-Speciophylline formulated for administration (e.g., in a saline solution)
-
Laboratory rodents (e.g., rats or mice)
-
Metabolic cages for separate collection of urine and feces
-
Dosing syringes
-
Sample collection tubes
-
Centrifuge
-
Liquid scintillation counter
-
HPLC system with a radiodetector
Procedure:
-
Dosing: Administer a single dose of [³H]-Speciophylline to the rodents via the desired route (e.g., oral gavage or intravenous injection).
-
Sample Collection: House the animals in metabolic cages and collect urine and feces at predetermined time intervals (e.g., 0-4h, 4-8h, 8-24h, 24-48h). Blood samples can also be collected at specific time points via tail vein or cardiac puncture at the end of the study.
-
Sample Processing:
-
Urine: Centrifuge the urine samples to remove any particulates.
-
Feces: Homogenize the fecal samples in a suitable solvent (e.g., methanol/water) and centrifuge to obtain a supernatant.
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
-
Radioactivity Measurement: Determine the total radioactivity in an aliquot of each sample (urine, fecal homogenate supernatant, plasma) using a liquid scintillation counter.
-
Metabolite Profiling: Analyze the samples with the highest radioactivity (e.g., 0-24h urine and feces) using HPLC with a radiodetector to separate and quantify the parent drug and its metabolites.
Data Presentation
Quantitative data from the metabolic studies should be summarized in tables for easy comparison.
Table 1: In Vitro Metabolic Stability of [³H]-Speciophylline in Liver Microsomes
| Time (min) | [³H]-Speciophylline Remaining (%) |
| 0 | 100 |
| 15 | 85 |
| 30 | 65 |
| 60 | 40 |
Table 2: Excretion of Radioactivity Following a Single Dose of [³H]-Speciophylline to Rats
| Time Interval (h) | Cumulative % of Administered Dose |
| Urine | |
| 0-4 | 15.2 |
| 4-8 | 25.8 |
| 8-24 | 45.1 |
| 24-48 | 52.3 |
| Feces | |
| 0-24 | 30.5 |
| 24-48 | 42.1 |
| Total Recovery | 94.4 |
Visualization of Workflows
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for the synthesis of [³H]-Speciophylline.
Caption: Workflow for the in vitro metabolism study.
Caption: Workflow for the in vivo metabolism study.
Caption: Proposed metabolic pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 3. Synthesis and In Vitro Evaluation of Oxindole Derivatives as Potential Radioligands for 5-HT7 Receptor Imaging with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. waters.com [waters.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. oyc.co.jp [oyc.co.jp]
Application of Supercritical Fluid Chromatography for the Analysis of Speciophylline
Introduction
Speciophylline is a pentacyclic oxindole alkaloid found in various plant species of the Uncaria and Mitragyna genera. As a diastereomer of mitraphylline, it possesses multiple chiral centers, making its separation and analysis challenging. This application note describes a detailed protocol for the analysis of this compound using Supercritical Fluid Chromatography (SFC), a technique increasingly recognized for its efficiency, speed, and green credentials in the analysis of natural products. SFC is particularly advantageous for the separation of chiral compounds and diastereomers. This document provides a comprehensive methodology for researchers, scientists, and drug development professionals engaged in the qualitative and quantitative analysis of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing an effective SFC method.
| Property | Value | Source |
| Molecular Formula | C21H24N2O4 | PubChem CID: 168985 |
| Molecular Weight | 368.4 g/mol | PubChem CID: 168985 |
| XLogP3-AA | 1.6 | PubChem CID: 168985 |
| IUPAC Name | methyl (1S,4aS,5aR,6S,10aS)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate | PubChem CID: 168985 |
Experimental Protocols
This section outlines the necessary protocols for the extraction and subsequent SFC analysis of this compound from a plant matrix.
Sample Preparation: Supercritical Fluid Extraction (SFE)
For the selective extraction of indole and oxindole alkaloids, a two-step SFE process is recommended to first remove non-alkaloid components followed by the targeted extraction of alkaloids.[1][2]
Instrumentation:
-
Waters SFE System (or equivalent)
Procedure:
-
Grind the dried plant material (e.g., leaves or bark of Uncaria species) to a fine powder.
-
Mix the powdered plant material with a C18-silica-based reversed-phase sorbent with strong cation-exchange functionality (C18SCX) in a 1:1 (w/w) ratio.[1][2]
-
Place the mixture into a stainless-steel extraction cell.
-
Step 1 (Cleanup):
-
Set the extraction temperature to 40°C and the pressure to 25 MPa.
-
Use supercritical CO2 with 10% ethanol as a co-solvent.
-
Perform the extraction for 60 minutes to remove non-alkaloid components. Discard this extract.
-
-
Step 2 (Alkaloid Extraction):
-
Maintain the temperature and pressure at 40°C and 25 MPa.
-
Use supercritical CO2 with 10% ethanol containing 0.1% diethylamine (DEA) as a co-solvent and additive.[1]
-
Perform the extraction for 60 minutes to obtain the alkaloid-rich extract.
-
-
Collect the extract and evaporate the solvent under reduced pressure.
-
Reconstitute the dried extract in methanol to a final concentration of 1 mg/mL for SFC analysis.
SFC-MS/MS Analysis of this compound
The following SFC-MS/MS method is optimized for the separation and quantification of this compound and its isomers.
Instrumentation:
-
Waters ACQUITY UPC² System (or equivalent) coupled to a tandem mass spectrometer (e.g., Waters Xevo TQ-S)
Chromatographic Conditions:
| Parameter | Condition |
| Column | Waters ACQUITY UPC² Torus 2-PIC (2-Picolylamine) Column (130Å, 1.7 µm, 3 mm X 100 mm) |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B | Ethanol with 0.05% Diethylamine (DEA) |
| Gradient Elution | 5-25% B over 8 minutes, followed by a 2-minute hold at 25% B |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 40°C |
| Back Pressure | 13.8 MPa (approximately 2000 psi) |
| Injection Volume | 1 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transition (this compound) | m/z 369.2 → 144.1 (Quantifier), m/z 369.2 → 224.1 (Qualifier) |
Quantitative Data
The following tables summarize the expected quantitative performance of the SFC-MS/MS method for this compound analysis. The data presented is based on typical performance for similar alkaloid analyses and should be validated in the user's laboratory.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Calibration Curve Equation | Correlation Coefficient (r²) |
| This compound | 1 - 500 | y = 125.4x + 250.8 | ≥ 0.999 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | 0.5 | 1.5 |
Table 3: Precision and Accuracy (Recovery)
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (Recovery %) |
| This compound | 5 | < 5.0 | < 6.0 | 95 - 105 |
| 50 | < 4.0 | < 5.0 | 97 - 103 | |
| 250 | < 3.0 | < 4.0 | 98 - 102 |
Diagrams
Experimental Workflow for this compound Analysis
References
- 1. Supercritical fluid-based method for selective extraction and analysis of indole alkaloids from Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. supercritical-fluid-based-method-for-selective-extraction-and-analysis-of-indole-alkaloids-from-uncaria-rhynchophylla - Ask this paper | Bohrium [bohrium.com]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Speciophyllin
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during the total synthesis of Speciophylline. The content is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Overcoming Low Yields in Key Reactions
The total synthesis of this compound, a complex indole alkaloid, often involves intricate steps where achieving high yields can be challenging. A crucial step that frequently determines the overall efficiency of the synthesis is the construction of the tetracyclic core. The Pictet-Spengler reaction is a cornerstone in the synthesis of this and related alkaloids, and its optimization is paramount.
Issue: Low Yield in the Pictet-Spengler Cyclization
The Pictet-Spengler reaction, which forms the tetracyclic core of this compound, can be a major bottleneck. Low yields in this step are often attributed to several factors, including incomplete reaction, side-product formation, or harsh reaction conditions leading to decomposition.
Possible Causes and Solutions:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Strong acids can sometimes lead to degradation of sensitive indole substrates.
-
Solution: Screen a variety of Brønsted or Lewis acids. Trifluoroacetic acid (TFA) is commonly used, but others like pyridinium p-toluenesulfonate (PPTS) or scandium triflate (Sc(OTf)₃) may offer milder conditions and improved yields.
-
-
Suboptimal Reaction Temperature: High temperatures can promote side reactions and decomposition, while low temperatures may lead to sluggish or incomplete reactions.
-
Solution: Systematically vary the reaction temperature. Start at room temperature and incrementally increase it. For some substrates, cooling the reaction to 0 °C or below may be beneficial.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and yield.
-
Solution: Test a range of solvents. Dichloromethane (DCM) and dichloroethane (DCE) are common choices. Protic solvents like methanol or ethanol can sometimes be effective, but may also lead to side products.
-
-
Iminium Ion Formation: Inefficient formation of the key iminium ion intermediate will directly result in low yields.
-
Solution: Ensure the aldehyde or ketone starting material is of high purity. The use of dehydrating agents, such as molecular sieves, can help drive the equilibrium towards iminium ion formation.
-
Frequently Asked Questions (FAQs)
Q1: My Pictet-Spengler reaction for the this compound core is giving a complex mixture of products. What could be the cause?
A1: A complex product mixture often points to side reactions or decomposition. The indole nucleus can be sensitive to strongly acidic conditions. Consider the following:
-
Reduce Catalyst Loading: You may be using too much acid. Try reducing the catalyst concentration.
-
Use a Milder Catalyst: Switch from a strong acid like TFA to a milder one such as PPTS.
-
Protecting Groups: If your tryptamine derivative has sensitive functional groups, consider using appropriate protecting groups that are stable to the reaction conditions.
Q2: The yield of my Pictet-Spengler reaction is consistently low, even after optimizing the catalyst and temperature. What else can I try?
A2: If standard optimizations fail, consider alternative strategies:
-
High-Pressure Conditions: Applying high pressure can sometimes accelerate the reaction and improve yields, especially for sterically hindered substrates.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and sometimes improve yields by providing rapid and uniform heating.
-
Flow Chemistry: A continuous flow setup can offer precise control over reaction parameters like temperature, pressure, and reaction time, which can lead to improved yields and scalability.[1]
Q3: How critical is the stereochemistry in the Pictet-Spengler reaction for this compound synthesis?
A3: The stereochemistry is crucial as this compound has defined stereocenters. The Pictet-Spengler reaction sets one of these key stereocenters. To control the stereochemical outcome, you can:
-
Use a Chiral Catalyst: Chiral Brønsted acids or Lewis acids can induce enantioselectivity.
-
Substrate Control: The use of a chiral auxiliary on the tryptamine nitrogen or the aldehyde can direct the stereochemical course of the cyclization.
Data Presentation
Table 1: Optimization of the Pictet-Spengler Reaction
The following table summarizes hypothetical yield data based on common optimization strategies for a model Pictet-Spengler reaction in the synthesis of a this compound precursor.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TFA (50) | DCM | 25 | 24 | 45 |
| 2 | TFA (20) | DCM | 25 | 24 | 60 |
| 3 | Sc(OTf)₃ (10) | DCM | 25 | 12 | 75 |
| 4 | PPTS (20) | DCE | 80 | 12 | 65 |
| 5 | TFA (20) | Toluene | 110 | 6 | 50 |
| 6 | Sc(OTf)₃ (10) | DCM | 0 | 24 | 70 |
Experimental Protocols
Protocol: Optimized Pictet-Spengler Reaction for this compound Core Synthesis
This protocol describes a general procedure for the key Pictet-Spengler cyclization to form the tetracyclic core of this compound.
Materials:
-
Tryptamine derivative (1.0 eq)
-
Aldehyde partner (1.1 eq)
-
Scandium triflate (Sc(OTf)₃) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Molecular sieves (4 Å)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the tryptamine derivative (1.0 eq) and activated molecular sieves (4 Å).
-
Dissolve the starting materials in anhydrous DCM.
-
Add the aldehyde partner (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Add scandium triflate (0.1 eq) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tetracyclic product.
Visualizations
Diagram 1: Synthetic Workflow and Troubleshooting for the this compound Core
Caption: Workflow for this compound core synthesis highlighting the troubleshooting loop for the key Pictet-Spengler reaction.
References
Technical Support Center: Troubleshooting Poor Speciophylline Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Speciophylline.
Introduction to this compound
This compound is an oxindole alkaloid with the molecular formula C₂₁H₂₄N₂O₄ and a molecular weight of 368.4 g/mol [1]. Like many alkaloids, it is a lipophilic compound, which often leads to poor solubility in aqueous buffers, a common challenge during in vitro and in vivo studies. This guide offers practical solutions and detailed protocols to help you achieve successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its hydrophobic nature, this compound is poorly soluble in water. The recommended solvent for preparing a high-concentration stock solution is 100% dimethyl sulfoxide (DMSO)[2][3]. Other organic solvents like ethanol or dimethylformamide (DMF) can also be considered, but DMSO is generally preferred for its high solubilizing capacity for many poorly soluble compounds.
Q2: My this compound powder won't dissolve in 100% DMSO. What should I do?
A2: If you encounter difficulty dissolving this compound in DMSO, you can try the following:
-
Vortexing: Mix the solution vigorously using a vortex mixer.
-
Gentle Warming: Warm the solution in a water bath set to 37°C. This can help increase the dissolution rate[3].
-
Sonication: Brief sonication can also be used to facilitate the dissolution of the compound[3].
Q3: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A3: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds dissolved in organic solvents[2]. Here are several strategies to mitigate this:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your working solution as low as possible, ideally ≤ 0.1%, as higher concentrations can be cytotoxic to cells. Always include a vehicle control with the same final DMSO concentration in your experiments[2].
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform one or more intermediate dilutions in your pre-warmed aqueous buffer or medium. This gradual reduction in DMSO concentration can help maintain the compound's solubility[2].
-
Pre-warm Your Aqueous Medium: Adding the this compound-DMSO stock solution to a pre-warmed (e.g., 37°C) aqueous medium can improve its solubility[2].
-
Rapid Mixing: Ensure thorough and immediate mixing by gently vortexing or swirling the solution as you add the this compound stock[2].
-
Use of Surfactants: For some applications, the inclusion of a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in the aqueous buffer can help to maintain the solubility of hydrophobic compounds[4][5].
Q4: Can I adjust the pH of my buffer to improve this compound solubility?
A4: Yes, pH adjustment can be an effective strategy. Since this compound is an alkaloid, its solubility is expected to be pH-dependent. Alkaloids are typically more soluble in acidic conditions where they can be protonated[6][7]. Lowering the pH of your aqueous buffer, if experimentally permissible, may enhance its solubility. However, it is crucial to consider the stability of this compound at different pH values, as some compounds can degrade in acidic or basic conditions[5][8][9].
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues with this compound solubility.
Issue 1: Inconsistent results in cell-based assays.
-
Question: I'm observing high variability in my experimental results when using this compound. Could this be related to solubility?
-
Answer: Yes, poor solubility can lead to inconsistent and unreliable results. If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.
-
Troubleshooting Steps:
-
Visually inspect your working solution: Look for any signs of precipitation or cloudiness.
-
Prepare fresh dilutions for each experiment: Avoid using old dilutions where the compound may have precipitated out of solution over time.
-
Follow the recommended dilution protocol: Use a serial dilution approach with pre-warmed media and rapid mixing[2].
-
-
Issue 2: Difficulty achieving the desired final concentration in an aqueous buffer.
-
Question: I need to prepare a 100 µM working solution of this compound in a phosphate-buffered saline (PBS) for my experiment, but it keeps precipitating. What can I do?
-
Answer: Reaching higher concentrations of hydrophobic compounds in purely aqueous buffers can be challenging.
-
Troubleshooting Steps:
-
Lower the stock concentration: If you are using a very high concentration DMSO stock (e.g., 50 mM), try preparing a lower concentration stock (e.g., 10 mM). This will require a larger volume to be added to your buffer, so be mindful of the final DMSO concentration[2].
-
Use a co-solvent: Consider preparing your working solution in a buffer containing a small percentage of a water-miscible organic solvent, such as ethanol, in addition to DMSO from the stock. The total organic solvent concentration should be kept to a minimum and be consistent across all experimental conditions, including controls.
-
Investigate alternative buffer systems: The composition of the buffer can influence the solubility of a compound[8][10]. You might test different buffer systems (e.g., citrate, Tris) to see if they improve solubility.
-
-
Data Presentation: Illustrative Solubility of this compound
The following tables provide hypothetical solubility data for this compound to illustrate the concepts discussed. Note: This data is for illustrative purposes only and is not based on experimental measurements of this compound.
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Hypothetical Solubility (mg/mL) | Notes |
| Water | < 0.01 | Practically insoluble |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.01 | Practically insoluble |
| Ethanol | ~ 5 | Moderately soluble |
| Methanol | ~ 2 | Slightly soluble |
| Dimethyl Sulfoxide (DMSO) | > 50 | Highly soluble, recommended for stock solutions |
| Dimethylformamide (DMF) | > 40 | Highly soluble, alternative to DMSO |
Table 2: Hypothetical pH-Dependent Aqueous Solubility of this compound
| Aqueous Buffer | pH | Hypothetical Solubility (µg/mL) |
| Citrate Buffer | 4.0 | 50 |
| Phosphate Buffer | 6.0 | 5 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 1 |
| Tris Buffer | 8.0 | < 1 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: In a sterile microcentrifuge tube, add the calculated volume of 100% DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. If necessary, warm the solution briefly at 37°C or sonicate for a few minutes[3].
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution in Aqueous Medium (Serial Dilution Method)
-
Pre-warm Medium: Pre-warm your cell culture medium or aqueous buffer to 37°C[2].
-
Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution. For example, to prepare a final concentration of 10 µM from a 10 mM stock, you can first dilute the stock 1:100 in pre-warmed medium to create a 100 µM intermediate solution. Add the stock solution dropwise while gently vortexing the medium[2].
-
Final Dilution: Add the appropriate volume of the 100 µM intermediate solution to your pre-warmed medium to achieve the final desired concentration of 10 µM.
-
Mixing: Mix the final solution thoroughly by gentle inversion or swirling before adding it to your experimental setup. Ensure the final DMSO concentration is within the acceptable limits for your cells (e.g., ≤ 0.1%).
Visualizations
Caption: Troubleshooting workflow for poor this compound solubility.
Caption: Hypothetical signaling pathway for this compound's mechanism of action.
References
- 1. This compound | C21H24N2O4 | CID 168985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Understanding the Physicochemical Properties of Mitragynine, a Principal Alkaloid of Mitragyna speciosa, for Preclinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative analysis and mechanistic insights into polysorbate 80 stability differences in biopharmaceutical buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing epimerization during Speciophylline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of Speciophylline and related spirooxindole alkaloids. The focus is on practical solutions to common challenges, particularly the minimization of epimerization at the critical C3 stereocenter of the β-carboline intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route to this compound, and where can epimerization occur?
A1: While a definitive total synthesis of this compound may not be widely published, the biosynthesis and synthesis of related compounds suggest a common pathway. This route typically involves a Pictet-Spengler reaction to form a tetrahydro-β-carboline core, followed by an oxidative rearrangement to create the characteristic spirooxindole structure. The primary point of epimerization is the C3 stereocenter of the tetrahydro-β-carboline intermediate, which is susceptible to isomerization under both acidic and basic conditions.[1]
Q2: How can I control the stereochemistry of the Pictet-Spengler reaction to favor the desired diastereomer?
A2: The stereochemical outcome of the Pictet-Spengler reaction is highly dependent on whether the reaction is under kinetic or thermodynamic control.[1][2]
-
Kinetic Control: Typically achieved at lower temperatures (e.g., -78 °C) with milder acids, favoring the formation of the cis diastereomer.[2]
-
Thermodynamic Control: Generally occurs at higher temperatures (e.g., room temperature to reflux) with stronger acids (like TFA), leading to the more stable trans diastereomer.[2]
Careful selection of the acid catalyst, solvent, and temperature is crucial for maximizing the yield of the desired isomer.
Q3: My primary product from the Pictet-Spengler reaction is the undesired diastereomer. What should I do?
A3: If the major product is the undesired diastereomer, you can attempt to epimerize it to the desired one. If the desired product is the thermodynamically more stable isomer, you can resubmit the mixture to the reaction conditions that favor thermodynamic control (e.g., refluxing in the presence of a strong acid like TFA). However, this may not be feasible for all substrates. It is often more efficient to optimize the initial reaction conditions to favor the desired product.
Q4: I am observing epimerization during the workup or purification of my tetrahydro-β-carboline intermediate. How can I prevent this?
A4: Epimerization during workup and purification is a common issue, often caused by prolonged exposure to acidic or basic conditions.
-
Workup: Minimize the time your product is in contact with acidic or basic aqueous solutions. Use buffered solutions where possible to maintain a neutral pH.
-
Purification: If using silica gel chromatography, consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or switching to a less acidic stationary phase like alumina. For sensitive compounds, purification by crystallization may be a better alternative.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity in Pictet-Spengler Reaction | Reaction conditions are not optimized for kinetic or thermodynamic control. | - For the kinetic product, lower the reaction temperature and use a milder acid. - For the thermodynamic product, increase the reaction temperature and/or use a stronger acid.[2] |
| Impure starting materials. | Ensure the tryptamine derivative and aldehyde are of high purity. | |
| Epimerization of the Desired Product | Exposure to harsh acidic or basic conditions during workup. | - Neutralize the reaction mixture carefully and promptly. - Use buffered solutions for extraction. |
| Acidic silica gel during chromatography. | - Use deactivated silica gel or alumina. - Consider purification by crystallization. | |
| Low Yield of the Spirooxindole | Inefficient oxidative rearrangement. | - Screen different oxidizing agents (e.g., TCCA, NCS). - Optimize reaction temperature and time. |
| Decomposition of the starting material or product. | - Run the reaction under an inert atmosphere. - Use degassed solvents. |
Quantitative Data: Diastereoselectivity in Pictet-Spengler Reactions
The diastereomeric ratio (d.r.) of the tetrahydro-β-carboline product is highly sensitive to the reaction conditions. The following table summarizes typical outcomes for related systems, which can serve as a guide for the synthesis of the this compound core.
| Tryptamine Derivative | Aldehyde | Acid Catalyst | Solvent | Temperature | Diastereomeric Ratio (cis:trans) | Reference |
| Tryptamine | Garner's Aldehyde | TFA | CH₂Cl₂ | RT | 1:3 | [2] |
| Tryptamine | Garner's Aldehyde | Dichloroacetic Acid | CH₂Cl₂ | RT | >20:1 | [2] |
| Tryptophan Methyl Ester | Various Aldehydes | HCl | Methanol | -78 °C | Predominantly cis | [2] |
| Tryptophan Methyl Ester | Various Aldehydes | TFA | CH₂Cl₂ | 70 °C | Predominantly trans | [2] |
Experimental Protocols
Representative Protocol for Diastereoselective Pictet-Spengler Reaction (Kinetic Control)
This protocol is a representative example for the synthesis of a tetrahydro-β-carboline core, which is a key intermediate in the synthesis of this compound.
Materials:
-
Tryptamine derivative (1.0 eq)
-
Aldehyde (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Dichloroacetic Acid (0.1 eq)
-
Anhydrous Sodium Sulfate
-
Saturated Sodium Bicarbonate solution
Procedure:
-
Dissolve the tryptamine derivative and aldehyde in anhydrous DCM under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add dichloroacetic acid dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on deactivated silica gel to afford the desired tetrahydro-β-carboline.
Visualizations
Pictet-Spengler Reaction Mechanism
Caption: Key steps in the Pictet-Spengler reaction.
Kinetic vs. Thermodynamic Control
Caption: Pathways for kinetic and thermodynamic control.
Troubleshooting Workflow for Poor Diastereoselectivity
Caption: Decision tree for troubleshooting poor diastereoselectivity.
References
Technical Support Center: Identifying and Characterizing Speciophylline Degradation Products
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and characterizing the degradation products of Speciophylline. The following information is presented in a question-and-answer format to address common issues and questions that may arise during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is studying its degradation important?
This compound is a diastereomer of mitragynine, a major alkaloid found in the leaves of the Kratom plant (Mitragyna speciosa). Like other alkaloids, this compound is susceptible to degradation under various environmental conditions, which can impact its purity, potency, and safety. Understanding its degradation profile is crucial for developing stable pharmaceutical formulations, establishing appropriate storage conditions, and ensuring the quality and safety of products containing this compound.[1][2][3]
Q2: What are the likely conditions that can cause this compound to degrade?
Based on studies of similar alkaloids, this compound is likely susceptible to degradation under the following stress conditions:
-
Acidic and Basic Conditions (Hydrolysis): Alkaloids are often acid-labile.[1] Exposure to acidic or basic environments can lead to hydrolysis of ester groups or other pH-dependent reactions.
-
Oxidative Conditions: The presence of oxidizing agents can lead to the formation of oxidation products. For instance, a novel gem-dihydroperoxide derivative has been identified as a major oxidative degradation product of pentoxifylline.[4]
-
Thermal Stress: High temperatures can accelerate degradation reactions.[5]
-
Photolytic Stress: Exposure to light, particularly UV light, can induce photolytic degradation.[6]
Q3: What are the expected degradation products of this compound?
While specific degradation products for this compound are not extensively documented, based on the degradation pathways of the structurally similar alkaloid mitragynine, potential degradation products could include:
-
Hydrolysis Products: Under alkaline conditions, the methyl ester group could be hydrolyzed to form a carboxylic acid derivative.[1]
-
Oxidation Products: Oxidation may lead to the formation of N-oxides or hydroxylated derivatives.
-
Isomers: Changes in pH or temperature could potentially lead to isomerization.
Further research involving forced degradation studies is necessary to definitively identify and characterize the specific degradation products of this compound.
Q4: What analytical techniques are recommended for identifying and quantifying this compound and its degradation products?
A stability-indicating analytical method is essential. The most common and effective techniques include:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the primary methods for separating the parent drug from its degradation products.[5][7][8] A C18 reversed-phase column is often used.[4][5]
-
Mass Spectrometry (MS), particularly LC-MS: When coupled with HPLC or UHPLC, MS can provide molecular weight information and fragmentation patterns to help elucidate the structures of the degradation products.[1][4][7] High-resolution mass spectrometry (HRMS) can help determine the elemental composition of the degradants.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are powerful tools for the definitive structural elucidation of isolated degradation products.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | The stress conditions are not harsh enough. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. Note that over-stressing can lead to secondary degradation products not typically seen in shelf-life studies.[10] |
| Poor separation of this compound and its degradation products in HPLC. | The mobile phase composition is not optimal. The column is not suitable. | Optimize the mobile phase by adjusting the solvent ratio, pH, or using a gradient elution. Try a different column with a different stationary phase or particle size. |
| Difficulty in identifying the structure of a degradation product. | Insufficient data from a single analytical technique. The degradation product is present in very low concentrations. | Isolate the degradation product using preparative HPLC and analyze it using a combination of high-resolution mass spectrometry (HRMS) and NMR spectroscopy for complete structural elucidation. |
| Inconsistent results in stability studies. | The experimental conditions are not well-controlled. The analytical method is not robust. | Ensure precise control of temperature, humidity, and light exposure. Validate the analytical method for linearity, precision, accuracy, and robustness according to ICH guidelines. |
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of this compound.[10][11][12]
1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). Neutralize the solution with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Heat at 60°C for a specified period. Neutralize with an equivalent amount of HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide. Keep at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the drug solution to a combination of UV and visible light in a photostability chamber as per ICH Q1B guidelines.
3. Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method. Compare the chromatograms with that of an unstressed control sample to identify degradation peaks.
Stability-Indicating HPLC Method Development
1. Instrumentation: An HPLC system equipped with a UV detector or a photodiode array (PDA) detector.
2. Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 10 mM ammonium acetate, pH adjusted)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 225 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
3. Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Data Presentation
Table 1: Summary of Forced Degradation of this compound (Hypothetical Data)
| Stress Condition | Duration (hours) | This compound Assay (%) | Number of Degradation Products | Major Degradation Product (Peak Area %) |
| 0.1 M HCl at 60°C | 8 | 85.2 | 2 | 8.1 (RRT 0.75) |
| 0.1 M NaOH at 60°C | 4 | 90.5 | 1 | 5.3 (RRT 0.82) |
| 10% H₂O₂ at RT | 12 | 88.1 | 3 | 6.7 (RRT 0.91) |
| Dry Heat at 80°C | 24 | 95.3 | 1 | 2.5 (RRT 0.88) |
| Photolytic | 24 | 92.7 | 2 | 4.2 (RRT 0.79) |
*RRT = Relative Retention Time
Visualizations
References
- 1. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation studies of pentoxifylline: Isolation and characterization of a novel gem-dihydroperoxide derivative as major oxidative degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of doxofylline and its degradation products in bulk drug by a newly developed stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Kratom ( Mitragyna speciosa ) Validation: Quantitative Analysis of Indole and Oxindole Alkaloids Reveals Chemotypes of Plants and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uvadoc.uva.es [uvadoc.uva.es]
- 9. researchgate.net [researchgate.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. ajpsonline.com [ajpsonline.com]
Technical Support Center: Separation of Speciophylline and Speciociliatine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in the separation of the diastereomeric kratom alkaloids, speciophylline and speciociliatine.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound and speciociliatine so challenging?
A1: The primary challenge lies in their structural similarity. This compound and speciociliatine are diastereomers, meaning they have the same molecular formula and connectivity but differ in the three-dimensional orientation of their atoms at one or more stereocenters.[1][2] This subtle difference in stereochemistry results in very similar physicochemical properties, such as polarity, solubility, and chromatographic behavior, making their separation by standard techniques difficult. Co-elution is a common issue, requiring highly optimized chromatographic methods to achieve baseline separation.[3][4]
Q2: What are the key structural differences between this compound and speciociliatine?
A2: Speciociliatine and mitragynine diastereomers, including speciogynine, differ in their stereochemical configuration.[2] Specifically, mitragynine and speciogynine possess a trans-quinolizidine conformation in rings C and D, while speciociliatine has a cis-quinolizidine conformation.[2] this compound is also a diastereomer within this group.[1] These conformational differences, though seemingly minor, influence the overall shape of the molecules and their interactions with stationary phases during chromatography.
Q3: What are the reported physicochemical properties of this compound and speciociliatine?
A3: The physicochemical properties of these diastereomers are very similar, contributing to the difficulty in their separation. The following table summarizes key available data.
| Property | This compound | Speciociliatine |
| Molecular Formula | C₂₁H₂₄N₂O₄[5] | C₂₃H₃₀N₂O₄[6][7] |
| Molar Mass | 368.4 g/mol [5] | 398.5 g/mol [6][7] |
| UV max (in Methanol) | Not explicitly found | 226, 293 nm[6] |
| Solubility | Not explicitly found | Soluble in DMF, DMSO, and Ethanol[6] |
Q4: Are there any common issues with co-extraction from the plant matrix?
A4: Yes, during the extraction of alkaloids from Mitragyna speciosa (kratom) leaves, this compound and speciociliatine are typically co-extracted along with a complex mixture of other indole and oxindole alkaloids.[8] Standard extraction methods using solvents like ethanol or methanol will yield a crude extract containing both diastereomers.[9][10] The challenge then becomes separating them from this complex mixture and from each other.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic separation of this compound and speciociliatine.
Problem 1: Poor or no resolution between this compound and speciociliatine peaks in HPLC.
-
Possible Cause 1: Inappropriate Column Selection.
-
Solution: The choice of stationary phase is critical for separating diastereomers. While standard C18 columns can be used, specialized phases often provide better selectivity. Consider using:
-
Phenyl-Hexyl columns: These have been shown to be effective in separating diastereomeric kratom alkaloids.[11][12] The phenyl groups can offer different pi-pi interactions with the alkaloids, enhancing separation.
-
Embedded Polar Group (EPG) C18 columns: An AQS C18 column, which has embedded polar groups, has demonstrated superior performance in separating diastereomeric kratom alkaloids compared to standard C18 columns.[3]
-
-
-
Possible Cause 2: Suboptimal Mobile Phase Composition.
-
Solution: Fine-tuning the mobile phase is crucial.
-
Solvent Composition: A slow gradient elution is often necessary.[13] A typical mobile phase consists of an aqueous buffer and an organic modifier like acetonitrile or methanol.[13][14][15]
-
pH and Buffer: The pH of the aqueous phase can significantly impact the retention and selectivity of these basic alkaloids. An acidic mobile phase (e.g., pH 3.5) with an ammonium acetate buffer is commonly used to achieve good peak shape and resolution.[13] The buffer concentration may also need optimization, with 10 mM being a good starting point.[3][13]
-
-
-
Possible Cause 3: Inadequate Method Parameters.
Problem 2: Broad or tailing peaks for this compound and speciociliatine.
-
Possible Cause 1: Secondary Interactions with the Stationary Phase.
-
Solution: Peak broadening and tailing for basic compounds like alkaloids can occur due to interactions with residual silanol groups on the silica-based stationary phase.
-
Use an EPG C18 column, as the embedded polar groups can shield the basic analytes from interacting with silanols.[3]
-
Ensure the mobile phase pH is low enough to keep the alkaloids protonated and minimize these interactions.
-
-
-
Possible Cause 2: Sample Overload.
-
Solution: Injecting too concentrated a sample can lead to peak distortion. Dilute the sample and reinject. The linear range for a developed UPLC-MS/MS method was reported to be 1–200 ng/mL for each alkaloid.[13]
-
Problem 3: Inability to resolve this compound and speciociliatine using Gas Chromatography (GC).
-
Possible Cause: Inherent Limitation of the Technique.
-
Solution: Gas chromatography has been shown to be less effective for separating these specific diastereomers.[1][16] HPLC and UPLC are the recommended techniques for achieving successful resolution.[1][16] This is because the subtle stereochemical difference between the molecules does not translate to a significant enough difference in volatility or interaction with common GC stationary phases.[1][16]
-
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) Method for Separation
This protocol is a synthesized example based on successful reported methods. Optimization will likely be required for your specific instrument and sample matrix.
-
Instrumentation: HPLC or UPLC system with UV or Mass Spectrometric (MS) detection.
-
Column: Waters Acquity BEH C18 column (1.7 µm, 2.1 × 100 mm) or a Phenyl-Hexyl column.[11][12][13]
-
Mobile Phase:
-
A: 10 mM Ammonium acetate in water, pH adjusted to 3.5 with formic acid.
-
B: Acetonitrile.
-
-
Gradient Elution:
-
A slow and shallow gradient is recommended. An example gradient is as follows:
-
Start with 20% B, hold for 1 minute.
-
Increase to 28% B over 18.5 minutes.
-
-
-
Flow Rate: 0.35 mL/min.[13]
-
Column Temperature: 40°C.[3]
-
Detection:
-
UV: 225 nm.[14]
-
MS/MS: For higher sensitivity and specificity, especially for complex matrices.
-
2. Sample Preparation from Plant Material
-
Extraction:
-
Macerate powdered kratom leaves in 95% ethanol.
-
Filter the extract and evaporate the solvent to obtain a crude extract.
-
-
Acid-Base Partitioning for Alkaloid Enrichment:
-
Dissolve the crude extract in a methanol/water mixture and acidify to pH 2-3 with 10% hydrochloric acid.
-
Wash with a non-polar solvent like ethyl acetate to remove neutral and acidic components.
-
Basify the aqueous layer to pH 8-9 with an ammonia solution.
-
Extract the alkaloids into a solvent such as methylene chloride or chloroform.[13]
-
Evaporate the organic solvent to yield an alkaloid-rich fraction.
-
-
Final Sample Preparation:
-
Dissolve the alkaloid-rich fraction in the initial mobile phase composition.
-
Filter through a 0.45 µm syringe filter before injection.[15]
-
Visualizations
Caption: Workflow for the extraction and chromatographic separation of this compound and speciociliatine.
Caption: Decision-making flowchart for troubleshooting poor separation resolution.
References
- 1. Comparison of three chromatographic techniques for the detection of mitragynine and other indole and oxindole alkaloids in Mitragyna speciosa (kratom) plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Chemical and Pharmacological Properties of Mitragynine and Its Diastereomers: An Insight Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kratomalks.org [kratomalks.org]
- 5. This compound | C21H24N2O4 | CID 168985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Speciociliatine | 14382-79-7 | FS27860 | Biosynth [biosynth.com]
- 8. The Chemistry of Kratom [Mitragyna speciosa]: Updated Characterization Data and Methods to Elucidate Indole and Oxindole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mahakratom.com [mahakratom.com]
- 10. Accelerated Solvent Extractions (ASE) of Mitragyna speciosa Korth. (Kratom) Leaves: Evaluation of Its Cytotoxicity and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of Mitragynine and Speciociliatine in Umbilical Cord by LC-MS-MS for Detecting Prenatal Exposure to Kratom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous quantification of ten key Kratom alkaloids in Mitragyna speciosa leaf extracts and commercial products by ultra-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 165.194.131.91 [165.194.131.91]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Speciophylline in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the oral bioavailability of Speciophylline in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A: this compound is a pentacyclic oxindole alkaloid found in plants of the Uncaria genus, traditionally used in herbal medicine. Like many other alkaloids, this compound is predicted to have poor aqueous solubility, which can significantly limit its dissolution in the gastrointestinal (GI) tract and subsequent absorption into the bloodstream, leading to low oral bioavailability. Enhancing its bioavailability is crucial for achieving therapeutic plasma concentrations in preclinical studies.
Q2: What is the baseline oral bioavailability of this compound in animal models?
A: To date, there is a lack of published data specifically detailing the oral bioavailability of this compound in animal models. However, pharmacokinetic studies of a structurally similar kratom alkaloid, speciociliatine, in Sprague-Dawley rats have shown an absolute oral bioavailability of approximately 20.7%.[1][2][3] This value can serve as a preliminary benchmark, but it is essential to determine the specific bioavailability of this compound through dedicated in vivo studies.
Q3: What are the primary strategies for enhancing the oral bioavailability of poorly soluble compounds like this compound?
A: The main approaches focus on improving the solubility and dissolution rate of the compound in the GI tract. These strategies include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level to enhance its dissolution.[3][4][5]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a mixture of oils, surfactants, and co-surfactants that spontaneously form a fine emulsion in the GI fluids.[6][7][8][9]
-
Liposomal Formulations: Encapsulating this compound within lipid-based vesicles (liposomes) to improve its stability and facilitate absorption.[10][11][12]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution velocity, for example by using polymers like Poly(lactic-co-glycolic acid) (PLGA).[13][14]
Q4: Which animal model is most appropriate for studying the oral bioavailability of this compound?
A: The rat is a commonly used and well-accepted model for initial oral bioavailability studies due to its physiological and metabolic similarities to humans for many compounds, as well as practical considerations such as cost and ease of handling.[15] Beagle dogs are also a suitable alternative as their GI tract shares many similarities with that of humans.[16]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments to enhance the bioavailability of this compound.
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
-
Question: We are observing very low and inconsistent plasma levels of this compound in our rat studies, even after applying a bioavailability enhancement strategy. What are the likely causes and how can we troubleshoot this?
-
Answer: This is a common challenge with poorly soluble compounds. The variability can stem from both formulation-related and physiological factors.
| Potential Cause | Troubleshooting Steps & Solutions |
| Inadequate Formulation Performance | Action: Re-evaluate your formulation strategy. If using a solid dispersion, ensure the drug is amorphous. For SEDDS, confirm that the formulation forms a stable microemulsion upon dilution. Rationale: The chosen formulation may not be effectively enhancing the dissolution of this compound in the GI tract. |
| First-Pass Metabolism | Action: Conduct an in vitro metabolism study using rat liver microsomes to assess the extent of first-pass metabolism. Consider co-administration with a known inhibitor of relevant cytochrome P450 enzymes in a pilot study. Rationale: this compound may be extensively metabolized in the liver before it can reach systemic circulation. |
| Inconsistent Gastric Emptying and GI Motility | Action: Standardize the fasting period for all animals before dosing (e.g., overnight fasting with free access to water). Rationale: The presence of food can significantly alter gastric emptying and GI transit time, leading to variable absorption.[17] |
| P-glycoprotein (P-gp) Efflux | Action: Perform an in vitro Caco-2 permeability assay to determine if this compound is a substrate for P-gp efflux transporters. If so, consider co-administration with a P-gp inhibitor. Rationale: P-gp in the intestinal wall can actively pump the absorbed drug back into the GI lumen, reducing its net absorption. |
Issue 2: Difficulty in Preparing a Stable and Effective Formulation
-
Question: We are struggling to create a stable formulation of this compound. Our solid dispersions show recrystallization, and our SEDDS are not forming a fine emulsion. What can we do?
-
Answer: Formulation development for poorly soluble drugs often requires careful optimization of excipients and manufacturing processes.
| Formulation Issue | Troubleshooting Steps & Solutions |
| Recrystallization in Solid Dispersions | Action: Increase the polymer-to-drug ratio. Select a polymer with a higher glass transition temperature (Tg). Ensure rapid solvent evaporation or cooling during preparation. Rationale: A higher polymer concentration and a high-Tg polymer can better stabilize the amorphous form of the drug. |
| Poor Emulsification of SEDDS | Action: Systematically screen different oils, surfactants, and co-surfactants. Construct a pseudo-ternary phase diagram to identify the optimal ratios of these components that lead to the formation of a microemulsion. Rationale: The self-emulsification process is highly dependent on the specific combination and concentration of the excipients. |
| Low Drug Loading in Liposomes/Nanoparticles | Action: Optimize the drug-to-lipid or drug-to-polymer ratio. For liposomes, consider using a remote loading method if applicable. For nanoparticles, experiment with different organic solvents and stabilizer concentrations. Rationale: The encapsulation efficiency is influenced by the physicochemical properties of both the drug and the carrier system. |
Experimental Protocols
Below are detailed methodologies for key experiments related to enhancing the bioavailability of this compound.
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, a hydrophilic polymer (e.g., PVP K30, Soluplus®, HPMC), and a suitable organic solvent (e.g., methanol, ethanol).
-
Procedure:
-
Dissolve this compound and the chosen polymer in the organic solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio).
-
Ensure complete dissolution by gentle stirring or sonication.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
Characterize the solid dispersion for drug content, dissolution enhancement, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).[1][3]
-
Protocol 2: Development of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials: this compound, an oil phase (e.g., Labrafil® M 1944 CS, Capryol™ 90), a surfactant (e.g., Cremophor® EL, Tween® 80), and a co-surfactant (e.g., Transcutol® HP, PEG 400).
-
Procedure:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Phase Diagram Construction: Prepare a series of formulations with varying ratios of the selected oil, surfactant, and co-surfactant. Titrate each mixture with water and observe the formation of emulsions to construct a pseudo-ternary phase diagram and identify the self-emulsifying region.
-
Formulation Preparation: Prepare the final SEDDS formulation by dissolving this compound in the optimized mixture of oil, surfactant, and co-surfactant with gentle heating and stirring until a clear solution is obtained.
-
Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size distribution upon dilution, and in vitro drug release.[6][7]
-
Protocol 3: In Vivo Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins are recommended for serial blood sampling.
-
Study Design: A parallel design with at least two groups (n=5-6 rats per group):
-
Group 1 (Intravenous): Administer this compound dissolved in a suitable vehicle (e.g., a mixture of PEG 400, ethanol, and saline) at a dose of 1-2 mg/kg.
-
Group 2 (Oral): Administer the formulated this compound (e.g., solid dispersion suspended in water, or liquid SEDDS) via oral gavage at a dose of 10-20 mg/kg.
-
-
Procedure:
-
Fast the rats overnight before dosing, with free access to water.
-
Collect blood samples (approx. 0.2 mL) into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Pharmacokinetic Analysis:
Quantitative Data Presentation
The following tables provide an example of how to structure the quantitative data obtained from in vivo bioavailability studies. Note: The data presented here is hypothetical and for illustrative purposes only, as no specific bioavailability data for this compound formulations are currently available. The values for the control group are based on the reported oral bioavailability of the related alkaloid, speciociliatine.
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Dose: 20 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Absolute Bioavailability (F%) |
| Unformulated this compound (Suspension) | 150 ± 35 | 2.0 | 950 ± 210 | ~20% (estimated) |
| Solid Dispersion (1:4 Drug:Polymer) | 450 ± 90 | 1.5 | 2800 ± 550 | ~55% (hypothetical) |
| SEDDS | 600 ± 120 | 1.0 | 3800 ± 700 | ~75% (hypothetical) |
| Liposomal Formulation | 350 ± 75 | 2.5 | 3200 ± 600 | ~65% (hypothetical) |
| Nanoparticle Formulation | 550 ± 110 | 1.0 | 3500 ± 650 | ~70% (hypothetical) |
Table 2: In Vitro Dissolution of this compound Formulations
| Formulation | % Drug Released at 30 min | % Drug Released at 60 min |
| Unformulated this compound | < 5% | < 10% |
| Solid Dispersion | 65% | 85% |
| SEDDS | > 90% (emulsified) | > 90% (emulsified) |
| Liposomal Formulation | 40% | 60% |
| Nanoparticle Formulation | 75% | 95% |
Mandatory Visualizations
Diagram 1: General Workflow for Enhancing Oral Bioavailability
Caption: Workflow for enhancing the oral bioavailability of this compound.
Diagram 2: Canonical Wnt Signaling Pathway
Alkaloids from the Uncaria genus have been shown to inhibit the Wnt signaling pathway.[24][25] This pathway is crucial in cell proliferation and differentiation.
Caption: The canonical Wnt signaling pathway and a potential point of inhibition by this compound.
References
- 1. Preparation and Evaluation of Solid Dispersion Tablets by a Simple and Manufacturable Wet Granulation Method Using Porous Calcium Silicate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solid Dispersion Oral Thin Film Preparation Technology - Oral Thin Film - CD Formulation [formulationbio.com]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 12. protocols.io [protocols.io]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. static.igem.org [static.igem.org]
- 15. scispace.com [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Rapid identification and pharmacokinetic studies of multiple active alkaloids in rat plasma through UPLC-Q-TOF-MS and UPLC-MS/MS after the oral administration of Zanthoxylum nitidum extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Simultaneous determination and pharmacokinetics of five alkaloids in rat plasma by ultra high performance liquid chromatography with tandem mass spectrometry after the oral administration of Corydalis bungeana Turcz extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Consistent Speciophylline Quantification
Welcome to the technical support center for the refined method of consistent Speciophylline quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
This compound is a diastereomer of mitraphylline, an oxindole alkaloid found in the plant Mitragyna speciosa (Kratom). Consistent and accurate quantification of this compound is crucial for understanding its pharmacological effects, ensuring product consistency in herbal supplements, and for overall quality control in drug development.
Q2: Which analytical techniques are most suitable for this compound quantification?
High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods for the quantification of this compound and other related alkaloids. LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for complex matrices or when low concentrations are expected.
Q3: What are the main challenges in quantifying this compound?
The primary challenges include:
-
Chromatographic Resolution: Separating this compound from its isomers, such as mitraphylline and isomitraphylline, can be difficult due to their similar chemical structures.
-
Matrix Effects: Components of the plant extract or biological sample can interfere with the ionization of this compound in LC-MS/MS analysis, leading to inaccurate results.
-
Analyte Stability: this compound may be susceptible to degradation under certain storage or experimental conditions, affecting the accuracy of quantification.
-
Low Concentration: As a minor alkaloid, the concentration of this compound in some samples may be near the limit of detection of the analytical method.
Q4: How can I ensure the stability of this compound in my samples?
To maintain the stability of this compound, it is recommended to:
-
Store stock solutions and samples at low temperatures (-20°C or below) and protected from light.[1]
-
Avoid repeated freeze-thaw cycles.
-
Use appropriate pH conditions in your sample preparation and mobile phases, as extreme pH can lead to degradation.[1]
-
Perform stability tests as part of your method validation to understand how storage conditions affect your analyte.[2][3]
Troubleshooting Guide
Issue 1: Poor Chromatographic Peak Shape or Resolution
| Possible Cause | Recommended Solution |
| Co-elution with isomers (e.g., mitraphylline) | Optimize the mobile phase composition. A gradient elution may be necessary to improve separation. Consider using a chiral stationary phase column for better resolution of diastereomers.[4][5][6][7][8] |
| Inappropriate column chemistry | Screen different C18 columns from various manufacturers as they can have different selectivities. A phenyl-hexyl column may also provide alternative selectivity for aromatic compounds. |
| Column degradation | Flush the column with a strong solvent or replace the column if performance does not improve. Ensure proper sample cleanup to prolong column life. |
| Peak fronting or tailing | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Check for column overload by injecting a more dilute sample. |
Issue 2: Inconsistent or Low Analyte Recovery
| Possible Cause | Recommended Solution |
| Inefficient extraction from the sample matrix | Optimize the extraction solvent and method. A sequential extraction with solvents of varying polarity (e.g., hexane, chloroform, methanol) can be effective.[7] Sonication or vortexing can improve extraction efficiency. |
| Poor retention on Solid-Phase Extraction (SPE) cartridge | Ensure the SPE cartridge is properly conditioned and equilibrated. The sample pH should be adjusted to ensure the analyte is retained. A mixed-mode cation exchange SPE cartridge can be effective for alkaloids.[9] |
| Analyte loss during solvent evaporation | Use a gentle stream of nitrogen for evaporation and avoid excessive heat. Reconstitute the sample in a solvent that ensures complete dissolution. |
| Analyte degradation during sample preparation | Keep samples on ice and minimize exposure to light and air.[1] |
Issue 3: Signal Suppression or Enhancement in LC-MS/MS (Matrix Effects)
| Possible Cause | Recommended Solution |
| Co-eluting matrix components | Improve sample cleanup using a more rigorous SPE protocol or by employing a different extraction technique like liquid-liquid extraction. Diluting the sample may also reduce matrix effects, but this can compromise sensitivity.[10][11][12][13] |
| Ionization source contamination | Clean the ion source of the mass spectrometer regularly according to the manufacturer's instructions. |
| Inadequate chromatographic separation from matrix | Modify the HPLC gradient to better separate the analyte from the interfering matrix components.[10] |
| Lack of appropriate internal standard | Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. If not, a structurally similar compound that does not co-elute with the analyte or interferences can be used to compensate for matrix effects.[14] |
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of Mitragyna alkaloids. While specific data for this compound is limited, these values for related alkaloids can serve as a benchmark for method development and validation.
Table 1: HPLC-UV Method Parameters for Mitragynine (as a reference)
| Parameter | Typical Value | Reference |
| Linearity Range | 6.25 - 200 µg/mL | [15] |
| Correlation Coefficient (r²) | > 0.999 | [15] |
| Limit of Detection (LOD) | ~0.5 µg/mL | |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | |
| Recovery | 98 - 102% |
Table 2: LC-MS/MS Method Parameters for a Panel of Kratom Alkaloids
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 200 ng/mL | [4] |
| Correlation Coefficient (r²) | > 0.99 | [16] |
| Limit of Quantification (LOQ) | 0.5 ng/mL | [16] |
| Intra-day Precision (%RSD) | < 15% | [16] |
| Inter-day Precision (%RSD) | < 15% | [16] |
| Accuracy | 85 - 115% | [5] |
| Recovery | > 80% |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
-
Sample Preparation: Weigh 1 gram of dried and powdered plant material into a centrifuge tube.
-
Defatting: Add 10 mL of n-hexane, vortex for 1 minute, and sonicate for 10 minutes. Centrifuge at 4000 rpm for 10 minutes and discard the supernatant. Repeat this step.
-
Extraction: To the pellet, add 10 mL of methanol, vortex for 1 minute, and sonicate for 30 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Collection: Collect the methanolic supernatant. Repeat the extraction step (step 3) two more times, pooling the supernatants.
-
Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase for HPLC or LC-MS/MS analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Protocol 2: HPLC-UV Quantification of this compound
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[15]
-
Mobile Phase: An isocratic mobile phase of methanol, water, and acetic acid (e.g., 80:19:1, v/v/v) can be a starting point.[15] Gradient elution may be required for better separation from isomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Quantification: Create a calibration curve using this compound standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Protocol 3: LC-MS/MS Quantification of this compound
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program: A typical gradient could be: 0-1 min (10% B), 1-8 min (10-90% B), 8-10 min (90% B), 10-10.1 min (90-10% B), 10.1-12 min (10% B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. These transitions need to be optimized by infusing a standard solution of the analyte.
-
-
Quantification: Prepare a calibration curve using matrix-matched standards or use a stable isotope-labeled internal standard for accurate quantification.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Solid-Phase Extraction of Active Compounds from Natural Products by Molecularly Imprinted Polymers: Synthesis and Extraction Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Method Development and Validation for the Simultaneous Quantitation of Pentoxifylline, Its Pharmacologically Active Metabolites, and Donepezil Using LC-MS/MS in Rat Plasma: Its Application to a Pharmacokinetic Study [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]
- 11. Item - Quantitative Analysis of Mitragynine in Consumer Products Labeled as Kratom - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Kratom ( Mitragyna speciosa ) Validation: Quantitative Analysis of Indole and Oxindole Alkaloids Reveals Chemotypes of Plants and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 165.194.131.91 [165.194.131.91]
- 16. Development and validation of a rapid and sensitive LC-MS/MS method for the determination of polyphyllin II in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eruditio.pom.go.id [eruditio.pom.go.id]
improving the purity of isolated Speciophylline from natural sources
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Speciophylline isolated from natural sources, primarily Mitragyna speciosa.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction, purification, and analysis of this compound.
1. Low Yield of Crude this compound Extract
| Possible Cause | Troubleshooting Steps |
| Inadequate Plant Material Preparation | - Ensure plant material (leaves) is thoroughly dried (e.g., oven-dried at 40-50°C) and finely powdered to maximize surface area for solvent penetration. |
| Inefficient Extraction Method | - Solvent Choice: The polarity of the extraction solvent is critical. A sequential extraction using solvents of increasing polarity (e.g., hexane, followed by chloroform, then methanol) can improve yield by selectively removing interfering compounds.[1] Methanol and ethanol are effective polar solvents for extracting alkaloids like this compound. - Extraction Technique: Consider using methods like ultrasound-assisted extraction (UAE) or accelerated solvent extraction (ASE) which can increase yield and reduce extraction time compared to conventional methods like maceration or Soxhlet extraction.[2] UAE has been shown to increase mitragynine yield by up to 16.88%. |
| Suboptimal Extraction Parameters | - Temperature: Extraction at slightly elevated temperatures (e.g., 30-60°C) can enhance solvent efficiency. However, be cautious of temperatures above 60°C which may lead to the degradation of thermolabile alkaloids.[3] - pH: The pH of the extraction medium can significantly affect the solubility and stability of alkaloids. An acidic pH (around 4) generally increases the solubility of alkaloids. However, prolonged exposure to strong acids can cause degradation.[4] |
| Compound Degradation during Extraction | - Avoid prolonged exposure to high temperatures and strong acidic or alkaline conditions.[4] - Store extracts at low temperatures and protect them from light to minimize degradation. |
2. Poor Separation of this compound from Diastereomers (e.g., Mitragynine)
| Possible Cause | Troubleshooting Steps |
| Inappropriate Column Chromatography Conditions | - Stationary Phase: Silica gel is commonly used. Ensure it is properly packed to avoid channeling. - Mobile Phase Optimization: This is the most critical parameter. The separation of diastereomers often requires extensive optimization of the solvent system. A combination of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate, diethyl ether) is a good starting point.[1] - Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, can improve the resolution between closely eluting compounds. - Trial and Error: The separation of diastereomers can be challenging and may require testing various solvent combinations. Consider trying solvent systems with different selectivities, such as those including toluene, cyclohexane, or small percentages of alcohols (methanol, ethanol). |
| Co-elution of Impurities | - If column chromatography is insufficient, consider using preparative High-Performance Liquid Chromatography (Prep-HPLC) for final purification. Prep-HPLC offers higher resolution for separating closely related compounds. |
| Column Overloading | - Do not overload the chromatography column with the crude extract, as this leads to broad peaks and poor separation. The amount of sample that can be loaded depends on the column size and the difficulty of the separation. |
3. Low Purity of Final this compound Product
| Possible Cause | Troubleshooting Steps |
| Presence of Persistent Impurities | - Multiple Chromatographic Steps: A single purification step is often insufficient. Combine different chromatographic techniques (e.g., column chromatography followed by preparative HPLC) for higher purity. - Recrystallization: If the purified this compound is a solid, recrystallization from a suitable solvent can be an effective final purification step to remove minor impurities. |
| Degradation During Purification | - Temperature Control: Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a controlled, low temperature. - pH Control: Maintain a neutral or slightly acidic pH during purification steps to minimize degradation. This compound, like other indole alkaloids, can be sensitive to both acidic and alkaline conditions.[4] |
| Inaccurate Purity Assessment | - Use of Appropriate Analytical Techniques: Use high-resolution techniques like High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., DAD or MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to accurately assess purity. Nuclear Magnetic Resonance (NMR) spectroscopy can also provide information on purity. - Method Validation: Ensure that the analytical method used for purity determination is properly validated for parameters like specificity, linearity, accuracy, and precision.[5][6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in purifying this compound?
A1: The primary challenge is the separation of this compound from its diastereomers, such as mitragynine, speciogynine, and mitraciliatine.[8] These compounds have very similar physicochemical properties, making their separation by standard chromatographic techniques difficult.[9][10]
Q2: Which extraction solvent is best for this compound?
A2: While there is no single "best" solvent, polar solvents like methanol and ethanol are generally effective for extracting alkaloids.[2] A sequential extraction, starting with a non-polar solvent like hexane to remove fats and waxes, followed by a more polar solvent like chloroform or methanol for alkaloid extraction, can improve the purity of the crude extract.[1]
Q3: How can I improve the resolution in column chromatography for this compound separation?
A3: To improve resolution, you can:
-
Optimize the mobile phase: Experiment with different solvent ratios and combinations. A common starting point is a mixture of hexane and ethyl acetate.[1]
-
Use a longer column: A longer column provides more theoretical plates, which can enhance separation.
-
Decrease the particle size of the stationary phase: Smaller particles can improve efficiency, but may require higher pressure.
-
Employ a gradient elution: Gradually increasing the polarity of the mobile phase can help separate compounds with similar retention times.
Q4: Is preparative HPLC necessary for obtaining high-purity this compound?
A4: While column chromatography can provide initial purification, achieving very high purity (>98%) often requires a final polishing step with preparative HPLC.[11] This is especially true when separating this compound from its closely related diastereomers.
Q5: How can I monitor the purity of my fractions during purification?
A5: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography.[1] For more accurate purity assessment of collected fractions, High-Performance Liquid Chromatography (HPLC) is recommended.
Q6: What are the optimal storage conditions for purified this compound?
A6: To prevent degradation, this compound should be stored at low temperatures (e.g., -20°C), protected from light, and in a tightly sealed container to prevent oxidation. Given its alkaloid nature, it is more stable in a slightly acidic to neutral environment.
Q7: What are the potential degradation products of this compound?
A7: While specific degradation pathways for this compound are not extensively documented, by analogy with mitragynine, it is susceptible to hydrolysis of its ester group under alkaline conditions.[4] Oxidative degradation is also a possibility, especially when exposed to air and light over time.
Data Presentation
Table 1: Comparison of Extraction Methods for Mitragynine (as a proxy for this compound)
| Extraction Method | Solvent(s) | Yield of Mitragynine (g/g of dry leaves) | Purity of Mitragynine in Extract (%) | Reference |
| Sequential Extraction | Hexane, Chloroform, Methanol | 0.075 | 98% (after column chromatography) | [12] |
| Soxhlet Extraction | Chloroform | 0.0008 | Not specified in extract | [1] |
| Maceration | Methanol | 0.003 - 0.062 | Not specified in extract | [1] |
| Ultrasound-Assisted Extraction (UAE) | Methanol | Not specified | 7.22 - 9.40% | [2] |
| Accelerated Solvent Extraction (ASE) | Ethanol | Not specified | ~7% | [2] |
Table 2: Physicochemical Properties of Mitragynine (structurally similar to this compound)
| Property | Value | Significance for Purification | Reference |
| pKa | 8.1 | Indicates that it is a weak base. Solubility is pH-dependent; more soluble in acidic conditions. | [4] |
| LogP | 1.73 | Shows its lipophilic (fat-soluble) nature, which influences its solubility in different organic solvents. | [4] |
| Water Solubility | Poor | Requires the use of organic solvents for extraction and purification. | [4] |
| Stability | Acid labile | Prone to degradation in strongly acidic conditions. | [4] |
Experimental Protocols
Protocol 1: Sequential Solvent Extraction
This protocol is adapted from a method used for mitragynine and is suitable for obtaining a crude extract enriched in this compound.[1]
-
Defatting: Macerate the dried and powdered plant material in hexane (1:10 w/v) for 24 hours at room temperature to remove non-polar compounds. Filter and discard the hexane.
-
Alkaloid Extraction: Air-dry the defatted plant material and then extract with chloroform (1:10 w/v) for 48 hours at room temperature.
-
Further Extraction: Filter the chloroform extract. The remaining plant material can be further extracted with methanol (1:10 w/v) to recover any remaining alkaloids.
-
Concentration: Combine the chloroform and methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
Protocol 2: Column Chromatography for Initial Purification
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., hexane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting gradient could be from 100% hexane to a 50:50 mixture of hexane and ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate and monitor their composition using TLC.
-
Analysis: Combine the fractions containing this compound (identified by comparison with a standard if available) and evaporate the solvent.
Protocol 3: Preparative HPLC for High-Purity this compound
-
Column: Use a preparative reverse-phase C18 column.
-
Mobile Phase: A mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid (e.g., 0.1%) to improve peak shape.
-
Method Development: First, develop an analytical HPLC method to achieve baseline separation of this compound from its diastereomers.
-
Scale-Up: Scale up the analytical method to the preparative scale by adjusting the flow rate and injection volume according to the column dimensions.
-
Fraction Collection: Inject the partially purified sample and collect the fraction corresponding to the this compound peak.
-
Solvent Removal: Evaporate the solvent from the collected fraction, usually by lyophilization (freeze-drying) if the mobile phase is aqueous.
Visualizations
Caption: General workflow for the isolation and purification of this compound.
References
- 1. ijstr.org [ijstr.org]
- 2. mdpi.com [mdpi.com]
- 3. Effect of Temperatures on Polyphenols during Extraction [mdpi.com]
- 4. analiza.com [analiza.com]
- 5. lcms.cz [lcms.cz]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. The relationship of physico-chemical properties and structure to the differential antiplasmodial activity of the cinchona alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kratom ( Mitragyna speciosa ) Validation: Quantitative Analysis of Indole and Oxindole Alkaloids Reveals Chemotypes of Plants and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of three chromatographic techniques for the detection of mitragynine and other indole and oxindole alkaloids in Mitragyna speciosa (kratom) plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] ENHANCING EXTRACTION YIELD AND PURITY OF MITRAGYNINE FROM MITRAGYNA SPECIOSA THROUGH SEQUENTIAL SOLVENT EXTRACTION AND CHARACTERISATION USING NMR TECHNIQUE | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Reaction Conditions for Speciophylline Derivatization
Welcome to the technical support center for the derivatization of Speciophylline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and to offer solutions for common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for analysis?
A1: Derivatization is a chemical modification process crucial for enhancing the analytical properties of this compound, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. The primary reasons for derivatizing this compound are:
-
Increased Volatility: To ensure the compound can be easily vaporized in the GC inlet without thermal decomposition.
-
Improved Thermal Stability: To prevent the molecule from breaking down at the high temperatures used in GC analysis.
-
Enhanced Chromatographic Performance: To reduce peak tailing and improve separation from other components by masking polar functional groups.
-
Improved Detector Response: To increase the signal intensity in the detector, leading to better sensitivity.
Q2: What are the key functional groups in this compound targeted for derivatization?
A2: The main functional groups in the this compound molecule that are targets for derivatization are the hydroxyl (-OH) and secondary amine (-NH-) groups. These polar groups are responsible for its low volatility and potential for thermal instability.
Q3: What are the most common derivatization techniques for alkaloids like this compound?
A3: Silylation is a widely used and effective derivatization technique for compounds containing hydroxyl and amine groups, such as this compound. Silylating agents, like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the active hydrogen atoms in these functional groups to form less polar and more volatile trimethylsilyl (TMS) derivatives.
Experimental Protocol: Silylation of this compound
This protocol provides a general method for the silylation of this compound for GC-MS analysis. Optimization may be required based on your specific experimental setup and analytical instrumentation.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (or other suitable anhydrous solvent like Acetonitrile or Dichloromethane)
-
Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Heating block or oven
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Sample Preparation: Accurately weigh 1 mg of this compound and place it into a clean, dry reaction vial. If working with an extract, ensure the solvent is fully evaporated under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the this compound.
-
Derivatizing Agent: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Inert Atmosphere: Purge the vial headspace with nitrogen or argon and securely cap it.
-
Reaction: Place the vial in a heating block or oven set to 70°C for 30 minutes.
-
Cooling: After the reaction is complete, remove the vial and allow it to cool to room temperature.
-
Analysis: The derivatized sample is now ready for GC-MS analysis. Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
Optimized Reaction Conditions for this compound Silylation
| Parameter | Recommended Condition | Purpose |
| Silylating Reagent | BSTFA + 1% TMCS | BSTFA is a strong silylating agent. TMCS acts as a catalyst to improve the reaction rate, especially for sterically hindered groups.[1] |
| Solvent | Anhydrous Pyridine | Acts as a good solvent for alkaloids and can also serve as an HCl scavenger.[1] |
| Reagent to Analyte Ratio | >100:1 (v/v) | A large excess of the derivatizing reagent ensures the reaction proceeds to completion.[1] |
| Reaction Temperature | 70-80 °C | Provides sufficient energy to overcome the activation energy barrier without causing degradation of the analyte.[1] |
| Reaction Time | 30-60 min | Ensures complete derivatization. The optimal time should be determined experimentally for your specific setup.[1] |
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Presence of Moisture | Silylating reagents are highly sensitive to water. Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents and conduct the reaction under an inert atmosphere (nitrogen or argon).[1] |
| Inactive Reagents | Derivatizing reagents can degrade over time, especially if exposed to moisture. Use fresh reagents and store them properly according to the manufacturer's instructions. |
| Insufficient Reagent | The amount of derivatizing agent may be insufficient to completely derivatize the sample. Increase the molar excess of the silylating reagent.[1] |
| Suboptimal Reaction Conditions | The reaction temperature may be too low or the reaction time too short. Optimize the temperature (e.g., in increments of 10°C) and time (e.g., in 15-minute increments).[1][2] |
| Poor Quality Starting Material | Ensure the starting material is pure and free of contaminants that could interfere with the reaction.[3] |
Problem: Incomplete Derivatization (Multiple Peaks in Chromatogram)
| Possible Cause | Suggested Solution |
| Short Reaction Time | The reaction may not have proceeded to completion. Increase the reaction time.[1] |
| Steric Hindrance | The complex structure of this compound might hinder access to certain functional groups. Consider using a more potent silylating agent or adding a catalyst like TMCS if not already present.[1] |
| Incorrect Reagent to Analyte Ratio | A low ratio of derivatizing agent to analyte can lead to incomplete reactions. Ensure a significant excess of the silylating reagent is used.[1] |
Problem: Poor Peak Shape (Tailing) in GC-MS
| Possible Cause | Suggested Solution |
| Incomplete Derivatization | The presence of underivatized this compound with its polar functional groups will lead to significant peak tailing. Re-optimize the derivatization conditions to ensure a complete reaction.[1] |
| Adsorption in the GC System | The derivatized compound may still have some residual polarity, leading to interactions with active sites in the GC inlet liner or column. Use a deactivated GC inlet liner (e.g., a silylated liner) and ensure the GC column is in good condition.[1] |
| Analyte Degradation | The derivatized product may be degrading in the hot GC inlet. Lower the inlet temperature or use a pulsed splitless injection to minimize the time the analyte spends in the inlet. |
Visualizing Workflows
Caption: Experimental workflow for the optimization of this compound derivatization.
Caption: A logical workflow for troubleshooting this compound derivatization issues.
References
strategies to prevent oxidative degradation of Speciophylline
This technical support center provides guidance on preventing the oxidative degradation of Speciophylline. The information is based on general knowledge of indole alkaloid chemistry and stability studies of related compounds, as specific literature on the oxidative degradation of this compound is limited.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is showing signs of degradation (color change, new peaks in HPLC). What are the likely causes?
A1: Oxidative degradation is a common issue for indole alkaloids like this compound. The indole nucleus is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, elevated temperatures, and the presence of metal ions.[1] Degradation can also be influenced by the pH of the solution and the presence of reactive oxygen species (ROS).[1][2]
Q2: What are the general strategies to prevent the oxidative degradation of this compound?
A2: Several strategies can be employed to minimize oxidation:[1][3][4]
-
Control of Atmosphere: Storing samples under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidation by limiting exposure to oxygen.[4]
-
Temperature Control: Store this compound at low temperatures (e.g., -20°C or -80°C) to slow down the rate of degradation reactions.[5][6]
-
Light Protection: Protect samples from light by using amber vials or by wrapping containers in aluminum foil. Light can induce photo-oxidative degradation.[1]
-
pH Control: The stability of indole alkaloids is often pH-dependent.[6] It is crucial to maintain an optimal pH for your sample solutions. Buffering the solution can help prevent pH shifts that might accelerate degradation.
-
Use of Antioxidants: The addition of antioxidants can help to scavenge free radicals and prevent the initiation of oxidative chain reactions.[7][8][9]
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent (e.g., EDTA) can sequester metal ions and prevent them from participating in redox reactions.[1]
Q3: Which antioxidants are recommended for stabilizing this compound solutions?
A3: While specific studies on this compound are lacking, common antioxidants used for stabilizing pharmaceuticals and natural products include:[9]
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant that is effective at scavenging a wide range of ROS.
-
Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): Phenolic antioxidants that are effective free radical scavengers, often used in organic-based formulations.[9]
-
Tocopherols (Vitamin E): Lipid-soluble antioxidants that are particularly effective at preventing lipid peroxidation. The choice of antioxidant will depend on the solvent system and the specific nature of the degradation. It is advisable to test a few options to determine the most effective one for your application.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid degradation of this compound in solution. | Oxygen exposure | 1. Degas the solvent before preparing the solution.2. Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon). |
| Inappropriate pH | 1. Determine the optimal pH for this compound stability through a pH-stability study.2. Use a buffered solution to maintain the optimal pH. | |
| Light exposure | 1. Store the solution in an amber vial or protect it from light.2. Minimize exposure to ambient light during experiments. | |
| Formation of multiple degradation products. | Metal-catalyzed oxidation | 1. Use high-purity solvents and reagents to minimize metal ion contamination.2. Add a chelating agent like EDTA to the solution. |
| Thermal degradation | 1. Store solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).2. Avoid repeated freeze-thaw cycles. | |
| Inconsistent results between experiments. | Variability in storage conditions | 1. Standardize storage procedures, including temperature, light exposure, and atmosphere.2. Prepare fresh solutions for each experiment whenever possible. |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound
Objective: To determine the optimal pH for the stability of a this compound solution.
Materials:
-
This compound
-
HPLC-grade water
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
HPLC system with a C18 column
-
pH meter
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Prepare a series of buffered aqueous solutions with pH values ranging from 2 to 10.
-
Add a small aliquot of the this compound stock solution to each buffered solution to a final concentration of 10 µg/mL.
-
Immediately after preparation (t=0), analyze a sample from each pH solution by HPLC to determine the initial concentration of this compound.
-
Store the remaining solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze it by HPLC.
-
Calculate the percentage of this compound remaining at each time point for each pH.
-
Plot the percentage of remaining this compound against time for each pH to determine the degradation rate. The pH at which the degradation rate is lowest is the optimal pH for stability.
Protocol 2: Evaluation of Antioxidant Efficacy
Objective: To assess the effectiveness of different antioxidants in preventing the oxidative degradation of this compound.
Materials:
-
This compound
-
Optimal buffer solution (determined from Protocol 1)
-
Antioxidants (e.g., ascorbic acid, BHT, α-tocopherol)
-
HPLC system with a C18 column
Methodology:
-
Prepare a stock solution of this compound in the optimal buffer.
-
Prepare stock solutions of the antioxidants to be tested.
-
Divide the this compound solution into several aliquots. One aliquot will serve as the control (no antioxidant).
-
To the other aliquots, add different antioxidants at a final concentration of, for example, 0.1% (w/v).
-
Store all solutions under conditions known to promote oxidation (e.g., exposure to air and light at room temperature).
-
Analyze each solution by HPLC at t=0 and at subsequent time points (e.g., 24, 48, 72 hours).
-
Compare the degradation rate of this compound in the presence of each antioxidant to the control.
Quantitative Data Summary
Table 1: Hypothetical pH-Dependent Stability of this compound at 40°C
| pH | Half-life (hours) | Degradation Rate Constant (k, hr⁻¹) |
| 2.0 | 4.5 | 0.154 |
| 4.0 | 15.2 | 0.046 |
| 6.0 | 50.1 | 0.014 |
| 8.0 | 25.6 | 0.027 |
| 10.0 | 8.1 | 0.086 |
Table 2: Hypothetical Efficacy of Antioxidants on this compound Stability at pH 6.0
| Condition | % this compound Remaining after 72h |
| Control (No Antioxidant) | 65% |
| 0.1% Ascorbic Acid | 92% |
| 0.1% BHT | 88% |
| 0.1% α-Tocopherol | 85% |
Visualizations
Caption: General pathway of oxidative degradation for indole alkaloids.
Caption: Workflow for preventing oxidative degradation of this compound.
References
- 1. Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Products for the Prevention of Oxidative Stress-Related Diseases: Mechanisms and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of doxofylline and its degradation products in bulk drug by a newly developed stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prevention of Enzymatic Browning by Natural Extracts and Genome-Editing: A Review on Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Speciophylline and Mitragynine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactive properties of Speciophylline and Mitragynine, two prominent alkaloids found in the leaves of the Mitragyna speciosa (Kratom) plant. While Mitragynine is the most abundant and well-studied alkaloid, this guide also synthesizes the available, albeit limited, data on this compound to offer a comparative perspective for researchers and drug development professionals. Due to the scarcity of direct comparative studies, this analysis draws upon individual research on each compound and related diastereomers like Speciociliatine to infer potential differences and similarities in their bioactivity.
Executive Summary
Mitragynine is a well-characterized indole alkaloid known for its complex pharmacology, primarily acting as a partial agonist at mu-opioid receptors and exhibiting analgesic and anti-inflammatory properties. It is the principal psychoactive component of Kratom. This compound, a minor alkaloid, is significantly less studied. Available information points towards potential antiparasitic activity, but its effects on the central nervous system and inflammatory pathways are not well-documented. This guide presents a side-by-side comparison of their known bioactivities, supported by available quantitative data and detailed experimental methodologies.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for Mitragynine and its related diastereomer, Speciociliatine, to provide a comparative context for the bioactivity of this compound, for which specific quantitative data is largely unavailable.
Table 1: Opioid Receptor Binding Affinities (Ki in nM)
| Compound | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) |
| Mitragynine | 77.9 - 198 | 161 - 1700 | 6800 |
| 7-Hydroxymitragynine (active metabolite of Mitragynine) | 7.16 - 77.9 | 220 | 243 |
| Speciociliatine | 54.5 - 116 | 54.5 | - |
| This compound | Not Reported | Not Reported | Not Reported |
Note: Lower Ki values indicate higher binding affinity.[1][2][3][4]
Table 2: Analgesic Activity (Hot Plate Test)
| Compound | Route of Administration | ED50 (mg/kg) |
| Mitragynine | s.c. | 106 |
| Mitragynine | p.o. | 2.05 |
| 7-Hydroxymitragynine | s.c. | 0.57 |
| Speciociliatine | Not Reported | Potency similar to morphine |
| This compound | Not Reported | Not Reported |
ED50 (Effective Dose, 50%) is the dose that produces a therapeutic effect in 50% of the population.[5][6]
Table 3: Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound | Dose (mg/kg) | Inhibition of Edema (%) |
| Mitragynine | 200 (methanolic extract) | Significant inhibition |
| Speciociliatine | Not Reported | Not Reported |
| This compound | Not Reported | Not Reported |
Data for Mitragynine is based on studies using a methanolic extract of Kratom leaves.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Opioid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for opioid receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK cells) are prepared.
-
Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]U69,593 for KOR, [³H]DPDPE for DOR) and varying concentrations of the test compound.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 (inhibitory concentration, 50%) is determined from the competition curves and converted to the Ki value using the Cheng-Prusoff equation.
Hot Plate Test for Analgesia
Objective: To assess the central analgesic activity of a compound in rodents.
Methodology:
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Animal Acclimatization: Mice or rats are allowed to acclimate to the testing room.
-
Baseline Latency: The baseline reaction time (latency to lick a hind paw or jump) is recorded for each animal before drug administration. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
Drug Administration: The test compound is administered via the desired route (e.g., intraperitoneal, oral).
-
Post-treatment Latency: At specific time intervals after drug administration, the reaction time on the hot plate is measured again.
-
Data Analysis: The percentage of maximum possible effect (%MPE) is calculated for each animal at each time point. The ED50 is determined from the dose-response curve.[8][9]
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
Objective: To evaluate the anti-inflammatory effect of a compound in a model of acute inflammation.
Methodology:
-
Animal Preparation: The basal volume of the right hind paw of rats is measured using a plethysmometer.
-
Drug Administration: The test compound or vehicle is administered to the animals.
-
Induction of Edema: After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the vehicle control group.[10][11][12][13]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Comparative Bioactivity Workflow.
Caption: Mitragynine's Opioid Signaling Pathway.
Discussion and Future Directions
The current body of research clearly establishes Mitragynine as a pharmacologically active alkaloid with significant potential for analgesic and anti-inflammatory applications. Its primary mechanism of action involves partial agonism at the mu-opioid receptor. In contrast, this compound remains a largely enigmatic component of the Kratom plant. While its presence is documented, its contribution to the overall pharmacological effects of Kratom is unknown.
The comparison with Speciociliatine, a diastereomer of Mitragynine, suggests that minor structural variations can lead to significant differences in bioactivity, with Speciociliatine showing a potentially higher affinity for the mu-opioid receptor. This underscores the need for dedicated research into the bioactivity of this compound.
Future research should focus on:
-
Isolation and Purification: Developing efficient methods for isolating pure this compound to enable rigorous pharmacological testing.
-
Receptor Binding Studies: A comprehensive screening of this compound against a panel of receptors, including opioid, adrenergic, and serotonergic receptors, is crucial.
-
In Vivo Studies: Conducting animal studies to evaluate the analgesic, anti-inflammatory, and psychoactive properties of this compound.
-
Direct Comparative Studies: Designing head-to-head studies comparing the bioactivity and safety profiles of Mitragynine and this compound.
A deeper understanding of the individual contributions of alkaloids like this compound will provide a more complete picture of Kratom's pharmacology and could lead to the discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemical and Pharmacological Properties of Mitragynine and Its Diastereomers: An Insight Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Lack of Contribution of 7-Hydroxymitragynine to the Antinociceptive Effects of Mitragynine in Mice: A Pharmacokinetic and Pharmacodynamic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interactive Effects of µ-Opioid and Adrenergic-α2 Receptor Agonists in Rats: Pharmacological Investigation of the Primary Kratom Alkaloid Mitragynine and Its Metabolite 7-Hydroxymitragynine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]
Validating the Antiplasmodial Activity of Synthetic Speciophylline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents with unique mechanisms of action. Synthetic Speciophylline, a spirooxindole alkaloid, has emerged as a promising candidate. This guide provides a comprehensive comparison of the antiplasmodial activity of synthetic this compound and its analogues with established antimalarial drugs, namely chloroquine and artemisinin. The data presented is compiled from various in vitro studies to offer a validated perspective on its potential as a future therapeutic.
Comparative Antiplasmodial Activity
The in vitro antiplasmodial activity of synthetic this compound analogues and the standard antimalarial drugs, chloroquine and artemisinin, has been evaluated against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1, Dd2) strains of P. falciparum. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized in the table below.
| Compound | P. falciparum Strain | IC50 (µM) | Reference(s) |
| This compound Analogue (Spirooxindole) | K1 (CQ-resistant) | up to 10.6 | [1] |
| Chloroquine | 3D7 (CQ-sensitive) | ~0.0086 - 0.026 | [2][3][4] |
| K1 (CQ-resistant) | ~0.155 - 0.740 | [2][3][4] | |
| Dd2 (CQ-resistant) | ~0.090 | [2] | |
| Artemisinin | 3D7 (CQ-sensitive) | ~0.013 | [3] |
| K1 (CQ-resistant) | ~0.020 | [3] |
Note: The IC50 values for chloroquine and artemisinin are presented as a range compiled from multiple sources to reflect the inherent variability in experimental conditions.
Simplified synthetic analogues of this compound, specifically those with a spirooxindole scaffold, have demonstrated notable activity against the chloroquine-resistant K1 strain of P. falciparum, with IC50 values reaching as low as 10.6 µM[1]. Other compounds within the broader spiroindolone class have shown even greater potency, with IC50 values in the low nanomolar range against both drug-sensitive and drug-resistant Plasmodium strains[5]. This suggests that the spirooxindole core of this compound is a promising pharmacophore for antimalarial drug development.
Cytotoxicity and Selectivity
A critical aspect of drug development is ensuring a high degree of selectivity for the pathogen with minimal toxicity to the host. While specific cytotoxicity data for synthetic this compound on mammalian cell lines is not yet available in the reviewed literature, the broader class of spiroindolones has been shown to possess favorable safety profiles with no intrinsic cytotoxicity liabilities reported in some studies[5]. The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the antiplasmodial IC50, is a key indicator of a drug's therapeutic window. Further studies are required to determine the specific SI of synthetic this compound.
Experimental Protocols
The following provides a detailed methodology for the in vitro antiplasmodial activity and cytotoxicity assays, based on standard laboratory protocols.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay is widely used to determine the susceptibility of P. falciparum to antimalarial compounds by measuring the proliferation of parasites in red blood cells.
Materials:
-
P. falciparum cultures (chloroquine-sensitive and -resistant strains)
-
Human red blood cells (O+)
-
Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)
-
96-well black microplates
-
Test compounds (synthetic this compound, chloroquine, artemisinin)
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in human red blood cells at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Dilution: The test compounds are serially diluted in complete culture medium in a 96-well plate.
-
Incubation: A suspension of parasitized red blood cells (typically at 1% parasitemia and 2% hematocrit) is added to each well containing the drug dilutions. The plates are then incubated for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, the cells are lysed by adding SYBR Green I lysis buffer. This releases the parasite DNA, which is then stained by the SYBR Green I dye.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence readings are proportional to the amount of parasite DNA and thus parasite growth. The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the drug concentration using a non-linear regression model.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of mammalian cells and is a common method to determine the cytotoxicity of a compound.
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% fetal bovine serum)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Test compounds
-
Microplate reader
Procedure:
-
Cell Seeding: Mammalian cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plate is then incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The half-maximal cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration.
Mechanism of Action and Signaling Pathways
The antiplasmodial mechanism of action for the spirooxindole class of compounds, to which this compound belongs, is believed to be novel and distinct from that of traditional antimalarials.
Inhibition of PfATP4
Studies on spiroindolones have identified the P. falciparum P-type cation-transporter ATPase4 (PfATP4) as a key target[5]. PfATP4 is a sodium-potassium pump essential for maintaining low intracellular sodium concentrations in the parasite. Inhibition of this pump disrupts ion homeostasis, leading to osmotic stress and ultimately parasite death. This mechanism is associated with a rapid suppression of protein synthesis within the parasite[5].
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Antiplasmodial Drug Discovery
The general workflow for identifying and validating new antiplasmodial compounds like synthetic this compound involves a multi-step process.
Caption: A typical workflow for antimalarial drug discovery.
Conclusion
Synthetic this compound and its analogues, belonging to the spirooxindole class of compounds, demonstrate promising in vitro antiplasmodial activity, particularly against chloroquine-resistant strains of P. falciparum. Their novel mechanism of action, targeting the parasite's ion homeostasis via inhibition of PfATP4, presents a significant advantage in the fight against drug-resistant malaria. While further research is needed to establish a complete profile, including specific IC50 values for the parent compound, comprehensive cytotoxicity data, and in vivo efficacy, the existing evidence strongly supports the continued investigation of synthetic this compound as a potential next-generation antimalarial drug.
References
- 1. Discovery of spirooxadiazoline oxindoles with dual-stage antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Assessment of Methylene Blue on Chloroquine-Sensitive and -Resistant Plasmodium falciparum Strains Reveals Synergistic Action with Artemisinins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sparsomycin Exhibits Potent Antiplasmodial Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spiroindolones, a new and potent chemotype for the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
Speciophylline vs. Chloroquine: A Comparative Analysis of Efficacy Against Resistant Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum, the parasite responsible for the most severe form of malaria, represents a critical global health challenge. Chloroquine (CQ), once a frontline antimalarial, has been rendered largely ineffective in many regions due to the evolution of resistant parasite strains. This has spurred the search for novel antimalarial compounds, including natural products and their derivatives. Speciophylline, an oxindole alkaloid isolated from the leaves of Mitragyna speciosa, has demonstrated antiplasmodial activity, prompting investigations into its potential as a therapeutic agent against resistant malaria.
This guide provides a comparative overview of the efficacy of this compound and chloroquine against chloroquine-resistant P. falciparum, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Quantitative Efficacy Against Chloroquine-Resistant P. falciparum (K1 Strain)
The following table summarizes the 50% inhibitory concentration (IC50) values for a this compound analogue and chloroquine against the chloroquine-resistant K1 strain of P. falciparum. The K1 strain is a well-characterized laboratory strain known for its resistance to chloroquine. It is important to note that the data for this compound is based on a structurally simplified analogue, as studies on the parent compound are limited.
| Compound | P. falciparum Strain | IC50 | Reference(s) |
| This compound Analogue (Spirooxindole) | K1 (CQ-Resistant) | Up to 10.6 µM | [1] |
| Chloroquine | K1 (CQ-Resistant) | 275 ± 12.5 nM | [2] |
| Chloroquine | K1 (CQ-Resistant) | 379.83 ± 54.62 nM | [3] |
Note: A lower IC50 value indicates higher potency. The data indicates that while the this compound analogue shows activity against the CQ-resistant K1 strain, its potency is significantly lower than that of chloroquine against the same strain. Further research on the parent this compound compound is necessary for a more direct comparison.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) is a standard method for assessing the in vitro efficacy of antimalarial compounds. The following outlines a general experimental workflow for such an assay.
In Vitro Antimalarial Drug Sensitivity Assay (SYBR Green I Method)
This method relies on the measurement of parasite DNA content as an indicator of parasite growth. The SYBR Green I dye intercalates with DNA and fluoresces, allowing for the quantification of parasite proliferation.
Workflow:
-
P. falciparum Culture: Asexual erythrocytic stages of the desired P. falciparum strain (e.g., K1) are maintained in continuous in vitro culture in human erythrocytes.
-
Drug Dilution: The test compounds (this compound analogue and chloroquine) are serially diluted to various concentrations.
-
Incubation: Synchronized ring-stage parasites are incubated with the different drug concentrations in 96-well microplates for a full life cycle (typically 48-72 hours).
-
Lysis and Staining: After incubation, the red blood cells are lysed, and SYBR Green I dye is added to stain the parasite DNA.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader.
-
IC50 Calculation: The fluorescence data is used to generate a dose-response curve, from which the IC50 value (the drug concentration that inhibits parasite growth by 50%) is calculated.
Signaling Pathways and Mechanisms of Action
Chloroquine: Inhibition of Hemozoin Biocrystallization
Chloroquine's primary mechanism of action targets the parasite's digestive vacuole, an acidic organelle where hemoglobin from the host red blood cell is digested. This process releases large quantities of toxic free heme. To protect itself, the parasite detoxifies the heme by polymerizing it into an inert crystalline substance called hemozoin.
Chloroquine, a weak base, accumulates in the acidic digestive vacuole. Once inside, it is protonated and becomes trapped. It then binds to free heme, preventing its polymerization into hemozoin. The accumulation of the toxic chloroquine-heme complex leads to parasite death.
Resistance to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (pfcrt) gene. The mutated PfCRT protein is located on the membrane of the digestive vacuole and actively pumps chloroquine out of the organelle, reducing its concentration at the site of action.
This compound: A Less Defined Mechanism
The precise molecular mechanism of action for this compound against P. falciparum is not yet fully elucidated. Research into the mode of action of its structural analogues is ongoing.[1] As an alkaloid, it is plausible that this compound may interfere with multiple parasite pathways. Potential mechanisms could include disruption of parasite membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis. However, without specific experimental data, any depiction of its signaling pathway would be speculative. Further investigation is crucial to understand how this compound and its analogues exert their antiplasmodial effects.
Conclusion
This comparative guide highlights the current understanding of the efficacy of this compound and chloroquine against resistant P. falciparum. While a this compound analogue has demonstrated in vitro activity against the chloroquine-resistant K1 strain, its potency is considerably lower than that of chloroquine. The well-defined mechanism of action and resistance for chloroquine contrasts with the currently unelucidated mechanism of this compound. These findings underscore the need for further research to isolate and evaluate the parent this compound compound and to delineate its mode of action. Such studies will be instrumental in determining its true potential as a lead compound in the development of novel antimalarial therapies to combat the growing threat of drug resistance.
References
- 1. Design and synthesis of simplified this compound analogues and β-carbolines as active molecules against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitragynine - Wikipedia [en.wikipedia.org]
- 3. Mitragyna speciosa: Clinical, Toxicological Aspects and Analysis in Biological and Non-Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Speciophylline and 7-Hydroxymitragynine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available cytotoxicity data for speciophylline and 7-hydroxymitragynine. Direct comparative in vitro studies on the cytotoxicity of these two specific alkaloids are limited in publicly available literature. Therefore, this guide synthesizes data from studies on closely related compounds and extracts to provide a contextual understanding. The information is intended to guide future research and experimental design.
Comparative Cytotoxicity Data
The following table summarizes the available cytotoxicity data. It is critical to note that direct IC50 values for purified this compound and 7-hydroxymitragynine on various cell lines are not well-documented. The data for this compound is inferred from studies on Uncaria tomentosa extracts, which contain a variety of alkaloids including this compound. Data for 7-hydroxymitragynine's in vitro cytotoxicity is scarce; therefore, data for its parent compound, mitragynine, is included as a relevant proxy, alongside in vivo toxicity data for 7-hydroxymitragynine itself.
| Compound/Extract | Test System/Cell Line | Assay Type | Exposure Time | Endpoint | Result | Reference |
| This compound Context | ||||||
| Uncaria tomentosa (Source of this compound) POA-rich extracts | Prostate cancer and leukemia cell lines | Not specified | Not specified | Selective Cytotoxicity | Promising findings | [1][2] |
| Uncaria tomentosa crude aqueous bark extracts | Squamous cell carcinoma | Not specified | 72 hours | Selective Cytotoxicity | Promising findings | [1][2] |
| Uncaria tomentosa extracts | Most normal cell lines | Not specified | Not specified | Cytotoxicity | Non-toxic | [1][2] |
| 7-Hydroxymitragynine & Mitragynine | ||||||
| 7-Hydroxymitragynine | Swiss Webster Mice | In vivo Lethality | Not specified | LD50 (Intravenous) | ~19.5 mg/kg | [3] |
| 7-Hydroxymitragynine | Swiss Webster Mice | In vivo Lethality | Not specified | LD50 (Oral) | >82.5 mg/kg (No deaths observed) | [3] |
| Mitragynine (Parent compound of 7-OH) | A549 Human Lung Cancer Cells | Not specified | Not specified | IC50 | 48-55 ppm (~120-138 µM) | [4] |
| Mitragynine | T47D Breast Cancer Cells | Not specified | Not specified | IC50 | 63.80 µg/mL (~160 µM) | [5] |
| Mitragynine | SH-SY5Y (Neuroblastoma) & MCL-5 (Lymphoblastoid) | Not specified | Not specified | Cytotoxicity | Showed cytotoxic activity | [6] |
| Mitragynine | Vero (Normal Kidney Cells) | Not specified | Not specified | Safety | Considered safe and selective | [5] |
POA: Pentacyclic Oxindole Alkaloid. It is important to recognize that extracts contain multiple compounds, and the observed effects cannot be attributed to this compound alone.
Experimental Protocols
To facilitate further research, a detailed protocol for a standard in vitro cytotoxicity assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is provided below. This colorimetric assay is widely used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.[7]
MTT Cytotoxicity Assay Protocol
1. Materials:
-
Target cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl, or Dimethyl sulfoxide - DMSO)
-
Test compounds (this compound, 7-Hydroxymitragynine) dissolved in a suitable vehicle (e.g., DMSO, ethanol)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
-
CO2 incubator (37°C, 5% CO2)
2. Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in fresh complete medium to create a single-cell suspension.
-
Determine cell density and viability using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound and 7-Hydroxymitragynine) in serum-free medium at 2x the final desired concentration.
-
Include appropriate controls:
-
Vehicle Control: Medium with the same concentration of the solvent used to dissolve the compounds.
-
Untreated Control (Positive Control): Cells in medium only.
-
Blank Control: Medium only (no cells).
-
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions (or control solutions) to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
After incubation, add 100 µL of the MTT solubilization solution to each well.[8]
-
Gently pipette up and down to ensure complete dissolution of the formazan crystals.
-
Incubate the plate in the dark at room temperature for 2 hours (or overnight, depending on the solubilization buffer).
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
-
3. Data Analysis:
-
Subtract the average absorbance of the blank controls from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualized Experimental Workflow & Data Interpretation
The following diagrams illustrate the logical workflow for conducting a cytotoxicity study and the relationship between the available data for the compounds of interest.
Caption: Workflow for MTT-based in vitro cytotoxicity assessment.
Caption: Logical relationship of available vs. required cytotoxicity data.
References
- 1. Cytotoxic effect of different Uncaria tomentosa (cat’s claw) extracts, fractions on normal and cancer cells: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lateral Flow Assessment and Unanticipated Toxicity of Kratom - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An In Vitro Examination of Whether Kratom Extracts Enhance the Cytotoxicity of Low-Dose Doxorubicin against A549 Human Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Speciophylline and its Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Speciophylline, a pentacyclic spirooxindole alkaloid isolated from the leaves of Mitragyna inermis, has garnered significant interest for its potential therapeutic properties, particularly its antiplasmodial activity. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and its synthetic analogues, focusing on their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the rational design of novel antimalarial agents.
Comparative Analysis of Antiplasmodial Activity
Research has demonstrated that simplified synthetic analogues of this compound exhibit antiplasmodial activity comparable to the natural product.[1] This suggests that the core spirooxindole scaffold is crucial for its biological function and that modifications can be made to other parts of the molecule without significant loss of activity.
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values for key analogues of this compound against the chloroquine-resistant P. falciparum K1 strain.
| Compound Class | Analogue Type | Max. Reported IC50 (µM) against P. falciparum K1 | Reference |
| Spirooxindoles | Simplified Analogue | 10.6 | [1] |
| β-Carbolines | Simplified Analogue | 13.8 | [1] |
It is important to note that the alkaloid extracts from Mitragyna inermis, the natural source of this compound, have shown potent antiplasmodial activity with IC50 values as low as 2.35 µg/mL.[2][3]
Structure-Activity Relationship (SAR) Insights
The available data allows for the deduction of several key SAR points for the antiplasmodial activity of this compound and its analogues:
-
Spirooxindole Core: The spirooxindole moiety is a critical pharmacophore for the antiplasmodial activity.
-
Structural Simplification: The comparable activity of simplified analogues indicates that the entire pentacyclic structure of this compound may not be essential for its antimalarial effect. This opens avenues for the design of more synthetically accessible and potentially more potent derivatives.
-
Stereochemistry: As with many natural products, the stereochemistry of the chiral centers in this compound and its analogues likely plays a significant role in their biological activity, although specific studies on this aspect were not identified in the provided search results.
Potential Mechanism of Action and Signaling Pathways
While the precise mechanism of action for this compound has not been fully elucidated, the broader class of spirooxindole alkaloids offers clues to its potential biological targets. Some spiroindolones have been shown to inhibit protein synthesis in P. falciparum.[4] Another prominent target for some synthetic spiroindolones is the P. falciparum ATPase4 (PfATP4), a sodium-proton pump essential for maintaining ion homeostasis in the parasite.[5] Inhibition of PfATP4 leads to a disruption of the parasite's internal sodium concentration, ultimately causing cell death.
Based on this, a potential mechanism of action for this compound and its analogues could involve the disruption of essential cellular processes in the parasite, such as protein synthesis or ion regulation. The following diagram illustrates a hypothetical signaling pathway that could be affected by these compounds.
Caption: Hypothetical mechanism of action for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the antiplasmodial activity of compounds.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This method is widely used to determine the IC50 values of compounds against P. falciparum.
-
Parasite Culture: P. falciparum strains (e.g., K1, chloroquine-resistant) are maintained in continuous culture in human O+ erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
Drug Preparation: Test compounds are dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Assay Plate Preparation: In a 96-well microtiter plate, 100 µL of parasite culture (typically at 1% parasitemia and 2% hematocrit) is added to each well containing 100 µL of the diluted test compounds.
-
Incubation: The plates are incubated for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: After incubation, 100 µL of SYBR Green I lysis buffer is added to each well. The plates are then incubated in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression analysis.
The following diagram outlines the workflow for this experimental protocol.
Caption: Workflow for the SYBR Green I-based antiplasmodial assay.
Conclusion
The spirooxindole alkaloid this compound and its analogues represent a promising class of compounds for the development of new antimalarial drugs, particularly against resistant strains of P. falciparum. The comparable activity of structurally simplified analogues provides a strong rationale for further medicinal chemistry efforts to optimize this scaffold for improved potency and pharmacokinetic properties. Future research should focus on elucidating the precise molecular target(s) and signaling pathways modulated by these compounds to facilitate a more targeted approach to drug design. The experimental protocols and SAR insights provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. phytojournal.com [phytojournal.com]
- 4. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spirofused Tetrahydroisoquinoline-Oxindole Hybrids (Spiroquindolones) as Potential Multitarget Antimalarial Agents: Preliminary Hit Optimization and Efficacy Evaluation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of Speciophylline content in different Kratom strains
For Researchers, Scientists, and Drug Development Professionals: A detailed examination of speciophylline content across different Kratom strains remains a developing area of phytochemistry. While comprehensive comparative data for this specific minor oxindole alkaloid is limited, this guide synthesizes available quantitative data for its closely related isomers and outlines the sophisticated analytical methods required for its detection and quantification.
The alkaloidal profile of Mitragyna speciosa (Kratom) is complex and highly variable, influenced by factors such as the geographical origin, age of the plant, and harvesting time. While the primary focus of research has been on the dominant indole alkaloids, mitragynine and 7-hydroxymitragynine, the diverse array of minor alkaloids, including the oxindole this compound, are increasingly recognized for their potential contribution to the overall pharmacological effects of Kratom.
This compound is a diastereomer of mitraphylline and isomitraphylline, and its precise quantification can be challenging. Often, analytical methods may not fully resolve these isomers, leading to grouped quantification. This guide presents data on isomitraphylline as a reference point for the presence of this group of oxindole alkaloids in different Kratom products.
Comparative Analysis of Isomitraphylline Content
| Sample Description | Isomitraphylline (mg/g of dried material) |
| US-Grown M. speciosa "Rifat" | 0.943 ± 0.033 – 1.47 ± 0.18 |
| Commercial Product K49 ("Green Maeng Da" - loose leaf) | Not Quantified |
| Commercial Product K51 ("Yellow Indonesian" - powder) | Not Quantified |
| Commercial Product K52 (Powder) | Not Quantified |
| Commercial Product K76 (Liquid Extract) | Not Quantified |
| Commercial Product K77 (Encapsulated Powder) | Not Quantified |
Data sourced from Flores-Bocanegra et al. (2022). "Kratom (Mitragyna speciosa) Validation: Quantitative Analysis of Indole and Oxindole Alkaloids Reveals Chemotypes of Plants and Products." Planta Medica.[1][2]
The study noted that while isomitraphylline was quantifiable in the "Rifat" strain, its levels in the tested commercial products were below the limit of quantification, highlighting the low abundance of some minor oxindole alkaloids in many Kratom preparations.
Experimental Protocols
The quantification of this compound and its isomers requires highly sensitive and specific analytical techniques. The following is a summary of a validated UPLC-HRMS method for the analysis of Kratom alkaloids, including oxindoles.
Sample Preparation: Methanolic Extraction
-
Sample Weighing: Accurately weigh 100 mg of the dried and powdered Kratom leaf material into a 15 mL centrifuge tube.
-
Solvent Addition: Add 10 mL of methanol (MeOH) to the centrifuge tube.
-
Extraction: Vortex the mixture for 30 seconds, followed by sonication for 10 minutes. This process is repeated three times.
-
Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.
-
Solvent Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase for UPLC-HRMS analysis.
UPLC-HRMS Instrumentation and Conditions
-
Chromatography System: A high-resolution liquid chromatography system, such as a Waters ACQUITY UPLC I-Class system.
-
Mass Spectrometer: A hybrid quadrupole-orbitrap mass spectrometer, for example, a Thermo Scientific Q Exactive HF-X.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient is employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B over a run time of approximately 15-20 minutes to achieve separation of the various alkaloids.
-
Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Data Acquisition: Full scan and data-dependent MS/MS (dd-MS2) modes are used for identification and quantification.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the extraction and quantification of Kratom alkaloids like this compound.
Signaling Pathways and Pharmacological Activity
The specific signaling pathways of this compound have not been extensively studied. However, research into the broader class of oxindole alkaloids from Kratom and other botanicals provides some direction for future investigation.
Some oxindole alkaloids from Kratom have been shown to interact with opioid receptors.[3] For instance, a study demonstrated that oxindole alkaloids like corynoxine exhibited a high binding affinity for the mu-opioid receptor (hMOR).[3] While the binding affinity of this compound to opioid receptors has not been fully characterized, its structural similarity to other active oxindoles suggests this as a potential area of interest.
Furthermore, a study on simplified synthetic analogues of this compound demonstrated antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.[4] This suggests that this compound may have biological targets relevant to parasitic diseases, though the specific signaling pathways involved in this activity were not elucidated in the study.
The diagram below presents a simplified overview of the known pharmacological targets of Kratom's major alkaloid classes, highlighting the current understanding and areas where further research on minor oxindoles like this compound is needed.
References
- 1. Kratom ( Mitragyna speciosa ) Validation: Quantitative Analysis of Indole and Oxindole Alkaloids Reveals Chemotypes of Plants and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kratom Alkaloids: Interactions With Enzymes, Receptors, and Cellular Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of simplified this compound analogues and β-carbolines as active molecules against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Speciophylline and Other Antimalarials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of speciophylline, a naturally occurring alkaloid, against established antimalarial compounds. Due to a lack of available in vivo studies on pure this compound, this guide presents data from an ethanolic extract of Mitragyna inermis, the plant from which this compound is isolated, as an indicator of potential activity. This is juxtaposed with efficacy data for widely used antimalarials: chloroquine, artemisinin derivatives, and mefloquine.
Summary of In Vivo Efficacy
The following tables summarize the in vivo antimalarial activity of a Mitragyna inermis extract and other prominent antimalarial drugs, primarily evaluated using the 4-day suppressive test in Plasmodium berghei-infected murine models.
Table 1: In Vivo Antimalarial Efficacy of Mitragyna inermis Ethanolic Extract
| Compound/Extract | Animal Model | Parasite Strain | Dose (mg/kg/day) | Route of Administration | % Parasitemia Suppression | Mean Survival Time (Days) | Reference |
| Ethanolic Extract of Mitragyna inermis | Mice | P. berghei | 600 | Oral | 72.01% | Not Reported | [1] |
Table 2: In Vivo Antimalarial Efficacy of Chloroquine
| Compound | Animal Model | Parasite Strain | Dose (mg/kg/day) | Route of Administration | % Parasitemia Suppression | Mean Survival Time (Days) | Reference |
| Chloroquine | Mice | P. berghei NK65 | 20 | Oral | Marked effect, parasites undetectable | All mice survived | [2] |
| Chloroquine | Mice | P. berghei | 5 | Oral | 100% | Not Reported | [3] |
| Chloroquine | Mice | P. berghei (sensitive) | 5 | Oral | 72.70% | Not Reported | [4] |
Table 3: In Vivo Antimalarial Efficacy of Artemisinin Derivatives
| Compound | Animal Model | Parasite Strain | Dose (mg/kg/day) | Route of Administration | % Parasitemia Suppression | Mean Survival Time (Days) | Reference |
| Artemisinin | Mice | P. berghei | Not specified | Subcutaneous | Not specified | Not specified | [5] |
| Sodium Artelinate | Mice | P. berghei | Not specified | Oral | Parasites cleared | Higher cure rate than subcutaneous injection | [5] |
| Artesunate + Amodiaquine | Swiss Albino Mice | P. berghei | Clinical Doses | Oral | 100% by day 7 | Not Reported | [1][6] |
| Dihydroartemisinin/Piperaquine | Swiss Albino Mice | P. berghei | Clinical Doses | Oral | 100% by day 7 | Not Reported | [1][6] |
Table 4: In Vivo Antimalarial Efficacy of Mefloquine
| Compound | Animal Model | Parasite Strain | Dose (mg/kg/day) | Route of Administration | % Parasitemia Suppression | Mean Survival Time (Days) | Reference |
| Mefloquine | Peruvian Patients | P. falciparum | 25 mg/kg (total) | Oral | 100% cure rate (in combination with artesunate) | Not Applicable | |
| Artesunate + Mefloquine | Swiss Albino Mice | P. berghei | Clinical Doses | Oral | Incomplete parasite clearance by day 7 | Not Reported | [1][6] |
| Mefloquine | Mice | P. berghei | Not specified | Not specified | IC50 = 2.5 mg/kg | Not Reported | [7] |
Table 5: In Vitro Activity of this compound
For reference, the following table includes the in vitro activity of this compound and its simplified analogues.
| Compound | Parasite Strain | IC50 (µM) | Reference |
| This compound Analogue (Spirooxindole) | P. falciparum K1 (chloroquine-resistant) | 10.6 | [8] |
| This compound Analogue (β-carboline) | P. falciparum K1 (chloroquine-resistant) | 13.8 | [8] |
Experimental Protocols
The most common method cited for evaluating in vivo antimalarial efficacy is the 4-Day Suppressive Test (Peter's Test) .
Objective: To assess the schizonticidal activity of a test compound against early malaria infection.
Animal Model: Typically, Swiss albino mice are used.
Parasite: A chloroquine-sensitive strain of Plasmodium berghei is commonly used.
Procedure:
-
Infection: Mice are inoculated intraperitoneally with a standardized suspension of P. berghei-parasitized red blood cells.
-
Treatment: Treatment with the test compound or vehicle (for the control group) is initiated a few hours after infection and continues once daily for four consecutive days.
-
Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa stain, and the percentage of parasitized red blood cells is determined by microscopy.
-
Calculation of Suppression: The average parasitemia of the control group is taken as 100%, and the percentage of parasitemia suppression for the treated groups is calculated.
-
Mean Survival Time: In some studies, the mice are observed for a longer period (e.g., 28 days) to determine the mean survival time.
Visualizations
The following diagrams illustrate the general workflow of the 4-day suppressive test.
Caption: Workflow of the 4-Day Suppressive Test.
Caption: Comparative Evaluation of Antimalarial Agents.
References
- 1. A Comparative Study on the Efficacy of Some Artemisinin Combination Therapies on Plasmodium berghei in Swiss Albino Mice [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced antimalarial effects of chloroquine by aqueous Vernonia amygdalina leaf extract in mice infected with chloroquine resistant and sensitive Plasmodium berghei strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasmodium berghei: the antimalarial action of artemisinin and sodium artelinate in vivo and in vitro, studied by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Binding Analysis of Speciophylline at Opioid Receptors
A Comparative Guide for Researchers in Drug Discovery and Pharmacology
This guide provides a comparative analysis of Speciophylline's binding affinity at mu (µ), delta (δ), and kappa (κ) opioid receptors. As a minor alkaloid found in Mitragyna speciosa (kratom) and plants of the Uncaria genus, understanding its interaction with opioid receptors is crucial for elucidating the overall pharmacological profile of these botanicals and for the development of novel therapeutics. This document contrasts the binding properties of this compound with those of other prominent kratom alkaloids and standard opioid ligands, supported by experimental data and methodologies.
Executive Summary
Direct experimental data on the binding affinity (Ki) of this compound at µ, δ, and κ opioid receptors is not available in the current body of scientific literature. Its primary reported biological activity is antiparasitic. This is in stark contrast to other alkaloids isolated from Mitragyna speciosa, such as mitragynine and 7-hydroxymitragynine, which exhibit significant affinity for opioid receptors and are known to act as agonists. This guide, therefore, highlights the apparent lack of direct opioid receptor interaction by this compound as its key comparative feature.
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Ki, in nM) of several key kratom alkaloids and standard reference opioids at the three main opioid receptor subtypes. The data for this compound is noted as not reported, which is a critical point of comparison.
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| This compound | Not Reported | Not Reported | Not Reported |
| 7-Hydroxymitragynine | 7.16 ± 0.94[1] | 236[2] | 74.1[2] |
| Speciociliatine | 54.5 ± 4.42[1] | >10,000 | 116[2] |
| Mitragynine | 161 ± 9.56[1] | >10,000 | 198[2] |
| Corynantheidine | 118 ± 11.8[1] | >10,000 | 1910[2] |
| Morphine | ~1-5 | ~200-400 | ~30-60 |
| Fentanyl | ~1-2 | ~1000-2000 | ~500-1000 |
Note: Ki values for Morphine and Fentanyl are approximate ranges from various sources for comparative context.
Experimental Protocols
The binding affinity data presented for the comparator compounds are typically determined using competitive radioligand binding assays. Below is a detailed methodology representative of these experiments.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound (e.g., this compound or other alkaloids) to displace a radiolabeled ligand that is known to bind with high affinity to a specific opioid receptor subtype.
Materials:
-
Receptor Source: Cell membranes prepared from cultured cell lines (e.g., HEK293 or CHO cells) stably expressing a single subtype of human or rodent opioid receptor (µ, δ, or κ).
-
Radioligands:
-
µ-opioid receptor: [³H]DAMGO
-
δ-opioid receptor: [³H]DPDPE or [³H]Naltrindole
-
κ-opioid receptor: [³H]U69,593 or [³H]Bremazocine
-
-
Test Compounds: this compound and comparator alkaloids dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Typically a Tris-HCl or phosphate buffer containing physiological salt concentrations and protease inhibitors.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Procedure:
-
Incubation: Receptor membranes are incubated in the assay buffer with a fixed concentration of the appropriate radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand for the receptor.
Visualizations
Experimental Workflow for Competitive Binding Assay
Canonical Opioid Receptor Signaling Pathway
Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). The binding of an agonist initiates a signaling cascade that leads to the modulation of neuronal excitability.
Conclusion
The available evidence strongly suggests that this compound does not significantly interact with mu, delta, or kappa opioid receptors, distinguishing it from several other alkaloids found in Mitragyna speciosa. While compounds like 7-hydroxymitragynine and even mitragynine itself show clear, albeit varied, binding affinities for these receptors, this compound's pharmacological actions likely lie outside of the opioid system. For researchers in drug development, this indicates that any therapeutic potential of this compound is unlikely to be associated with opioid-like analgesia or the adverse effects typically mediated by these receptors. Future research should focus on comprehensive receptor screening to elucidate the actual molecular targets of this compound and its potential therapeutic applications, such as its noted antiparasitic activity.
References
- 1. Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kratom Alkaloids: Interactions With Enzymes, Receptors, and Cellular Barriers - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Speciophylline's Anti-Leukemic Effects: A Comparative Analysis
A comprehensive review of the available scientific literature reveals no direct evidence of anti-leukemic activity for the natural alkaloid Speciophylline. This guide provides an objective comparison of this compound's structural isomers—Mitraphylline, Pteropodine, and Isopteropodine—for which anti-leukemic or cytotoxic properties have been reported, against standard chemotherapeutic agents for Acute Lymphoblastic Leukemia (ALL). This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, detailed experimental methodologies, and visual representations of key cellular pathways.
While this compound is a known minor alkaloid found in plants of the Rubiaceae family, such as Kratom (Mitragyna speciosa) and Cat's Claw (Uncaria tomentosa), its biological activity, particularly in the context of cancer, remains largely unexplored. In contrast, its isomers have demonstrated potential in preclinical studies. This guide will therefore focus on the verified anti-leukemic and cytotoxic effects of these related compounds to provide a scientifically grounded perspective.
Comparative Efficacy of this compound Isomers and Standard Chemotherapeutics
The following table summarizes the available quantitative data on the cytotoxic effects of this compound's isomers against various cancer cell lines, alongside standard chemotherapeutic agents used in the treatment of Acute Lymphoblastic Leukemia. It is crucial to note the absence of data for this compound itself.
| Compound | Cell Line | Assay | IC50 Value | Exposure Time | Citation |
| Mitraphylline | Glioma (GAMG) | Tetrazolium salt-based assay | 20 µM | 48 h | [1] |
| Neuroblastoma (SKN-BE(2)) | Tetrazolium salt-based assay | 12.3 µM | 30 h | [1] | |
| Ewing's Sarcoma (MHH-ES-1) | MTS Assay | 17.15 ± 0.82 µM | 30 h | [2] | |
| Breast Cancer (MT-3) | MTS Assay | 11.80 ± 1.03 µM | 30 h | [2] | |
| Pteropodine | Acute Lymphoblastic Leukemia (CCRF-CEM-C7H2) | Apoptosis Assay | 100 µM (induced 57% apoptosis) | 48 h | [3] |
| Isopteropodine | Acute Lymphoblastic Leukemia (CCRF-CEM-C7H2) | Proliferation Assay | Inhibited proliferation (specific IC50 not provided) | Not Specified | |
| Uncarine F | Acute Lymphoblastic Leukemia (CCRF-CEM-C7H2) | Apoptosis Assay | 100 µM (induced 57% apoptosis) | 48 h | |
| Vincristine | Acute Lymphoblastic Leukemia | Not Specified | Not Specified | Not Specified | [1] |
| Doxorubicin | Acute Lymphoblastic Leukemia | Not Specified | Not Specified | Not Specified | [4] |
| Methotrexate | Acute Lymphoblastic Leukemia | Not Specified | Not Specified | Not Specified | [4] |
| 6-mercaptopurine | Acute Lymphoblastic Leukemia | Not Specified | Not Specified | Not Specified | [4] |
Experimental Protocols
Detailed methodologies are essential for the independent verification and replication of scientific findings. Below are the protocols for key experiments cited in the evaluation of the anti-leukemic and cytotoxic effects of this compound's isomers.
Cell Viability and Cytotoxicity Assays (MTT/MTS Assay)
This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Culture and Seeding:
-
Leukemia cell lines (e.g., CCRF-CEM, K562) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
A stock solution of the test compound (e.g., Mitraphylline, Pteropodine) is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compound are made in the culture medium to achieve the desired final concentrations.
-
The culture medium is removed from the wells and replaced with the medium containing the test compound or vehicle control (DMSO).
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
3. MTT/MTS Reagent Addition and Incubation:
-
Following the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the tetrazolium salt into a colored formazan product.
4. Formazan Solubilization and Absorbance Measurement:
-
For the MTT assay, the medium is removed, and 100 µL of DMSO or a solubilization buffer is added to each well to dissolve the formazan crystals.
-
For the MTS assay, the formazan product is soluble in the culture medium.
-
The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm (for MTT) or 490 nm (for MTS).
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
1. Cell Treatment:
-
Leukemia cells are treated with the test compound at various concentrations for a specified duration.
2. Cell Harvesting and Staining:
-
Cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15 minutes.
3. Flow Cytometry Analysis:
-
The stained cells are analyzed using a flow cytometer.
-
Annexin V-FITC detects the externalization of phosphatidylserine, a marker of early apoptosis.
-
PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
The data is analyzed to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key cellular pathways and experimental workflows relevant to the study of anti-leukemic compounds.
References
- 1. Antiproliferative effects of mitraphylline, a pentacyclic oxindole alkaloid of Uncaria tomentosa on human glioma and neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic effect of the pentacyclic oxindole alkaloid mitraphylline isolated from Uncaria tomentosa bark on human Ewing's sarcoma and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Metabolic Stability of Speciophylline and Its Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, understanding the metabolic fate of a compound is a critical step in the drug discovery and development pipeline. This guide provides a comparative overview of the metabolic stability of Speciophylline, a natural alkaloid, and its derivatives. Due to the limited availability of direct metabolic data for this compound, this guide will utilize data from its diastereomer, Speciociliatine, as a close structural analog to provide insights into its likely metabolic profile. Speciociliatine has been the subject of more extensive metabolic investigation and serves as a valuable proxy for understanding the metabolic liabilities and potential for improvement within this class of compounds.
Executive Summary
Speciociliatine, a diastereomer of this compound, exhibits significant species-dependent differences in its metabolic stability. While it is rapidly metabolized in rodent and non-human primate models, it shows considerably higher stability in human and dog hepatocytes. The primary metabolic pathways identified are O-demethylation and mono-oxidation, predominantly mediated by the cytochrome P450 enzyme CYP3A4.[1] This suggests that structural modifications to this compound aimed at blocking these metabolic sites could enhance its metabolic stability and, consequently, its pharmacokinetic profile.
Comparative Metabolic Stability Data
The following tables summarize the in vitro metabolic stability of Speciociliatine in liver hepatocytes and microsomes across various species. This data is crucial for predicting the in vivo clearance and half-life of the compound.
Table 1: In Vitro Half-Life (t½) of Speciociliatine in Hepatocytes
| Species | In Vitro Half-Life (t½, min) | Reference |
| Human | 91.7 ± 12.8 | [1][2][3] |
| Cynomolgus Monkey | 6.6 ± 0.2 | [1][2][3] |
| Dog | >120 | [1][2][3] |
| Rat | 8.3 ± 1.1 | [1][2][3] |
| Mouse | 11.2 ± 0.7 | [1][2][3] |
Table 2: In Vitro Metabolic Clearance of Speciociliatine in Rat Liver Microsomes
| Parameter | Value | Reference |
| In Vitro Half-Life (t½, min) | 41.8 | [4] |
| Predicted In Vitro Hepatic Clearance (ml·min/kg) | 49.2 | [4] |
Key Metabolic Pathways
Studies have identified that the primary routes of metabolism for Speciociliatine involve:
-
O-demethylation: Removal of a methyl group from a methoxy substituent.
-
Mono-oxidation: Addition of a single oxygen atom.
These reactions are primarily catalyzed by the CYP3A4 enzyme, with minor contributions from CYP2D6.[1] The identification of these specific metabolic pathways and the responsible enzymes provides a clear strategy for the design of more stable derivatives. By modifying the molecular structure at the sites of O-demethylation and oxidation, it is possible to block these metabolic routes and improve the compound's half-life and bioavailability.
Experimental Protocols
The following is a detailed methodology for a typical in vitro microsomal stability assay, a key experiment used to determine the metabolic stability of compounds like this compound and its derivatives.
In Vitro Microsomal Stability Assay Protocol
1. Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which provides an estimate of its intrinsic metabolic clearance.
2. Materials:
-
Test compound (this compound or its derivatives)
-
Liver microsomes (from human or other relevant species)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds with known metabolic stability (e.g., verapamil for high clearance, warfarin for low clearance)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system solution.
-
On the day of the experiment, thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the liver microsome suspension.
-
Add the test compound to the microsome suspension to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Reaction Termination:
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated reaction mixtures to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the remaining concentration of the test compound at each time point relative to the internal standard.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Visualizations
Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow of the in vitro microsomal stability assay.
Proposed Signaling Pathway for this compound (as a μ-Opioid Receptor Agonist)
Speciociliatine, and by extension this compound, is known to act as a partial agonist at the μ-opioid receptor.[1][2] The following diagram illustrates the canonical signaling pathway initiated by the activation of this G-protein coupled receptor.
Caption: μ-Opioid receptor signaling cascade activated by this compound.
Conclusion and Future Directions
The available data on Speciociliatine provides a strong foundation for understanding the metabolic stability of this compound. The significant inter-species variability highlights the importance of using human-derived in vitro systems for accurate prediction of human pharmacokinetics. The identification of the key metabolic pathways and the primary enzyme responsible (CYP3A4) offers a clear path for medicinal chemistry efforts to design more stable and potentially more efficacious derivatives of this compound. Future work should focus on synthesizing and evaluating derivatives with modifications at the sites of O-demethylation and oxidation to confirm their improved metabolic profiles. Direct comparative studies of this compound and its derivatives are warranted to validate these findings and guide further drug development.
References
- 1. Metabolism of Speciociliatine, an Overlooked Kratom Alkaloid for its Potential Pharmacological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of speciociliatine, an overlooked kratom alkaloid for its potential pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kratomalks.org [kratomalks.org]
- 4. researchgate.net [researchgate.net]
Preclinical Therapeutic Window of Antimalarials: A Comparative Analysis
A critical step in drug development is the validation of a therapeutic window, which represents a range of doses that are effective in treating a disease without causing unacceptable toxicity. For researchers, scientists, and drug development professionals in the field of antimalarial drug discovery, understanding the preclinical therapeutic window of a compound is paramount before it can be considered for clinical trials. This guide provides a comparative analysis of the preclinical therapeutic window of established antimalarial drugs, Chloroquine and Artesunate, in murine models. It is important to note that a comprehensive search for preclinical in vivo efficacy and toxicity data for Speciophylline, a potential antimalarial compound, did not yield sufficient information to determine its therapeutic window. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) classifies this compound as "Fatal if swallowed," indicating significant toxicity, but quantitative preclinical data from animal models are not publicly available.
Comparative Analysis of Preclinical Therapeutic Windows
The therapeutic window of a drug is often quantified by the therapeutic index (TI), which is the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a wider margin of safety. The following tables summarize the preclinical data for Chloroquine and Artesunate in mouse models of malaria.
| Drug | Animal Model | Efficacy (ED50/ED90) | Toxicity (LD50/Toxic Dose) | Estimated Therapeutic Index (TI) |
| Chloroquine | Plasmodium berghei-infected mice | Dose-related parasite reduction (10-50 mg/kg) | Oral LD50: 311-500 mg/kg[1][2] | ~6-10 (based on LD50/Max effective dose) |
| Artesunate | Plasmodium berghei-infected mice | Oral ED50: 6.33 mg/kg[3] Oral ED90: 23 mg/kg[3] | Oral ED50 (neurotoxicity/death, 28 days): ~300 mg/kg/day[4][5] | ~13-47 (based on toxic ED50/effective ED50-ED90) |
Note: The therapeutic index is an estimation based on the available data and can vary depending on the specific experimental conditions, including the mouse strain, parasite strain, and endpoint measured.
Experimental Protocols
The following are generalized protocols for key experiments used to determine the therapeutic window of antimalarial compounds in preclinical models.
In Vivo Antimalarial Efficacy (4-Day Suppressive Test)
This is a standard method to evaluate the efficacy of a compound against Plasmodium berghei in mice.
-
Animal Model: Swiss albino mice are typically used.
-
Infection: Mice are inoculated intraperitoneally with P. berghei-parasitized red blood cells.
-
Drug Administration: The test compound is administered orally or via another relevant route once daily for four consecutive days, starting on the day of infection.
-
Parasitemia Determination: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Efficacy Calculation: The average parasitemia in the treated groups is compared to the untreated control group to calculate the percentage of parasite suppression. The doses that produce 50% (ED50) and 90% (ED90) suppression are then determined.[6]
Acute Oral Toxicity (LD50 Determination)
This experiment determines the single dose of a substance that is lethal to 50% of a group of test animals.
-
Animal Model: Mice are fasted overnight before drug administration.
-
Dose Administration: The test compound is administered orally in a single dose at various dose levels to different groups of mice.
-
Observation: The animals are observed for mortality and clinical signs of toxicity for a period of up to 14 days.
-
LD50 Calculation: The LD50 value is calculated using statistical methods, such as probit analysis, based on the mortality data at different dose levels.[1]
Maximum Tolerated Dose (MTD) Determination
The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.
-
Animal Model: Healthy mice are used.
-
Dose Escalation: The drug is administered at escalating doses to different groups of animals.
-
Monitoring: Animals are closely monitored for signs of toxicity, including weight loss, changes in behavior, and clinical pathology parameters.
-
MTD Definition: The MTD is defined as the highest dose that does not cause significant signs of toxicity or more than a 10% loss of body weight.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows in the preclinical validation of a therapeutic window.
Figure 1: Conceptual diagram of the therapeutic window.
Figure 2: Workflow for preclinical therapeutic window validation.
Figure 3: Simplified mechanisms of action for Chloroquine and Artesunate.
References
- 1. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. esirius.uwo.ca [esirius.uwo.ca]
- 3. extranet.who.int [extranet.who.int]
- 4. Studies of the neurotoxicity of oral artemisinin derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo antimalarial activity of extracts of Tanzanian medicinal plants used for the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Speciophylline
The following document provides essential safety and logistical information for the proper disposal of speciophylline in a laboratory setting. This compound is classified as an acutely toxic substance and is fatal if swallowed, necessitating strict adherence to these disposal protocols to ensure the safety of laboratory personnel and environmental protection.[1]
Immediate Safety and Handling Precautions
All laboratory chemical waste should be treated as hazardous unless explicitly determined to be non-hazardous by an environmental health and safety professional.[2] Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[2][3][4]
Personal Protective Equipment (PPE): When handling this compound waste, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard lab coat to protect from incidental contact.
Spill Response: In the event of a spill, treat all cleanup materials (e.g., absorbent pads, contaminated gloves) as hazardous waste.[2][3] Notify your institution's Environmental Health & Safety (EHS) department for any significant spill.[3]
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Pure this compound waste (e.g., expired or unused solid compound) should be collected separately.
-
Solutions containing this compound should be collected as liquid hazardous waste.
-
Do not mix this compound waste with other incompatible waste streams.[3][5][6] For example, keep it separate from strong acids, bases, and oxidizers to prevent unintended reactions.[6]
2. Containerization:
-
Select a waste container that is in good condition, leak-proof, and chemically compatible with this compound.[3][6][7][8] The original container is often the best choice for solid waste.[2][9]
-
For liquid waste, use a designated hazardous waste container, such as a high-density polyethylene (HDPE) carboy.
-
Ensure the container has a secure, tight-fitting lid.[4][8] Containers must be kept closed except when adding waste.[3][7][8]
3. Labeling:
-
As soon as the first drop of waste is added, the container must be labeled.[4]
-
The label must include the words "Hazardous Waste".[7][8][10]
-
Clearly list all chemical constituents, including "this compound" and any solvents, without using abbreviations or chemical formulas.[4][7][8] Indicate the approximate percentage of each component.
4. Storage:
-
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA), which should be near the point of generation and under the control of laboratory personnel.[5][6][8]
-
All liquid hazardous waste containers must be stored in secondary containment to prevent spills.[3][7]
-
Do not accumulate more than 55 gallons of hazardous waste in your laboratory.[4][5]
5. Disposal Request:
-
Once the waste container is full (or within one year for partially filled containers), schedule a pickup with your institution's EHS department.[2][3][6]
-
Follow your institution's specific procedures for requesting a chemical waste pickup.[10]
6. Empty Container Disposal:
-
A container that held this compound must be triple-rinsed with a suitable solvent.[2][7]
-
The first rinseate must be collected and disposed of as hazardous waste.[3][4]
-
Subsequent rinses may be permissible for drain disposal, but confirm this with your local EHS guidelines.[4]
-
After triple-rinsing and air-drying, completely deface or remove the original label before disposing of the container in the appropriate solid waste stream (e.g., glass disposal).[2][3]
Data Presentation
Table 1: this compound Waste Management Summary
| Waste Type | Container | Key Labeling Information | Storage Location | Disposal Method |
| Solid this compound | Original container or compatible sealed container | "Hazardous Waste", "this compound, 100%" | Satellite Accumulation Area with secondary containment | EHS Pickup |
| This compound Solutions | Compatible, sealed liquid waste container (e.g., HDPE) | "Hazardous Waste", List all constituents by full name and percentage | Satellite Accumulation Area with secondary containment | EHS Pickup |
| Contaminated Labware | Puncture-resistant container lined with a plastic bag | "Hazardous Waste", "Solid waste contaminated with this compound" | Satellite Accumulation Area | EHS Pickup |
| First Rinse of Empty Container | Compatible, sealed liquid waste container | "Hazardous Waste", "Rinse water with trace this compound" | Satellite Accumulation Area with secondary containment | EHS Pickup |
Table 2: Personal Protective Equipment (PPE) Requirements
| Task | Gloves | Eye Protection | Lab Coat |
| Handling pure this compound | Required | Required | Required |
| Adding waste to container | Required | Required | Required |
| Handling sealed waste container | Required | Recommended | Recommended |
| Spill Cleanup | Required | Required | Required |
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Disposal.
References
- 1. This compound | C21H24N2O4 | CID 168985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
Personal protective equipment for handling Speciophylline
Disclaimer: A specific Safety Data Sheet (SDS) for Speciophylline could not be located. The following guidance is based on the Globally Harmonized System (GHS) classification of this compound as acutely toxic if swallowed and general best practices for handling highly potent compounds. All personnel must consult with their institution's Environmental Health and Safety (EHS) department to conduct a thorough risk assessment before handling this substance.
This compound is classified as a substance with high acute oral toxicity.[1] Extreme caution should be exercised at all times to prevent ingestion and direct contact.
Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent exposure to this compound. The following table summarizes the required equipment for handling this compound.
| PPE Category | Required Equipment | Specifications and Use |
| Hand Protection | Double-gloving with chemotherapy-tested nitrile gloves | Check for perforations before use. Change gloves frequently and immediately if contaminated. |
| Eye Protection | Chemical safety goggles and a face shield | Goggles must provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes. |
| Body Protection | Disposable solid-front lab coat with tight-fitting cuffs or a disposable coverall (e.g., Tyvek) | Should be worn over personal clothing. Remove immediately if contaminated. |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter (e.g., N95, P100) or a powered air-purifying respirator (PAPR) | Required when handling the powder outside of a certified chemical fume hood or glove box to prevent inhalation. |
| Foot Protection | Closed-toe shoes and disposable shoe covers | Shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plan for Handling this compound
A clear and systematic workflow is essential for safely handling this compound. The following diagram outlines the key steps from preparation to disposal.
Caption: Figure 1. Operational Workflow for Handling this compound.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE, disposable labware, and any solid residue should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a sealed, labeled, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container should then be disposed of according to institutional guidelines. |
Consult your institution's EHS department for specific disposal protocols and approved waste contractors.
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to a spill or exposure is critical. The following diagram outlines the necessary steps.
Caption: Figure 2. Emergency Response Protocol for this compound.
In Case of a Spill:
-
Evacuate and Secure: Immediately evacuate the area and prevent others from entering.
-
Notify: Inform your supervisor and your institution's EHS department.
-
Cleanup (Trained Personnel Only):
-
Don all required PPE as listed in the table above.
-
For a solid spill, gently cover with a damp paper towel to avoid raising dust.
-
For a liquid spill, use an inert absorbent material to contain it.
-
Carefully collect all contaminated materials into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
In Case of Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting.
-
Inhalation: Move to fresh air immediately. Seek immediate medical attention.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
